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  • Product: 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
  • CAS: 352328-41-7

Core Science & Biosynthesis

Foundational

The Strategic Intermediate: A Technical Guide to 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS 352328-41-7)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Modern Drug Discovery The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to purines and pteridines. This structural mimicry allows it to effectively interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1] Consequently, this scaffold is a cornerstone in the development of targeted therapies for a multitude of diseases, most notably in oncology.[2][3] Within this important class of molecules, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine emerges as a strategically vital intermediate. Its two distinct reactive sites—the chloro group at the 7-position and the methylthio group at the 2-position—provide medicinal chemists with orthogonal handles for molecular elaboration, enabling the systematic construction of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this key building block.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 352328-41-7[4]
Molecular Formula C₈H₆ClN₃S[4]
Molecular Weight 211.67 g/mol [4]
IUPAC Name 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine[4]
SMILES CSC1=NC=C2C=CC(Cl)=NC2=N1[4]
Appearance Typically a solid[5]
Purity Commonly available at ≥97%[4]

Strategic Synthesis: A Multi-step Approach to the Core Scaffold

The synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a multi-step process that strategically builds the fused ring system from a pyrimidine precursor. The following protocol is a representative synthesis, illustrating the key transformations involved.

Overall Synthetic Scheme

Synthetic Pathway A Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate B Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate A->B NH₃ / EtOH C [4-Amino-2-(methylthio)pyrimidin-5-yl]methanol B->C LiAlH₄ / THF D 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde C->D MnO₂ / CHCl₃ E 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one D->E Condensation/Cyclization F 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine E->F POCl₃ / Toluene

Caption: A representative synthetic pathway to 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing pyrimidine ring activates the 4-chloro substituent towards displacement by ammonia.

  • Materials: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, Ethanol (EtOH), Ammonium hydroxide (NH₄OH, 20% solution).

  • Procedure:

    • Suspend ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in ethanol at room temperature.

    • Slowly add a 20% solution of ammonium hydroxide while maintaining the temperature around 20°C.

    • Stir the reaction mixture at room temperature for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with water, filter the resulting solid, wash with water, and dry under vacuum to yield the desired product.

Step 2: Reduction to [4-Amino-2-(methylthio)pyrimidin-5-yl]methanol

The ester functionality is selectively reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Materials: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In an inert atmosphere, prepare a stirred suspension of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0°C and slowly add a solution of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Oxidation to 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

The primary alcohol is oxidized to the corresponding aldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for this transformation.

  • Materials: [4-Amino-2-(methylthio)pyrimidin-5-yl]methanol, Manganese dioxide (MnO₂), Chloroform (CHCl₃).

  • Procedure:

    • Dissolve the crude alcohol from the previous step in chloroform.

    • Add an excess of activated manganese dioxide to the solution.

    • Stir the suspension vigorously at room temperature overnight.

    • Filter the reaction mixture through a pad of celite, washing with chloroform.

    • Concentrate the filtrate under reduced pressure to yield the aldehyde.

Step 4: Cyclization to 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

This step involves the construction of the fused pyridine ring. While various methods exist, a common approach is the condensation with a suitable three-carbon synthon, followed by intramolecular cyclization.

  • Rationale: The aldehyde functionality of the pyrimidine derivative can undergo condensation with a variety of reagents containing an active methylene group to build the pyridine ring.

Step 5: Chlorination to 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

The final step is the conversion of the pyridone to the desired 7-chloro derivative. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6][7]

  • Materials: 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, Phosphorus oxychloride (POCl₃), Toluene, N,N-Diisopropylethylamine (DIPEA) or Pyridine.[6][8]

  • Procedure:

    • Suspend the 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one in toluene under an inert atmosphere.

    • Add N,N-diisopropylethylamine and heat the mixture.

    • After a short period, cool the mixture and slowly add phosphorus oxychloride.

    • Heat the reaction mixture to reflux (around 100-110°C) for several hours, monitoring by TLC.[6][7]

    • Upon completion, cool the reaction and carefully quench by pouring it onto crushed ice.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine lies in the differential reactivity of its two key functional groups.

Reactivity Core 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine C7_Sub Nucleophilic Aromatic Substitution (e.g., Amines, Alcohols) Core->C7_Sub at C7-Cl C2_Sub Oxidation to Sulfoxide/Sulfone followed by Nucleophilic Substitution Core->C2_Sub at C2-SMe C7_CC Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Caption: Key reaction pathways for the functionalization of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

  • The 7-Chloro Group: This is a classic site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fused pyrimidine ring system activates the chloro group for displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse side chains that can probe the binding pocket of a biological target. Furthermore, the chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively.

  • The 2-Methylthio Group: The methylthio group itself is relatively unreactive. However, it can be readily oxidized to the corresponding sulfoxide or sulfone.[9] These oxidized species are excellent leaving groups and can be displaced by nucleophiles, particularly amines. This two-step sequence provides a complementary route to functionalize the 2-position of the scaffold.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a well-established core for numerous kinase inhibitors. 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine serves as a key starting material for the synthesis of potent and selective inhibitors of several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Src-family kinases.[10][11]

Case Study: Synthesis of FGFR Inhibitor Analogs

Aberrant FGFR signaling is a known driver in various cancers.[12][13] Small molecule inhibitors targeting FGFRs have shown significant clinical promise. Many of these inhibitors feature a substituted 2-amino-pyrido[2,3-d]pyrimidine core. The synthesis of these complex molecules often begins with an intermediate like 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

The general synthetic strategy involves:

  • Oxidation of the methylthio group to the corresponding sulfone.

  • Nucleophilic substitution of the sulfone with a desired amine to introduce the C2 side chain.

  • Nucleophilic substitution or cross-coupling at the C7-chloro position to introduce another element of diversity.

This modular approach allows for the rapid generation of a library of analogs for SAR studies, ultimately leading to the identification of potent and selective drug candidates.

Conclusion

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide a versatile platform for the design and synthesis of novel therapeutics. As the quest for more selective and potent kinase inhibitors continues, the importance of key intermediates like 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in accelerating drug discovery efforts cannot be overstated.

References

  • Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. (2014). Retrieved January 17, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. (2019). Retrieved January 17, 2026, from [Link]

  • Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry. (2016). Retrieved January 17, 2026, from [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed. (2017). Retrieved January 17, 2026, from [Link]

  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. Google Patents. (n.d.).
  • SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2. HETEROCYCLES. (2017). Retrieved January 17, 2026, from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Center for Biotechnology Information. (2024). Retrieved January 17, 2026, from [Link]

  • (PDF) POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. ResearchGate. (2016). Retrieved January 17, 2026, from [Link]

  • Design, synthesis and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors. PubMed. (2021). Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors. PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. (2021). Retrieved January 17, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed. (2019). Retrieved January 17, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. National Center for Biotechnology Information. (2023). Retrieved January 17, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed. (2005). Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. PubMed. (2023). Retrieved January 17, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrido[2,3-d]pyrimidine scaffold is a recognized privileged structure, appearing in numerous compounds with diverse biological activities.[1][2] Understanding the fundamental physicochemical characteristics of its derivatives is paramount for predicting their behavior in biological systems, guiding formulation development, and ensuring the reliability and reproducibility of research outcomes. This document synthesizes available data with established scientific principles to offer a robust resource for researchers. While specific experimental data for this particular analog is not extensively published, this guide establishes a framework for its characterization based on its chemical structure and the known properties of the broader pyrido[2,3-d]pyrimidine class.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine nucleus is a key pharmacophore in a multitude of biologically active molecules, demonstrating a wide range of therapeutic applications, including anticancer and antimicrobial activities.[3][4] The fusion of a pyridine and a pyrimidine ring creates a bicyclic heteroaromatic system that can engage with various biological targets. The specific substitution pattern on this core structure dictates the molecule's ultimate physicochemical and pharmacological profile. The subject of this guide, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, features a chlorine atom at the 7-position and a methylthio group at the 2-position, modifications expected to significantly influence its properties.

Molecular and Structural Properties

A foundational understanding of a compound's molecular and structural attributes is the first step in a comprehensive physicochemical evaluation.

Chemical Identity
  • IUPAC Name: 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine[5]

  • CAS Number: 352328-41-7[5]

  • Molecular Formula: C₈H₆ClN₃S[5]

  • Molecular Weight: 211.67 g/mol [5]

Structural Representation

The two-dimensional structure of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is presented below.

Caption: 2D structure of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

This structure reveals a planar aromatic core with substituents that will influence its electronic distribution, lipophilicity, and potential for intermolecular interactions.

Experimentally Determined and Predicted Physicochemical Properties

This section details the key physicochemical parameters of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. Where specific experimental data is unavailable in the public domain, this guide will outline the standard methodologies for their determination and provide context based on related structures.

Physical State and Appearance

Based on supplier information, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is expected to be a solid at room temperature.[5] The appearance of related heterocyclic compounds can range from white to pale yellow crystalline solids.

Melting Point

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/minute) around the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

For context, related, though structurally different, pyrido[2,3-d]pyrimidine derivatives have reported melting points that can vary widely based on their substitution patterns, often exceeding 200°C.[3]

Solubility Profile

Solubility is a crucial parameter, especially in the context of drug development, as it directly impacts bioavailability. The solubility of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is expected to be low in aqueous media due to its largely aromatic and hydrophobic nature. The presence of nitrogen atoms in the heterocyclic system may provide some capacity for hydrogen bonding with protic solvents. The chloro and methylthio groups will further influence its solubility characteristics.

A comprehensive solubility profile should be determined in a range of solvents relevant to both chemical synthesis and biological testing.

Table 1: Recommended Solvents for Solubility Assessment

Solvent ClassExamplesRationale
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4Simulates physiological conditions for biological assays.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Common solvents for compound storage and initial dissolution for assays.
Polar Protic Ethanol, MethanolUsed in synthesis, purification, and some formulation approaches.
Nonpolar Dichloromethane (DCM), ChloroformRelevant for synthetic workup and purification.

Experimental Workflow: Thermodynamic Solubility Determination

G A Equilibrate excess solid in solvent B Incubate with agitation at constant temperature A->B Achieve equilibrium C Separate solid and supernatant (centrifugation/filtration) B->C Phase separation D Quantify compound concentration in supernatant (e.g., HPLC-UV) C->D Analysis of saturated solution E Determine solubility (mg/mL or µM) D->E Calculation

Caption: Workflow for thermodynamic solubility measurement.

Lipophilicity (LogP)

The partition coefficient (LogP), a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically octan-1-ol) and water, is a key determinant of its drug-like properties. A higher LogP indicates greater lipophilicity. While an experimental LogP for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is not available, computational predictions can provide a useful estimate. The presence of the chloro and methylthio groups, along with the aromatic system, suggests a moderate to high lipophilicity.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of identity of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrido[2,3-d]pyrimidine core and a singlet for the methyl protons of the methylthio group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing effect of the chloro substituent and the nitrogen atoms in the rings.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: A suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆) is chosen.

  • Concentration: An appropriate amount of the compound (typically 1-10 mg for ¹H NMR) is dissolved in the deuterated solvent (usually 0.5-0.7 mL).

  • Filtration: The solution should be filtered if any particulate matter is present to ensure a homogeneous sample.

  • Transfer: The solution is transferred to a clean, dry NMR tube.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be expected to confirm the molecular formula C₈H₆ClN₃S. The fragmentation pattern observed in the mass spectrum can also offer structural insights.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the aromatic rings, and C-Cl and C-S stretching.

Chemical Reactivity and Stability

The pyrido[2,3-d]pyrimidine core is generally stable, but the presence of the chloro and methylthio substituents introduces specific reactive sites.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups at this position. This is a common strategy for the synthesis of analogs with diverse biological activities.

  • Oxidation of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties and biological activity of the molecule.

It is recommended that 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine be stored in a cool, dry place, protected from light to prevent degradation.

Conclusion

This technical guide has outlined the key physicochemical properties of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. While specific experimental data for this compound is limited in publicly accessible literature, this document provides a comprehensive framework for its characterization, including standard experimental protocols for determining its melting point, solubility, and spectroscopic profile. The structural features of this molecule suggest it is a stable, lipophilic compound with potential for further chemical modification, making it an interesting candidate for further investigation in drug discovery and development programs. The methodologies and contextual information provided herein are intended to serve as a valuable resource for researchers working with this and related heterocyclic compounds.

References

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]

  • ResearchGate. Substituted pyrido [2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. [Link]

  • PubChem. Pyrido(2,3-d)pyrimidine. [Link]

  • Scientific & Academic Publishing. Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives. [Link]

  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • PubMed. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • PubChem. 7-Chloro-6-methyl-pyrido[2,3-d]pyrimidine. [Link]

  • PMC. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

  • Taylor & Francis Online. Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. [Link]

  • PMC. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]

  • Google Patents.
  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • PMC. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • Google Patents. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • PubMed. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. [Link]

  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • Google Patents. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
  • PubChem. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. [Link]

  • Google Patents. SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1. [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

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Foundational

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine molecular structure and weight

An In-Depth Technical Guide to 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine: A Key Intermediate in Medicinal Chemistry Executive Summary 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound featuri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine: A Key Intermediate in Medicinal Chemistry

Executive Summary

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyridine and pyrimidine ring system. This scaffold is of significant interest to researchers and drug development professionals due to its classification as a "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. The presence of a reactive chlorine atom at the 7-position and a modifiable methylthio group at the 2-position makes this molecule a versatile synthetic intermediate for the development of novel therapeutics, particularly in the domain of kinase inhibitors. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic rationale, and strategic application in drug discovery workflows.

Core Molecular Profile

A thorough understanding of a compound's fundamental characteristics is the bedrock of its application in research. This section details the chemical identity and key properties of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Chemical Identity and Structure

The molecule consists of a bicyclic heteroaromatic system where a pyridine ring is fused to a pyrimidine ring. A chlorine atom is substituted at the C7 position, and a methylthio (-SCH3) group is present at the C2 position.

  • IUPAC Name: 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine[1]

  • CAS Number: 352328-41-7[1]

  • Molecular Formula: C₈H₆ClN₃S[1]

  • SMILES: CSC1=N\C=C2\C=CC(Cl)=N\C2=N\1[1]

  • InChI Key: UNAVSLNMFZKAMD-UHFFFAOYSA-N

Caption: Molecular Structure of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Physicochemical Properties

Quantitative data for this compound are summarized below. These parameters are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource(s)
Molecular Weight 211.67 g/mol [1]
Appearance Solid
Purity ≥95-97% (Typical Commercial Grade)[1]
Storage Conditions Room Temperature or Refrigerator[1]

The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrido[2,3-d]pyrimidine core is considered a "privileged scaffold" because it is capable of binding to multiple, diverse biological targets with high affinity.[2] This versatility stems from its structural analogy to purines (adenine, guanine), the fundamental components of DNA and RNA. This mimicry allows derivatives to function as competitive inhibitors or modulators of enzymes that interact with nucleotides, such as kinases.

The scientific literature extensively documents the broad spectrum of biological activities associated with this scaffold, including anti-inflammatory, antimicrobial, and antitumor properties.[3] Notably, recent research has highlighted the potential of pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of PIM-1 kinase, a protein implicated in cell survival and proliferation pathways in cancer.[4][5] This established biological relevance underscores the value of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine as a starting point for generating libraries of novel, biologically active compounds.

Synthetic Strategy and Rationale

The synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines often involves the construction of one ring onto a pre-existing one. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the pyrimidine ring from the pyridine core. This suggests a synthetic pathway starting from a suitably substituted 2-aminopyridine derivative. The pyrimidine ring can then be formed through condensation with a three-carbon electrophilic synthon.

Retrosynthesis Target 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine Disconnect C-N Disconnection (Pyrimidine Ring Formation) Target->Disconnect Intermediate Substituted 2-Aminopyridine Disconnect->Intermediate Precursors Pyridine Starting Material + C3 Synthon Intermediate->Precursors Utility Core 7-Chloro-2-(methylthio) pyrido[2,3-d]pyrimidine Amine 7-Amino Derivative Core->Amine SNAr (R-NH₂ / Base) Alkoxy 7-Alkoxy Derivative Core->Alkoxy SNAr (R-OH / Base) Thiol 7-Thiol Derivative Core->Thiol SNAr (R-SH / Base) Oxidized Oxidized Intermediate (Sulfone/Sulfoxide) Core->Oxidized Oxidation (m-CPBA) Amine2 2-Amino Derivative Oxidized->Amine2 Displacement (R-NH₂)

Sources

Exploratory

The Biological Versatility of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry The pyrido[2,3-d]pyrimidine core, a bicyclic heteroaromatic system, is a well-established "privileged structure" in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine core, a bicyclic heteroaromatic system, is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1][2] This scaffold, an analog of purine, provides a versatile template for the design of potent and selective modulators of cellular signaling pathways. The strategic placement of various substituents on this core can profoundly influence its pharmacological properties, leading to the development of novel therapeutic agents. This guide focuses on a specific class of these derivatives: those bearing a chloro group at the 7-position and a methylthio moiety at the 2-position. These particular substitutions have been shown to be critical for the potent biological activities observed in this class of compounds, particularly in the realm of oncology.

The 7-chloro substituent often serves as a key reactive handle for further synthetic modifications, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR) and optimize pharmacokinetic profiles. The 2-methylthio group, on the other hand, can contribute to the binding affinity of these molecules to their targets, often occupying a hydrophobic pocket within the active site of enzymes like kinases. This technical guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine derivatives, with a focus on their role as kinase inhibitors and anticancer agents.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a multi-step process that begins with the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one precursor, followed by a crucial chlorination step. The following is a representative synthetic protocol based on established methodologies.[3][4]

Part 1: Synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

This initial phase involves the construction of the core bicyclic ring system. A common approach is the condensation of a substituted pyrimidine with a suitable three-carbon synthon.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (1 equivalent) and malononitrile (1.2 equivalents) in ethanol.

  • Base Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Part 2: Chlorination of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

The critical 7-chloro functionality is introduced in this step, converting the lactam to the corresponding chloride, which is a versatile intermediate for further derivatization. Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this transformation.[4]

Experimental Protocol:

  • Reaction Setup: In a fume hood, carefully add 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a base like N,N-dimethylaniline or pyridine can be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Biological Activities and Mechanisms of Action

Derivatives of 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, with their anticancer properties being the most extensively studied.[1] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and metastasis, most notably protein kinases.

Kinase Inhibition: A Primary Mode of Action

Protein kinases are a large family of enzymes that play a crucial role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of several kinase families.[1][5]

  • PIM Kinases: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various cancers. They play a critical role in cell cycle progression, apoptosis, and drug resistance. Several pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of PIM-1 kinase.

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases is involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in a variety of cancers. The pyrido[2,3-d]pyrimidine scaffold has been successfully utilized to develop selective FGFR inhibitors.

  • Other Kinase Targets: Derivatives of this scaffold have also shown inhibitory activity against other important cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Cyclin-Dependent Kinases (CDKs).[6]

The mechanism of kinase inhibition by these compounds is often competitive with ATP, the natural substrate for kinases. The pyrido[2,3-d]pyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. The substituents on the core structure then make specific interactions with the surrounding amino acid residues, conferring potency and selectivity.

Signaling Pathways Modulated by 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine Derivatives

The inhibition of key kinases by these derivatives leads to the modulation of downstream signaling pathways that are critical for cancer cell survival and proliferation.

PIM-1 Kinase Signaling Pathway

PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in promoting cell survival and proliferation by phosphorylating and regulating the activity of several key proteins, including the pro-apoptotic protein BAD and the cell cycle regulator p27. Inhibition of PIM-1 by 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine derivatives can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Induces Transcription BAD BAD PIM1->BAD Phosphorylates (Inactivates) p27 p27 PIM1->p27 Phosphorylates (Inactivates) Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle Cell Cycle Arrest p27->CellCycle Induces Inhibitor 7-Chloro-2-(methylthio)pyrido [2,3-d]pyrimidine Derivative Inhibitor->PIM1 Inhibits

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) leads to receptor dimerization and autophosphorylation, which in turn activates several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for promoting cell proliferation, survival, and angiogenesis. Selective inhibition of FGFR by 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine derivatives can block these pro-tumorigenic signals.

FGFR_Signaling_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis Inhibitor 7-Chloro-2-(methylthio)pyrido [2,3-d]pyrimidine Derivative Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.

  • Position 7: The chloro group at this position is often a key feature for potent activity. It can also serve as a leaving group for the introduction of various amine substituents, which can significantly modulate the compound's properties. For example, the introduction of bulky or flexible amine side chains at this position has been shown to enhance the inhibitory activity against certain kinases.

  • Position 2: The methylthio group is generally well-tolerated and can be replaced with other small alkylthio or amino groups. Modifications at this position can influence the compound's selectivity profile.

  • Other Positions: Substitutions at other positions of the pyrido[2,3-d]pyrimidine ring, such as positions 5 and 6, can also have a significant impact on biological activity. For instance, the introduction of aryl groups at position 6 has been shown to be important for potent inhibition of certain tyrosine kinases.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activity of representative 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines and kinases.

Table 1: Anticancer Activity of Representative Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A MCF-7 (Breast)0.57[7]
HepG2 (Liver)1.13[7]
Derivative B A549 (Lung)7.23
Derivative C PC-3 (Prostate)2.5[6]

Table 2: Kinase Inhibitory Activity of Representative Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
Derivative D PIM-111.4[7]
Derivative E FGFR160[3]
Derivative F c-Src220[3]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of the biological data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of these compounds.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare Dispense Dispense Reagents into 384-well Plate Prepare->Dispense Incubate Incubate at Room Temperature (e.g., 60 minutes) Dispense->Incubate Stop Stop Reaction and Add Detection Reagent Incubate->Stop Read Read Luminescence Stop->Read Analyze Data Analysis: Calculate IC₅₀ Values Read->Analyze End End Analyze->End MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate for 24h (Cell Attachment) Seed->Incubate1 Treat Treat with Test Compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Data Analysis: Calculate IC₅₀ Values Read->Analyze End End Analyze->End

Sources

Foundational

The Strategic Intermediate: A Technical Guide to 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in Kinase Inhibitor Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical overview of 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, a pivotal heterocyclic compound.

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical overview of 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, a pivotal heterocyclic compound. Rather than being an active kinase inhibitor in its own right, this molecule serves as a highly strategic and versatile intermediate in the synthesis of a diverse range of potent and selective kinase inhibitors. We will explore its synthetic utility, the chemical logic behind its design, and its application in the development of targeted therapeutics, including approved drugs and clinical candidates.

The Pyrido[2,3-d]pyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The pyrido[2,3-d]pyrimidine ring system is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site of various kinases. This competitive inhibition is a common mechanism for modulating the activity of kinases, which are crucial regulators of numerous cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been successfully developed into inhibitors for a wide array of kinases, including:

  • Cyclin-Dependent Kinases (CDKs) : Crucial for cell cycle regulation.

  • Tyrosine Kinases : Including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).

  • Other Serine/Threonine Kinases : Such as PIM-1, Threonine Tyrosine Kinase (TTK), and Receptor-Interacting Protein Kinase 2 (RIPK2).

The versatility of the pyrido[2,3-d]pyrimidine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine: A Chemist's Gateway to Kinase Inhibitor Diversity

The subject of this guide, 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, is not typically the final, active kinase inhibitor. Instead, its chemical architecture is ingeniously designed to facilitate the synthesis of more complex and potent molecules. The key to its utility lies in the two reactive handles: the 7-chloro and the 2-methylthio groups.

  • The 7-Chloro Group : This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of amine-containing side chains. These side chains are often crucial for establishing key interactions with the kinase active site, thereby enhancing potency and selectivity.

  • The 2-Methylthio Group : The methylthio (or methylsulfanyl) group is another versatile functional group. It can be oxidized to a more reactive sulfoxide or sulfone. This transformation significantly increases the electrophilicity of the C2 position, making it an excellent leaving group for subsequent nucleophilic substitution with amines. This two-step strategy provides a controlled method for introducing diverse substituents at the 2-position, which often plays a critical role in establishing hydrogen bonds with the kinase hinge region.

The strategic placement of these two functional groups provides medicinal chemists with a powerful platform for combinatorial chemistry and the rapid generation of libraries of diverse pyrido[2,3-d]pyrimidine derivatives for screening against various kinase targets.

Synthetic Pathways to Kinase Inhibitors via 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

The true value of 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is realized in its role as a building block. Below are representative synthetic strategies that leverage this intermediate to construct potent kinase inhibitors.

Synthesis of the Core Intermediate

Synthesis_of_Intermediate start Substituted Pyrimidine (e.g., 2-(methylthio)pyrimidin-4(3H)-one) step1 Chlorination & Functionalization start->step1 e.g., SOCl2, POCl3 step2 Cyclization step1->step2 Introduction of pyridine ring precursor product 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine step2->product Ring closure Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add compound and kinase to microplate wells A->B C Initiate reaction with ATP and substrate B->C D Incubate at 30°C C->D E Stop reaction and deplete ATP D->E F Add detection reagent to generate luminescence E->F G Measure luminescence F->G H Plot data and calculate IC50 G->H

Caption: Workflow for a luminescence-based in vitro kinase assay.

Data Presentation and Interpretation

The results of kinase inhibition assays are typically presented in tables to allow for easy comparison of the potency and selectivity of different compounds.

Table 1: Representative Kinase Inhibition Data for Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Selectivity vs. Off-Target Kinase(s)
Derivative A CDK415>100-fold vs. CDK1
Derivative B RIPK28>300-fold vs. ALK2 [1]
Derivative C TTK23Low activity against a panel of 402 kinases [2]
Derivative D PIM-111.4-

This data allows researchers to identify promising lead compounds for further development, focusing on those with high potency against the target kinase and minimal activity against other kinases to reduce the potential for off-target side effects.

Conclusion: A Cornerstone of Modern Kinase Inhibitor Discovery

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine exemplifies the strategic thinking that underpins modern drug discovery. Its value lies not in its own biological activity, but in its carefully designed chemical reactivity that provides a gateway to a vast chemical space of potent and selective kinase inhibitors. By serving as a versatile and reliable intermediate, it has played a crucial role in the development of life-changing medicines and continues to be a valuable tool for researchers striving to create the next generation of targeted therapies. The synthetic strategies and analytical methodologies outlined in this guide provide a framework for leveraging this important scaffold in the ongoing quest for novel kinase inhibitors.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. 2019 Nov; 24(22): 4104. Available from: [Link]

  • A new route for the synthesis of Palbociclib. ResearchGate. [Online]. Available from: [Link]

  • The synthetic strategies for the preparation of Palbociclib. ResearchGate. [Online]. Available from: [Link]

  • Understanding the Synthesis of Palbociclib Intermediate: A Chemical Perspective. Pharmaffiliates. [Online]. Available from: [Link]

  • Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. PubMed Central. [Online]. Available from: [Link]

  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. [Online]. Available from: [Link]

Sources

Exploratory

A Technical Guide to Identifying and Validating Therapeutic Targets for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, a Privileged Kinase Inhibitor Scaffold

Abstract The pyrido[2,3-d]pyrimidine nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved and clinical-stage protein kinase inhibitors. Its structural resemblance to the p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The pyrido[2,3-d]pyrimidine nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved and clinical-stage protein kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to function as a versatile "hinge-binding" motif, targeting the ATP-binding site of a wide array of kinases. This guide focuses on a specific, yet under-characterized derivative, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. While direct biological data for this compound is not extensively published, the extensive pharmacology of its parent scaffold provides a strong rationale for a systematic target identification and validation campaign. This document outlines a strategic, multi-step approach for researchers to elucidate the therapeutic targets of this compound. We present a primary hypothesis focused on the human kinome, with a special emphasis on Serine/Threonine-Protein Kinase 1 (SRPK1) as a high-value potential target implicated in oncology and vascular diseases. This guide provides detailed, field-proven experimental workflows, from broad panel screening to cellular target engagement and functional validation, designed to de-orphanize this compound and unlock its therapeutic potential.

The Pyrido[2,3-d]pyrimidine Scaffold: A Foundation for Potent and Selective Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is recognized as a cornerstone of kinase-targeted drug discovery.[1][2] Its bicyclic, nitrogen-rich structure is adept at forming critical hydrogen bonds with the hinge region of kinase ATP-binding pockets, a feature that has been successfully exploited to develop potent inhibitors for various kinase families.[3] The true power of this scaffold lies in its synthetic tractability; the core can be readily functionalized at multiple positions, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

A prominent example of this scaffold's success is Palbociclib (Ibrance®), a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative breast cancer.[1][4] The development of Palbociclib demonstrated that subtle modifications to the pyrido[2,3-d]pyrimidine core could achieve remarkable selectivity even among closely related kinase family members.[4] This success has inspired the exploration of this scaffold against a multitude of other kinase targets, as summarized in Table 1.

Target Kinase Family Specific Kinase(s) Therapeutic Area Reference(s)
Cyclin-Dependent Kinases (CDK)CDK4, CDK6Oncology[1][4]
Dual-Specificity KinasesDYRK1A, DYRK1B, TTKOncology, Neurodegeneration[5][6]
Tyrosine Kinases (TK)PDGFr, FGFr, c-Src, AblOncology[7][8]
Serine/Threonine KinasesPI3K, mTOR, PIM-1, SIKOncology, Immunology[3][9][10]
Splicing Factor KinasesSRPK1Oncology, Vascular Disease[11][12][13]
Table 1: Representative kinase targets successfully inhibited by derivatives of the pyrido[2,3-d]pyrimidine scaffold.

Primary Hypothesis and Strategy for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Given the established precedent, the primary hypothesis is that 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine functions as an ATP-competitive inhibitor of one or more protein kinases. The substituents—a 7-chloro group and a 2-methylthio group—will dictate its unique selectivity profile within the human kinome.

The core investigative strategy is to progress from a broad, unbiased screen to specific, hypothesis-driven validation experiments. This approach maximizes the probability of identifying the primary target(s) while simultaneously building a comprehensive understanding of the compound's mechanism of action.

High-Priority Target Focus: Serine/Threonine-Protein Kinase 1 (SRPK1)

While a broad screen is essential, a focused investigation into high-value targets is a parallel priority. Based on emerging research, SRPK1 represents a compelling potential target for pyrido[2,3-d]pyrimidine derivatives.

Rationale for SRPK1 as a Therapeutic Target

SRPK1 is a key regulator of pre-mRNA splicing, a fundamental cellular process. It functions by phosphorylating serine/arginine-rich (SR) splicing factors, which are critical for spliceosome assembly and alternative splicing decisions.[13] Dysregulation of SRPK1 activity is implicated in several pathologies:

  • Oncology: SRPK1 is overexpressed in numerous cancers, where it promotes the splicing of pro-angiogenic isoforms of Vascular Endothelial Growth Factor (VEGF), specifically VEGF-A₁₆₅a, driving tumor vascularization.[13]

  • Vascular Disease: In conditions like peripheral arterial disease (PAD), SRPK1 activity in monocytes can paradoxically lead to the production of anti-angiogenic VEGF-A₁₆₅b, impairing the formation of collateral blood vessels.[11][12][14]

Therefore, modulating SRPK1 activity presents a novel therapeutic strategy. Inhibition of SRPK1 can shift the balance of VEGF-A splicing, offering a pro-angiogenic effect in PAD or an anti-angiogenic effect in cancer, depending on the cellular context.[13]

Proposed Mechanism of Action: SRPK1-Mediated VEGF Splicing

The primary mechanism involves SRPK1's control over the SR protein SRSF1 (previously SF2/ASF). Phosphorylation by SRPK1 is required for SRSF1's nuclear translocation and its subsequent binding to the 5' splice site of exon 8a in the VEGF-A pre-mRNA. This action promotes the inclusion of exon 8a, leading to the production of the pro-angiogenic VEGF-A₁₆₅a isoform. Inhibition of SRPK1 prevents SRSF1 phosphorylation, causing the spliceosome to favor the distal splice site of exon 8b, resulting in the anti-angiogenic VEGF-A₁₆₅b isoform.

SRPK1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRPK1 SRPK1 (Active Kinase) SRSF1_p p-SRSF1 (Phosphorylated) SRPK1->SRSF1_p ATP -> ADP SRSF1_cyto SRSF1 (Unphosphorylated) SRSF1_cyto->SRPK1 p_SRSF1_nuc p-SRSF1 SRSF1_p->p_SRSF1_nuc Nuclear Translocation Compound 7-Chloro-2-(methylthio) pyrido[2,3-d]pyrimidine Compound->SRPK1 Inhibition VEGF_pre_mRNA VEGF-A pre-mRNA Spliceosome Spliceosome VEGF_pre_mRNA->Spliceosome VEGF_a VEGF-A165a mRNA (Pro-angiogenic) VEGF_b VEGF-A165b mRNA (Anti-angiogenic) p_SRSF1_nuc->Spliceosome Promotes Exon 8a Selection Spliceosome->VEGF_a Spliceosome->VEGF_b

Caption: SRPK1-mediated control of alternative VEGF-A splicing.

Experimental Workflows for Target Validation & Characterization

The following workflows provide a logical, step-by-step process to identify, confirm, and characterize the molecular target(s) of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Workflow 1: Broad Kinase Panel Screening

Causality: The first step is to cast a wide net. An unbiased screen against a large panel of kinases is the most efficient method to identify initial "hits" and understand the compound's selectivity profile. This avoids confirmation bias and may reveal unexpected targets. A single-point screen at a high concentration (e.g., 1-10 µM) is cost-effective for initial hit identification.

Workflow1 start Compound Stock (10 mM in DMSO) step1 Dilute to working concentration (e.g., 10 µM) start->step1 step2 Assay against Kinase Panel (e.g., KINOMEscan®, 400+ kinases) step1->step2 step3 Measure % Inhibition vs. DMSO control step2->step3 step4 Data Analysis: Identify hits (e.g., >90% inhibition) step3->step4 end List of Candidate Kinase Targets step4->end

Caption: Workflow for primary kinase panel screening.

Protocol: Single-Point Kinase Panel Screen

  • Compound Preparation: Solubilize 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in 100% DMSO to create a 10 mM stock solution.

  • Assay Submission: Provide the compound to a commercial vendor (e.g., Eurofins DiscoverX, Promega). Specify a single-point screening concentration (e.g., 10 µM) against their largest available kinase panel.

  • Assay Principle (Example: KINOMEscan®): The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured by quantitative PCR of a DNA tag fused to the kinase. Lower binding indicates successful competition by the test compound.

  • Data Acquisition: The vendor will provide a report listing the percent inhibition for each kinase in the panel relative to a DMSO vehicle control.

  • Hit Selection: Define a hit threshold. A conservative and common threshold is >90% inhibition at 10 µM. This list of kinases becomes the priority for downstream validation.

Workflow 2: In Vitro IC₅₀ Determination for Hit Confirmation

Causality: A single-point screen only indicates activity at one concentration. To confirm a direct inhibitory effect and quantify potency, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀). This is a critical validation step that confirms the hits and ranks them by potency.

Workflow2 start Candidate Kinase Hits (from Workflow 1) step1 Prepare 10-point, 3-fold serial dilution of compound (e.g., 100 µM to 5 nM) start->step1 step2 Perform In Vitro Kinase Assay (e.g., ADP-Glo™ for SRPK1) step1->step2 step3 Measure luminescence/ signal at each concentration step2->step3 step4 Plot Dose-Response Curve (% Activity vs. [Compound]) step3->step4 end Determine IC50 Value step4->end

Caption: Workflow for IC50 determination of kinase hits.

Protocol: IC₅₀ Determination using ADP-Glo™ Kinase Assay (Example for SRPK1)

  • Reagent Preparation: Prepare recombinant SRPK1 enzyme, its specific peptide substrate (e.g., a synthetic SR-rich peptide), and ATP at the Kₘ concentration in kinase reaction buffer.

  • Compound Plating: In a 384-well plate, perform a 10-point, 3-fold serial dilution of the compound, starting from 100 µM. Include DMSO-only (100% activity) and no-enzyme (0% activity) controls.

  • Kinase Reaction: Add the SRPK1 enzyme and substrate mixture to the wells. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

  • ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Part 2): Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, to kinase activity.

  • Data Analysis: Normalize the data to controls. Plot the percent kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Workflow 3: Cellular Target Engagement and Functional Validation

Causality: In vitro activity does not guarantee that a compound can enter a cell and bind to its target in the complex cellular milieu. Cellular target engagement assays confirm this critical step. Furthermore, target binding must translate into a functional consequence (i.e., modulation of a downstream pathway) to be therapeutically relevant.

Workflow3 cluster_engagement Part A: Cellular Target Engagement (CETSA) cluster_functional Part B: Downstream Functional Assay a1 Treat intact cells with compound or DMSO a2 Heat cells across a temperature gradient a1->a2 a3 Lyse cells and separate soluble/precipitated fractions a2->a3 a4 Analyze soluble fraction by Western Blot for Target Protein a3->a4 a5 Result: Thermal shift confirms intracellular binding a4->a5 b1 Treat cells with varying concentrations of compound b2 Lyse cells and prepare protein or RNA samples b1->b2 b3 Analyze samples by: - Western Blot (p-SRSF1) - qRT-PCR (VEGF isoforms) b2->b3 b4 Result: Dose-dependent change in downstream marker b3->b4 start Confirmed In Vitro Hit (from Workflow 2) start->a1 start->b1

Caption: Integrated workflow for cellular target validation.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture an appropriate cell line (e.g., HeLa or a cancer line known to express SRPK1) and treat one batch with the compound at 10x its in vitro IC₅₀ and another with DMSO for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.

  • Analysis: Analyze the supernatant (soluble fraction) from each temperature point by SDS-PAGE and Western Blot using an antibody specific for the target protein (e.g., anti-SRPK1).

  • Interpretation: Ligand binding stabilizes a protein, increasing its melting temperature. In the compound-treated samples, the SRPK1 band should persist at higher temperatures compared to the DMSO-treated samples, indicating a "thermal shift" and confirming target engagement.

Protocol 2: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment: Plate cells and treat with a dose-response of the compound (e.g., 0.1x to 100x the IC₅₀) for 4-6 hours.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify total protein concentration using a BCA assay.

  • Western Blot: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate (e.g., anti-phospho-SRSF1). Subsequently, strip and re-probe the membrane with an antibody for total SRSF1 and a loading control (e.g., GAPDH).

  • Analysis: Quantify band intensities. A potent and specific inhibitor should show a dose-dependent decrease in the p-SRSF1/Total SRSF1 ratio, confirming functional modulation of the target kinase in cells.

Potential Therapeutic Applications and Future Directions

Successful validation of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine as a potent and selective SRPK1 inhibitor would open immediate therapeutic avenues in:

  • Oncology: As an anti-angiogenic agent in solid tumors where SRPK1 is overexpressed.

  • Peripheral Vascular Disease: As a pro-angiogenic agent to restore blood flow in ischemic tissues.[12]

  • Retinopathies: Inhibition of SRPK1 has also been shown to be effective in models of retinal neovascularization.[13]

Should the primary kinase screen reveal a different, potent target (e.g., TTK, PIM-1, DYRK1B), the therapeutic hypothesis would shift accordingly, leveraging the known biology of that target, which is most often in oncology.[6][10] Future directions would involve lead optimization to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, followed by in vivo efficacy studies in relevant disease models.

Conclusion

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine belongs to a powerful class of kinase-directed chemical scaffolds. While its specific targets are yet to be publicly characterized, the strategies outlined in this guide provide a clear and robust pathway for its de-orphanization. By systematically progressing from broad, unbiased screening to rigorous in vitro and cellular validation, researchers can effectively identify its mechanism of action and unlock its potential as a novel chemical probe or a starting point for a new drug discovery program. The focus on high-value targets like SRPK1 provides a strong, rationale-driven starting point for this exciting investigative journey.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • The splicing factor kinase SRPK1 is a therapeutic target for peripheral vascular disease. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • The splicing factor kinase SRPK1 is a therapeutic target for peripheral vascular disease. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC. Available at: [Link]

  • The splicing factor kinase SRPK1 is a therapeutic target for Peripheral Vascular Disease. bioRxiv. Available at: [Link]

  • The splicing factor kinase SRPK1 is a therapeutic target for peripheral vascular disease. Sciety. Available at: [Link]

  • Splicing Factor Kinase SRPK1 inhibition in Monocyte: A Novel Therapeutic Approach for Peripheral Arterial Disease. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Reported pyrido[2,3‐d] pyrimidine derivatives against various target of cancer. ResearchGate. Available at: [Link]

  • Design, Synthesis of Novel Pyrido[2,3-d] pyrimidine Derivatives as SARS-CoV-2 Mpro Inhibitors for COVID-19 Therapy. Polycyclic Aromatic Compounds. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]

  • Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. Available at: [Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. ResearchGate. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC. Available at: [Link]

Sources

Foundational

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrido[2,3-d]pyrimidines

Abstract The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system, stands as a cornerstone in modern medicinal chemistry. Its structural analogy to endogenous purines and pteridines has rendered it a "privileged sca...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system, stands as a cornerstone in modern medicinal chemistry. Its structural analogy to endogenous purines and pteridines has rendered it a "privileged scaffold," capable of interacting with a multitude of biological targets. This technical guide provides a comprehensive exploration of the discovery and historical development of this remarkable scaffold. We will delve into its genesis, tracing the evolution of its synthesis from foundational methods to contemporary approaches. Furthermore, we will illuminate the key milestones in the discovery of its diverse biological activities, with a particular focus on its role in the development of dihydrofolate reductase (DHFR) inhibitors and kinase inhibitors, which have culminated in clinically significant therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable insights into the chemistry and biology of pyrido[2,3-d]pyrimidines.

The Genesis of a Scaffold: Foundational Synthesis

The story of pyrido[2,3-d]pyrimidines begins in the mid-20th century, with the pioneering work of Roland K. Robins and George H. Hitchings. Their 1958 publication in the Journal of the American Chemical Society laid the groundwork for the synthesis of this heterocyclic system.[1] The core principle of their approach was the acid-catalyzed condensation of a 4-aminopyrimidine with a 1,3-dicarbonyl compound. This elegant method provided a versatile entry into the pyrido[2,3-d]pyrimidine ring system.

The reaction proceeds via an initial electrophilic attack on the electron-rich 5-position of the pyrimidine ring.[2] This necessitates the presence of electron-donating groups at the 2 and 4-positions of the pyrimidine to activate the ring for cyclization.[2]

Foundational Experimental Protocol: The Robins and Hitchings Synthesis

The following protocol is adapted from the seminal 1958 paper by Robins and Hitchings, illustrating the synthesis of 5,7-dimethyl-2,4-dihydroxypyrido[2,3-d]pyrimidine.

Objective: To synthesize a foundational pyrido[2,3-d]pyrimidine structure via the condensation of a 4-aminopyrimidine with a 1,3-dicarbonyl compound.

Materials:

  • 6-Amino-2,4-dihydroxypyrimidine (6-aminouracil)

  • Acetylacetone (a 1,3-dicarbonyl compound)

  • Phosphoric acid (85%)

  • Water

  • Ethanol

Procedure:

  • A mixture of 6-amino-2,4-dihydroxypyrimidine (1.27 g, 0.01 mole) and acetylacetone (1.0 g, 0.01 mole) is prepared.

  • To this mixture, 10 mL of 85% phosphoric acid is added.

  • The reaction mixture is heated on a steam bath for 20 minutes, during which the solids dissolve.

  • The hot solution is then poured into approximately 50 mL of cold water.

  • The resulting white, crystalline precipitate is collected by filtration.

  • The collected solid is washed with water and then with ethanol.

  • The product, 5,7-dimethyl-2,4-dihydroxypyrido[2,3-d]pyrimidine, is dried. The reported yield is 1.6 g (84%).

Causality Behind Experimental Choices:

  • Phosphoric Acid: A strong acid catalyst is crucial to promote the electrophilic attack on the pyrimidine ring and to facilitate the subsequent dehydration and cyclization steps.

  • Heating: The application of heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Precipitation in Water: The product is insoluble in water, allowing for its easy isolation from the reaction mixture by precipitation upon dilution.

  • Washing: The washing steps with water and ethanol are essential to remove any unreacted starting materials and residual phosphoric acid, ensuring the purity of the final product.

Robins and Hitchings Synthesis cluster_reactants Reactants cluster_conditions Conditions A 6-Amino-2,4-dihydroxypyrimidine E Condensation & Cyclization A->E B Acetylacetone B->E C Phosphoric Acid (85%) C->E Catalyst D Heat (Steam Bath) D->E Energy F Precipitation in Water E->F G Filtration & Washing F->G H 5,7-Dimethyl-2,4-dihydroxypyrido[2,3-d]pyrimidine G->H

Caption: Foundational synthesis of a pyrido[2,3-d]pyrimidine.

From Discovery to Drug: The Rise of DHFR Inhibitors

The therapeutic potential of pyrido[2,3-d]pyrimidines was first realized through the discovery of their potent inhibitory activity against dihydrofolate reductase (DHFR).[3][4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA.[3] Inhibition of DHFR leads to the depletion of tetrahydrofolate, thereby halting DNA synthesis and cell proliferation. This mechanism of action made DHFR an attractive target for anticancer and antimicrobial therapies.[3]

Piritrexim: A Landmark DHFR Inhibitor

A pivotal moment in the history of pyrido[2,3-d]pyrimidines was the synthesis of Piritrexim by Grivsky and colleagues.[4] This lipophilic inhibitor of human DHFR demonstrated significant antitumor activity and became a benchmark for the development of subsequent generations of DHFR inhibitors.[4][5]

Structure of Piritrexim:

Piritrexim_Structure Piritrexim Piritrexim

Caption: Chemical structure of Piritrexim.

Synthesis of Piritrexim Analogues: An Evolved Approach

The synthesis of Piritrexim and its analogues often involves the reaction of a suitably substituted C3-building block with 2,4,6-triaminopyrimidine.[5] This approach allows for the introduction of various substituents on the pyridine ring, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of a Piritrexim Analogue

The following is a representative protocol for the synthesis of a Piritrexim analogue, demonstrating the evolution of synthetic strategies.

Objective: To synthesize a 6-(substituted benzyl)pyrido[2,3-d]pyrimidine-2,4-diamine, a core structure of Piritrexim analogues.

Materials:

  • 2,4,6-Triaminopyrimidine

  • A suitable 3-alkoxy-2-(substituted benzyl)acrylonitrile (C3-building block)

  • Sodium ethoxide

  • Ethanol

Procedure:

  • 2,4,6-Triaminopyrimidine (0.01 mole) is added to a solution of sodium ethoxide (prepared from 0.23 g of sodium in 50 mL of absolute ethanol).

  • The mixture is stirred and heated to reflux.

  • A solution of the 3-alkoxy-2-(substituted benzyl)acrylonitrile (0.01 mole) in 25 mL of absolute ethanol is added dropwise to the refluxing mixture over 30 minutes.

  • The reaction mixture is refluxed for an additional 4 hours.

  • The mixture is cooled, and the precipitated solid is collected by filtration.

  • The product is recrystallized from a suitable solvent (e.g., ethanol/water) to yield the desired 6-(substituted benzyl)pyrido[2,3-d]pyrimidine-2,4-diamine.

Causality Behind Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate the amino group of the triaminopyrimidine, facilitating its nucleophilic attack on the acrylonitrile.

  • Reflux: Heating the reaction mixture to the boiling point of the solvent increases the reaction rate.

  • Stepwise Addition: The dropwise addition of the acrylonitrile helps to control the reaction and prevent the formation of side products.

  • Recrystallization: This purification technique is used to obtain the final product in high purity by separating it from any remaining impurities.

The Modern Era: Kinase Inhibition and Beyond

In recent decades, the focus of pyrido[2,3-d]pyrimidine research has expanded significantly, with a particular emphasis on their development as kinase inhibitors.[3][6] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrido[2,3-d]pyrimidine scaffold has proven to be an excellent template for the design of potent and selective inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), mTOR, and tyrosine kinases.[1][7][8]

This has led to the development of clinically successful drugs like Palbociclib (Ibrance®), a CDK4/6 inhibitor used for the treatment of breast cancer.[1] The versatility of the pyrido[2,3-d]pyrimidine core continues to inspire the design and synthesis of novel therapeutic agents targeting a wide range of diseases.

Structure-Activity Relationship (SAR) Insights

The extensive research into pyrido[2,3-d]pyrimidines has yielded valuable structure-activity relationship (SAR) data, guiding the rational design of more potent and selective inhibitors.

Target ClassKey Structural Features for ActivityRepresentative Compound
DHFR Inhibitors 2,4-Diamino substitution is crucial for mimicking the binding of folic acid. Lipophilic substituents at the 6-position enhance cell permeability and potency.Piritrexim
Kinase Inhibitors Substitution at the 2, 6, and 8 positions allows for fine-tuning of selectivity and potency against different kinases. The presence of specific hydrogen bond donors and acceptors is critical for binding to the kinase hinge region.Palbociclib

Table 1: Key SAR Insights for Pyrido[2,3-d]pyrimidine Derivatives

SAR_Evolution cluster_DHFR DHFR Inhibitors (Early Focus) cluster_Kinase Kinase Inhibitors (Modern Era) A 2,4-Diaminopyrido[2,3-d]pyrimidine Core C Piritrexim A->C B Lipophilic Group at C6 (e.g., dimethoxybenzyl) B->C F Palbociclib C->F Scaffold Hopping & SAR-guided Optimization D Substituted Pyrido[2,3-d]pyrimidine Core D->F E Diverse Substituents at C2, C6, C8 (for selectivity) E->F

Sources

Exploratory

An In-depth Technical Guide to 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine as a Versatile Starting Material in Complex Synthesis

Abstract: The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically significant therapeutic agents, particularly in oncology.[1][2][3][4] This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically significant therapeutic agents, particularly in oncology.[1][2][3][4] This guide provides an in-depth technical overview of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, a key heterocyclic building block, for researchers, chemists, and drug development professionals. We will explore its fundamental properties, synthesis, and core reactivity, with a focus on its application in constructing complex molecular architectures. The causality behind experimental choices and detailed, field-proven protocols are provided to empower scientists in leveraging this versatile intermediate for accelerated drug discovery programs.

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates the pyrido[2,3-d]pyrimidine system, an isostere of purine that offers a unique combination of hydrogen bonding capabilities, rigidity, and opportunities for diverse functionalization.[3][4] This scaffold has proven to be an exceptionally effective platform for designing inhibitors of various protein kinases, which are critical targets in cancer therapy.[2][3]

One of the most notable drugs built upon this scaffold is Palbociclib (Ibrance®), a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) for the treatment of HR-positive, HER2-negative advanced breast cancer.[5] The successful development of Palbociclib underscores the therapeutic potential of this heterocyclic system and highlights the critical role of well-designed starting materials. 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine serves as a pivotal intermediate, offering two distinct and orthogonally reactive sites for molecular elaboration: the C7-chloro and the C2-methylthio groups. Understanding how to strategically manipulate these functional groups is paramount for its effective use in synthesis.

Physicochemical Properties and Characterization

A thorough understanding of a starting material's properties is the foundation of robust process development. The key physicochemical data for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine are summarized below.

PropertyValueSource
CAS Number 352328-41-7[6][7][8][9]
Molecular Formula C₈H₆ClN₃S[6][8]
Molecular Weight 211.67 g/mol [6][9]
IUPAC Name 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine[6]
Appearance Typically an off-white to yellow solid[8]
Purity Commercially available at ≥97%[6][7]
Storage Store at room temperature in a well-closed, dry container.[6][7][8]

Expert Insight on Characterization: Before use, it is crucial to validate the identity and purity of the starting material.

  • ¹H NMR: Should confirm the presence of the methylthio group (a singlet around δ 2.6 ppm) and the aromatic protons on the pyridine ring.

  • LC-MS: Essential for confirming the molecular weight (M+H⁺ at m/z 212) and assessing purity. A single major peak is expected.

  • Melting Point: Provides a quick check of purity. Significant deviation from the literature value can indicate impurities.

Synthesis of the Starting Material

While 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is commercially available, understanding its synthesis provides insight into potential impurities and cost drivers. A common laboratory-scale synthesis starts from simpler pyrimidine precursors. The general strategy involves constructing the fused pyridine ring onto a pre-functionalized pyrimidine.

A representative synthetic pathway often starts from a substituted 2-aminopyridine derivative which undergoes cyclization with a suitable three-carbon synthon to form the pyrimidine ring, followed by chlorination and methylation steps. An alternative, widely used approach involves building upon a pre-made pyrimidine ring, such as 2-(methylthio)pyrimidin-4(3H)-one.[5] This involves a sequence of reactions including chlorination, nitration or formylation, reduction, and subsequent cyclization to form the fused pyridine ring.

Synthesis_Workflow cluster_pyrimidine Pyrimidine Core cluster_functionalization Ring Formation & Functionalization start 2-Aminopyridine or 2-(Methylthio)pyrimidine derivative cyclization Cyclization to form Pyrido[2,3-d]pyrimidine core start->cyclization Reagents for Pyridine Ring chlorination Chlorination (e.g., POCl₃) cyclization->chlorination Introduction of Leaving Group final 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine chlorination->final

Core Reactivity and Synthetic Applications

The synthetic utility of this building block stems from the differential reactivity of its two key functional groups. The chlorine atom at the C7 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the methylthio group at C2 can be oxidized to a sulfone, which then becomes an excellent leaving group for a second substitution.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr) at C7

The C7 position of the pyrido[2,3-d]pyrimidine ring is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen atoms in both rings. This makes the C7-chloro group an excellent electrophilic site for SNAr reactions.[10] This is the most common and powerful transformation employed with this starting material.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C7 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores aromaticity and yields the substituted product.

"Start" [label=<

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

]; "Nu" [label="R-NH₂ (Nucleophile)"]; "Intermediate" [label=<

Meisenheimer Complex (Resonance Stabilized)

]; "Product" [label=<

C7-Substituted Product

]; "Cl_minus" [label="Cl⁻"];

"Nu" -> "Start" [label="Attack at C7", color="#4285F4"]; "Start" -> "Intermediate" [dir=none]; "Intermediate" -> "Product" [label="-Cl⁻", color="#EA4335"]; "Intermediate" -> "Cl_minus" [dir=none, style=dashed]; } dot Caption: Generalized mechanism for SNAr at the C7 position. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation).

Field-Proven Protocol: Coupling with an Amine

This protocol describes a general procedure for the coupling of an amine, a key step in the synthesis of many kinase inhibitors, including intermediates for Palbociclib.[5][11]

  • Reagent Preparation: To a clean, dry, nitrogen-purged reaction vessel, add 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (1.0 eq).

  • Solvent Addition: Add a suitable high-boiling point aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane.

  • Addition of Nucleophile and Base: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2.0-3.0 eq). The base is critical to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine to remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel or by recrystallization to afford the pure C7-amino substituted product.

Activating the C2 Position: Oxidation and Subsequent Substitution

The 2-(methylthio) group is relatively inert to direct substitution. However, it can be readily oxidized to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. The methylsulfonyl group, in particular, is a powerful electron-withdrawing group and an excellent leaving group, activating the C2 position for a second SNAr reaction.

Expert Insight: This two-step sequence provides a powerful strategy for sequential, regioselective diarylation or amination of the pyrido[2,3-d]pyrimidine core. The C7-Cl is typically reacted first, followed by oxidation of the C2-SMe group and subsequent substitution.

Protocol: Oxidation of the Methylthio Group

  • Dissolution: Dissolve the C7-substituted-2-(methylthio)pyrido[2,3-d]pyrimidine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Acetic Acid.

  • Oxidant Addition: Cool the solution in an ice bath (0-5 °C). Add a solution of an oxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq for sulfone) portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete conversion of the starting material.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: The resulting sulfone is often pure enough to be used directly in the next step or can be purified by crystallization.

Once the sulfone is formed, it can be displaced by another nucleophile (e.g., an amine or alcohol) using conditions similar to the C7 substitution, often requiring slightly higher temperatures or stronger bases.

Case Study: A Key Building Block for Palbociclib

The synthesis of Palbociclib provides a quintessential example of the utility of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine analogs.[5][11][12] A key fragment of Palbociclib is 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one. The synthesis of this complex molecule relies on intermediates derived from the pyrido[2,3-d]pyrimidine core where the C2 and C7 (or equivalent) positions are sequentially functionalized.

A typical synthetic strategy involves:

  • Reacting a C7-chloro (or equivalent) precursor with a substituted aminopyridine at the C2 position (after oxidation of the methylthio group).

  • Alternatively, coupling a nucleophile at the C7 position of a pre-functionalized pyrido[2,3-d]pyrimidine.

The regioselectivity and reliability of the SNAr reactions on this scaffold are what make it an industrially viable starting material for such a complex API.[12]

Safety, Handling, and Storage

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[6] Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For storage, keep the material in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.

Conclusion

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a high-value, versatile starting material for the synthesis of complex, biologically active molecules. Its two distinct, orthogonally reactive sites—the C7-chloro group for direct SNAr and the activatable C2-methylthio group—provide chemists with a robust platform for building molecular diversity. By understanding the principles of its reactivity and applying the proven protocols outlined in this guide, research and development professionals can effectively utilize this building block to accelerate the discovery and synthesis of next-generation therapeutics.

References

  • Baran, P., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7789. Available from: [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available from: [Link]

  • Singh, P., & Kaur, M. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7195-7221. Available from: [Link]

  • Li, S., et al. (2019). A new route for the synthesis of Palbociclib. Chemical Papers, 73(12), 3043-3051. Available from: [Link]

  • Anderson, G. L., Shim, L., & Broom, A. D. (1977). Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series. The Journal of Organic Chemistry, 42(6), 993-996. Available from: [Link]

  • ResearchGate. (n.d.). New synthesis of pyrido[2,3‐d]pyrimidines. III. Nucleophilic substitution on 4‐amino‐2‐halo and 2‐amino‐4‐halo‐5,6‐dihydropyrido[2,3‐d]pyrimidin‐7(8H)‐ones. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic strategies for the preparation of Palbociclib. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Abstract Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core The pyrido[2,3-d]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry due to its structural analogy to purines.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry due to its structural analogy to purines.[1] This structural similarity allows molecules containing this core to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of pyrido[2,3-d]pyrimidine have been extensively investigated and have shown promise as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2][3]

Notably, several pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] For instance, palbociclib, a well-known anticancer drug, features a pyrido[2,3-d]pyrimidine core and functions as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3] The compound of interest, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, serves as a key intermediate in the synthesis of more complex derivatives, making its unambiguous structural characterization by spectroscopic methods a critical step in the drug discovery process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, both ¹H and ¹³C NMR are essential for confirming its structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid organic compound like 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Materials and Equipment:

  • High-quality NMR tubes (5 mm outer diameter)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Analytical balance

  • Micropipettes or syringes

  • Vortex mixer or sonicator

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Choose a suitable deuterated solvent that completely dissolves the compound. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is an excellent alternative for less soluble compounds.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Gently vortex or sonicate the mixture to ensure complete dissolution. Visually inspect for any suspended particles.

  • Transfer to NMR Tube:

    • Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube.

    • The final sample height in the tube should be approximately 4-5 cm.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine and data from analogous compounds, the following ¹H NMR spectrum is predicted:

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.8 - 9.0Doublet1HH-4
~ 7.4 - 7.6Doublet1HH-5
~ 2.7 - 2.8Singlet3H-SCH₃

Interpretation:

  • H-4 (δ ~ 8.8 - 9.0 ppm): This proton is part of the pyrimidine ring and is expected to be the most downfield aromatic proton due to the deshielding effects of the adjacent nitrogen atoms. It is predicted to appear as a doublet due to coupling with H-5.

  • H-5 (δ ~ 7.4 - 7.6 ppm): This proton is on the pyridine ring and will be upfield relative to H-4. It is also expected to be a doublet due to coupling with H-4.

  • -SCH₃ (δ ~ 2.7 - 2.8 ppm): The methyl protons of the methylthio group are in a relatively shielded environment and are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 170 - 172C-2
~ 160 - 162C-7a
~ 158 - 160C-4
~ 153 - 155C-8a
~ 130 - 132C-7
~ 120 - 122C-5
~ 118 - 120C-4a
~ 14 - 16-SCH₃

Interpretation:

  • C-2 (δ ~ 170 - 172 ppm): This carbon is directly attached to the sulfur and two nitrogen atoms, resulting in a significant downfield shift.

  • C-7a, C-4, C-8a (δ ~ 153 - 162 ppm): These are the quaternary and methine carbons within the heterocyclic rings, and their chemical shifts are influenced by the electronegative nitrogen atoms.

  • C-7 (δ ~ 130 - 132 ppm): This carbon is attached to the chlorine atom, which causes a downfield shift.

  • C-5, C-4a (δ ~ 118 - 122 ppm): These are the remaining aromatic carbons.

  • -SCH₃ (δ ~ 14 - 16 ppm): The methyl carbon of the methylthio group is expected in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-Cl bonds, as well as the C-S linkage.

Experimental Protocol: KBr Pellet Method for Solid Samples

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[5][6]

Materials and Equipment:

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine and 100-200 mg of dry KBr in an agate mortar.[6]

    • Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. This is crucial to minimize light scattering.[5]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The following table summarizes the predicted characteristic IR absorption bands for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
2950 - 2850WeakAliphatic C-H stretching (-SCH₃)
1620 - 1580StrongC=N stretching (pyrimidine ring)
1580 - 1450MediumC=C stretching (aromatic rings)
1450 - 1400MediumC-H bending (-SCH₃)
850 - 750StrongC-H out-of-plane bending (aromatic)
800 - 600MediumC-Cl stretching
700 - 600WeakC-S stretching

Interpretation:

The presence of sharp bands in the 1620-1450 cm⁻¹ region will be indicative of the fused aromatic ring system. The C-Cl stretching vibration is expected in the fingerprint region and can provide evidence for the chloro-substitution. The weak C-S stretching band can sometimes be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: Direct Infusion Mass Spectrometry

Direct infusion is a simple and rapid method for introducing a sample into the mass spectrometer.[7]

Materials and Equipment:

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Syringe pump

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (typically 1-10 µM) in a suitable solvent.[7]

  • Data Acquisition:

    • Load the sample solution into a syringe and place it in a syringe pump.

    • Infuse the sample directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrum and Fragmentation

Molecular Ion:

The molecular formula of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is C₈H₆ClN₃S. Its monoisotopic mass is approximately 211.00 g/mol . The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z 211. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an isotopic peak ([M+2]⁺˙) at m/z 213 with approximately one-third the intensity of the molecular ion peak should be observed. The presence of sulfur (³⁴S isotope) will also contribute to the [M+2]⁺˙ peak.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of small, stable molecules or radicals.

Predicted fragmentation pathway for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Interpretation of Fragments:

  • Loss of a methylthio radical (•SCH₃): This would result in a fragment ion at m/z 176/178.

  • Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z 176.

  • Subsequent fragmentation: The initial fragments can undergo further fragmentation, such as the loss of a methyl radical from the m/z 176 fragment to give an ion at m/z 161.

The relative intensities of these fragment ions will depend on their stability.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and mass spectral data for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. By combining established spectroscopic principles with data from structurally related compounds, a comprehensive spectral profile has been constructed. The inclusion of detailed experimental protocols offers a practical framework for researchers to acquire and interpret their own data. A thorough understanding of the spectral characteristics of this important synthetic intermediate is paramount for advancing research in the field of medicinal chemistry, particularly in the development of novel therapeutics based on the versatile pyrido[2,3-d]pyrimidine scaffold.

References

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 385-414. Available from: [Link]

  • University of California, Davis. (n.d.). Sample preparation for FT-IR. Available from: [Link]

  • Al-Omair, M. A., et al. (2022). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. Molecules, 27(19), 6538. Available from: [Link]

  • Bissy, V., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4983. Available from: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Introduction. Mass Spectrometry Core Laboratory, Department of Chemistry. Available from: [Link]

  • Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2011). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. European Journal of Medicinal Chemistry, 46(9), 4344-4349. Available from: [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6549-6577. Available from: [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Available from: [Link]

  • Kintek Press. (n.d.). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Introduction: The Critical Role of Solubility in Drug Development In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. A...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For researchers and scientists working with novel heterocyclic compounds such as 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, a thorough understanding of its solubility in various solvent systems is not merely academic—it is a foundational pillar for formulation development, ensuring biological assay reliability, and ultimately, therapeutic efficacy.

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic compounds, a scaffold known for its diverse biological activities, including potential applications in oncology and as kinase inhibitors.[2][3] The journey of such a promising molecule from the laboratory bench to a potential therapeutic agent is paved with meticulous experimentation, and the determination of its solubility is a crucial first step. This in-depth technical guide provides a comprehensive overview of the solubility of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, offering both theoretical insights and practical, field-proven methodologies for its accurate determination.

Physicochemical Properties at a Glance

Before delving into solubility specifics, a foundational understanding of the physicochemical properties of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is essential. These properties provide initial clues to its likely behavior in different solvent environments.

PropertyValueSource
Molecular Formula C₈H₆ClN₃S[4]
Molecular Weight 211.67 g/mol [4]
Appearance Solid (form may vary)Assumed
Melting Point Not readily available
pKa Not readily available
LogP Not readily available

The presence of a chloro group, a methylthio group, and the fused aromatic ring system suggests a molecule with moderate polarity. The nitrogen atoms in the pyrido[2,3-d]pyrimidine core can act as hydrogen bond acceptors, potentially influencing its solubility in protic solvents.

Understanding Solubility: The "Like Dissolves Like" Principle in Action

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. For 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, its solubility will be dictated by its ability to form favorable interactions with the surrounding solvent molecules, sufficient to overcome the cohesive forces of its own crystal lattice.

The key intermolecular forces at play include:

  • Van der Waals forces: Present in all molecules, these are weaker, non-specific interactions.

  • Dipole-dipole interactions: The polar nature of the C-Cl bond and the nitrogen-containing heterocycle will lead to dipole-dipole interactions with polar solvents.

  • Hydrogen bonding: While the molecule itself lacks a hydrogen bond donor, the nitrogen atoms can act as hydrogen bond acceptors, interacting with protic solvents like alcohols and water.

Based on these structural features, we can anticipate the following solubility trends:

  • High solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can engage in strong dipole-dipole interactions.

  • Moderate solubility in polar protic solvents like ethanol and methanol, where hydrogen bonding can occur.

  • Low solubility in non-polar solvents such as toluene and hexane, where the primary interactions would be weaker van der Waals forces.

  • Poor solubility in aqueous solutions, a common challenge for many organic drug candidates.[5]

Quantitative Solubility Profile of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (Illustrative Data)

While specific, experimentally determined solubility data for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is not extensively available in public literature, the following table presents an illustrative solubility profile based on the analysis of structurally similar compounds, such as 2-amino-4-chloro-6-methoxypyrimidine.[6] This data should be considered as a guideline for solvent selection and experimental design.

SolventSolvent TypeEstimated Solubility at 25°C (mg/mL)
Dimethylformamide (DMF)Polar Aprotic> 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Dichloromethane (DCM)Moderately Polar10 - 20
AcetonePolar Aprotic5 - 10
Ethyl AcetateModerately Polar2 - 5
AcetonitrilePolar Aprotic1 - 2
EthanolPolar Protic0.5 - 1
MethanolPolar Protic0.1 - 0.5
IsopropanolPolar Protic< 0.1
TolueneNon-polar< 0.1
HexaneNon-polar< 0.1
WaterPolar Protic< 0.01

Disclaimer: The data presented in this table is for illustrative purposes and is based on the expected solubility trends for a molecule with the structural features of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. For accurate and reliable data, experimental determination is essential.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method. This method involves allowing an excess of the solid compound to equilibrate with a solvent over a set period, followed by the quantification of the dissolved solute in the saturated solution.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine combine Combine in a sealed vial prep_compound->combine prep_solvent Measure precise volume of solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 24-48h) combine->agitate centrifuge Centrifuge to pellet excess solid agitate->centrifuge filtrate Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filtrate dilute Dilute filtrate to within calibration range filtrate->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol

1. Preparation of Saturated Solution:

  • Accurately weigh an excess amount of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine into a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
  • Pipette a precise volume of the desired solvent into the vial.
  • Securely cap the vial to prevent solvent evaporation during the equilibration process.

2. Equilibration:

  • Place the vial in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C or 37°C).
  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a solubility plateau.

3. Phase Separation:

  • After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
  • To separate the saturated solution from the undissolved solid, two common methods are:
  • Centrifugation: Centrifuge the vial at a high speed to pellet the solid material. Carefully collect the supernatant.
  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. It is important to pre-saturate the filter with the solution to minimize any potential adsorption of the compound onto the filter membrane.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Preparation of Calibration Standards: Prepare a series of standard solutions of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine of known concentrations in the chosen solvent.
  • Sample Preparation: Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
  • HPLC Analysis: Analyze the calibration standards and the diluted sample by a validated HPLC-UV method. A typical reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point. Detection should be at the wavelength of maximum absorbance (λmax) of the compound.
  • Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the equation of the line to determine the concentration of the diluted sample. The solubility of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in the solvent is then calculated by multiplying the determined concentration by the dilution factor.
Causality Behind Experimental Choices
  • Why use an excess of the solid? To ensure that the solvent is fully saturated with the solute and that the system is in equilibrium between the dissolved and undissolved states.

  • Why agitate for an extended period? To facilitate the dissolution process and ensure that the system reaches thermodynamic equilibrium.

  • Why is temperature control critical? The solubility of most solids in liquids is temperature-dependent.[7] Maintaining a constant temperature is essential for obtaining reproducible and accurate results.

  • Why HPLC for quantification? HPLC is a highly sensitive and specific analytical technique that allows for the accurate quantification of the analyte, even in the presence of minor impurities.[4]

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. Based on available safety data, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine should be handled with care.

  • Hazard Identification: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, from the underlying theoretical principles to detailed, practical methodologies for its determination. While the provided quantitative data is illustrative, the experimental protocols outlined herein will enable researchers to generate accurate and reliable solubility data for this and other novel compounds.

A thorough understanding of solubility is a non-negotiable prerequisite for advancing a compound through the drug development pipeline. The insights and procedures detailed in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions, optimize experimental designs, and ultimately, accelerate the journey of promising molecules from discovery to potential clinical application. Further studies to determine the pH-solubility profile and the solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) would be valuable next steps in the comprehensive characterization of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

References

  • Jing, L., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • Baluja, S. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(11-12), 891-897.
  • Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • PubChem. (n.d.). 7-Chloro-6-methyl-pyrido[2,3-d]pyrimidine. Retrieved from [Link]

  • Baluja, S., & Akbari, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • PubChem. (n.d.). 7-Chloro-2,5-dimethyl-pyrido[2,3-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. Retrieved from [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11845-11860.
  • El-Gohary, N. S., & Shaaban, M. I. (2012). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic Chemistry and Pharmaceutical Research, 1(4), 734-772.
  • Teixidó, J., et al. (2022).
  • Yadav, P., et al. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 13(9), 1045-1075.
  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11845-11860.

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Protocols & Analytical Methods

Method

Synthesis Protocol for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine: An Application Note

Introduction The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including potent inhibition of various ki...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including potent inhibition of various kinases.[1][2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, a key intermediate for the development of novel therapeutics. The described methodology is designed for reproducibility and scalability in a research laboratory setting. Our approach emphasizes not only the procedural details but also the underlying chemical principles and critical parameters at each stage of the synthesis.

Overall Synthetic Strategy

The synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is achieved through a multi-step sequence commencing with a suitably functionalized pyrimidine precursor. The core of the strategy involves the construction of the pyridine ring onto the pyrimidine core, followed by a crucial chlorination step to yield the final product.

Synthesis_Strategy A Pyrimidine Precursor B Cyclization A->B Formation of Pyridine Ring C 2-(Methylthio)pyrido[2,3-d]pyrimidin-7-ol B->C D Chlorination C->D POCl3 E 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine D->E

Caption: Overall workflow for the synthesis.

Part 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core

The initial phase of the synthesis focuses on the construction of the bicyclic pyrido[2,3-d]pyrimidine system. This is accomplished through a versatile approach starting from a commercially available or readily synthesized pyrimidine derivative.

Step 1.1: Preparation of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

This key intermediate is synthesized from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The synthesis involves a two-step process: amination followed by reduction and subsequent oxidation.

Protocol:

  • Amination: To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in ethanol, add a 20% aqueous solution of ammonium hydroxide.[4] The reaction is typically stirred at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the product, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, is isolated by filtration.

  • Reduction to Alcohol: The ester obtained in the previous step is dissolved in an anhydrous solvent such as tetrahydrofuran (THF). Lithium aluminium hydride (LiAlH4) is then added portion-wise at a controlled temperature (typically 0-10 °C).[4] The reaction is quenched carefully with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield [4-amino-2-(methylthio)pyrimidin-5-yl]methanol.

  • Oxidation to Aldehyde: The alcohol is dissolved in a suitable solvent like chloroform, and activated manganese dioxide (MnO2) is added.[4] The suspension is stirred at room temperature overnight. The MnO2 is then removed by filtration, and the solvent is evaporated to afford 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde.

Step 1.2: Cyclization to 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

The pyridone ring is constructed via a condensation reaction of the pyrimidine-5-carbaldehyde with a suitable C2-synthon, followed by intramolecular cyclization.

Protocol:

  • A mixture of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde and a reagent such as diethyl malonate is heated in the presence of a base like sodium ethoxide in ethanol.

  • The reaction mixture is refluxed for several hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled and acidified, leading to the precipitation of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. The product is collected by filtration, washed with water, and dried.

Part 2: Chlorination of the Pyrido[2,3-d]pyrimidine Core

The final step in the synthesis is the conversion of the hydroxyl group at the 7-position of the pyrido[2,3-d]pyrimidine ring to a chloro group. This transformation is a critical step and is typically achieved using a potent chlorinating agent.

Chlorination_Workflow A 2-(Methylthio)pyrido[2,3-d]pyrimidin-7-ol B Reaction with POCl3 A->B Heating C Work-up and Purification B->C Quenching and Extraction D 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine C->D Crystallization/Chromatography

Caption: Workflow for the chlorination step.

Step 2.1: Chlorination using Phosphorus Oxychloride (POCl3)

Phosphorus oxychloride is a widely used and effective reagent for the conversion of hydroxyl groups on heterocyclic systems to chloro groups.[5]

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a mixture of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one and phosphorus oxychloride (POCl3) is carefully heated. The reaction can be run neat or in the presence of a high-boiling inert solvent. The addition of a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline, can facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

  • Isolation and Purification: The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Quantitative Data Summary

Compound Name CAS Number Molecular Formula Molecular Weight Purity
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine352328-41-7C8H6ClN3S211.67 g/mol >97%

Characterization

The identity and purity of the final product, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Phosphorus oxychloride (POCl3) is a highly corrosive and toxic substance. It reacts violently with water. All manipulations involving POCl3 must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Lithium aluminium hydride (LiAlH4) is a highly reactive and flammable solid. It reacts violently with water. Handle with extreme care in an inert atmosphere.

  • Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. By following the outlined procedures and paying close attention to the critical parameters, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The provided insights into the rationale behind the experimental choices aim to empower scientists to adapt and optimize the synthesis for their specific needs.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules, 24(22), 4161. [Link]

  • Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof, and the therapeutic application of the same. (2007).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(19), 13349-13364. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). Russian Journal of Organic Chemistry, 55(11), 1637-1658. [Link]

  • Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. (2019). PubMed. [Link]

  • (PDF) Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). ResearchGate. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2017). Molecules, 22(7), 1185. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC. [Link]

Sources

Application

Application Note &amp; Protocol: Streamlining Drug Discovery through Multi-Component Synthesis of Pyrido[2,3-d]pyrimidines

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist Strategic Overview: The Convergence of a Privileged Scaffold and an Elite Synthetic Strategy In the...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Strategic Overview: The Convergence of a Privileged Scaffold and an Elite Synthetic Strategy

In the landscape of medicinal chemistry, the pyrido[2,3-d]pyrimidine core is a "privileged scaffold." Its inherent structural features allow it to interact with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including potent antitumor, antibacterial, anti-inflammatory, and CNS depressive effects.[2][3][4] Notably, this scaffold is present in approved drugs like the CDK4/6 inhibitor Palbociclib, used in the treatment of breast cancer, underscoring its clinical significance.[5][6]

However, the power of a scaffold is only fully realized through efficient and versatile synthetic access. Traditional multi-step syntheses are often plagued by long reaction times, costly purification of intermediates, and significant chemical waste. Multi-Component Reactions (MCRs) represent a paradigm shift in synthetic efficiency.[7][8] By combining three or more reactants in a single, one-pot operation, MCRs build molecular complexity with remarkable atom economy, reduced environmental impact, and accelerated discovery timelines.[9][10]

This document provides a detailed, field-proven protocol for the synthesis of pyrido[2,3-d]pyrimidines via a three-component reaction, explaining the mechanistic rationale behind the procedure and offering insights for its successful implementation.

The Underlying Chemistry: A Domino Reaction Cascade

The chosen protocol leverages a powerful domino reaction sequence involving an aromatic aldehyde, an active methylene nitrile (malononitrile), and an aminopyrimidine (6-aminouracil). The reaction proceeds through a cascade of three distinct, mechanistically coupled steps without the need to isolate intermediates.

The Domino Sequence:

  • Knoevenagel Condensation: The reaction initiates with the base- or acid-catalyzed condensation between the aromatic aldehyde and malononitrile. This step forms an electron-deficient arylidene malononitrile intermediate.

  • Michael Addition: The exocyclic amino group of 6-aminouracil acts as a nucleophile, attacking the β-carbon of the activated alkene in the arylidene malononitrile. This conjugate addition forms a new carbon-nitrogen bond and creates an acyclic intermediate.

  • Intramolecular Cyclization & Tautomerization: The reaction culminates in an intramolecular cyclization where a nitrogen atom from the uracil ring attacks one of the nitrile groups. This is followed by tautomerization to yield the stable, aromatic pyrido[2,3-d]pyrimidine core.

This elegant sequence transforms simple, readily available starting materials into a complex, high-value heterocyclic system in a single operation.[10][11]

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Ar-CHO (Aromatic Aldehyde) Knoevenagel_Product Ar-CH=C(CN)₂ (Arylidene Malononitrile) Aldehyde->Knoevenagel_Product - H₂O Malononitrile CH₂(CN)₂ (Malononitrile) Malononitrile->Knoevenagel_Product Aminouracil 6-Aminouracil Michael_Adduct Acyclic Intermediate Knoevenagel_Product->Michael_Adduct Aminouracil->Michael_Adduct Final_Product Pyrido[2,3-d]pyrimidine Product Michael_Adduct->Final_Product Intramolecular Attack & Tautomerization

Caption: Domino reaction cascade for pyrido[2,3-d]pyrimidine synthesis.

Field-Proven Protocol: Three-Component Synthesis in Aqueous Media

This protocol emphasizes green chemistry principles by using water as the reaction medium and a catalytic amount of an inexpensive, non-toxic salt, diammonium hydrogen phosphate (DAHP).[11][12] This approach not only enhances safety and reduces environmental impact but also often simplifies product isolation.

3.1. Materials & Equipment

  • Reagents:

    • Aromatic Aldehyde (e.g., Benzaldehyde), reagent grade

    • Malononitrile, >99% purity

    • 6-Aminouracil, >98% purity

    • Diammonium hydrogen phosphate [(NH₄)₂HPO₄], analytical grade

    • Ethanol, 95% or absolute

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Buchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • TLC plates (silica gel 60 F₂₅₄) and developing chamber

    • Melting point apparatus

3.2. Step-by-Step Experimental Procedure

Experimental_Workflow start Start step1 1. Combine Reactants (Aldehyde, Malononitrile, 6-Aminouracil, DAHP) start->step1 step2 2. Add Solvent (H₂O/EtOH mixture) step1->step2 step3 3. Heat to Reflux (e.g., 100°C) step2->step3 step4 4. Monitor Reaction (via TLC) step3->step4 step4->step3 Continue reflux if incomplete step5 5. Cool to RT (Precipitate forms) step4->step5 Reaction complete step6 6. Isolate Product (Vacuum Filtration) step5->step6 step7 7. Wash Solid (Cold H₂O, then EtOH) step6->step7 step8 8. Dry Product (Oven or desiccator) step7->step8 end Pure Product step8->end

Caption: General experimental workflow for the MCR synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (5.0 mmol, 1.0 eq), malononitrile (5.0 mmol, 1.0 eq), 6-aminouracil (5.0 mmol, 1.0 eq), and diammonium hydrogen phosphate (DAHP) (0.5 mmol, 10 mol%).

  • Solvent Addition: Add a mixture of deionized water and ethanol (e.g., 20 mL, 1:1 v/v). The ethanol aids in solubilizing the organic reactants.

  • Heating and Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 100°C) with vigorous stirring.

  • Reaction Monitoring (Trustworthiness Check): Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a solution of the starting materials for comparison. A suitable eluent system is typically ethyl acetate/hexane (e.g., 7:3). The reaction is complete when the spot corresponding to the aldehyde has disappeared, and a new, typically fluorescent, product spot is dominant. Reaction times can range from 2 to 6 hours depending on the aldehyde used.

  • Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will typically form. Further cooling in an ice bath can enhance precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 15 mL) to remove the DAHP catalyst and any water-soluble impurities, followed by cold ethanol (1 x 10 mL) to remove unreacted starting materials.

  • Drying: Dry the purified product in an oven at 60-80°C or under vacuum to a constant weight. The resulting solid is often of high purity (>95%).

3.3. Product Characterization

The identity and purity of the synthesized pyrido[2,3-d]pyrimidine should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To identify key functional groups (e.g., C=O, N-H, C≡N).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Data Presentation: Reaction Scope and Efficiency

The versatility of this protocol is demonstrated by its application to a range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. The following table summarizes representative results, showcasing the high efficiency of the reaction.[11][13]

EntryAromatic Aldehyde (Ar-CHO)Product (Ar = Substituent)Time (h)Yield (%)[11]
1BenzaldehydePhenyl392
24-Chlorobenzaldehyde4-Chlorophenyl2.595
34-Methoxybenzaldehyde4-Methoxyphenyl490
44-Nitrobenzaldehyde4-Nitrophenyl294
52-Naphthaldehyde2-Naphthyl3.588
63,4-Dichlorobenzaldehyde3,4-Dichlorophenyl2.593

Conditions: Aldehyde (1 eq), malononitrile (1 eq), 6-aminouracil (1 eq), DAHP (10 mol%), H₂O/EtOH, reflux.

Trustworthiness & Troubleshooting: A Self-Validating System

The robustness of this protocol is rooted in its simplicity and clear validation checkpoints.

  • Causality and Control: The use of DAHP as a mild, bifunctional catalyst is key; its basic phosphate component can facilitate the initial Knoevenagel condensation, while the ammonium ion can act as a proton source.[11][12] Refluxing in water provides the necessary thermal energy while being an environmentally benign choice.

  • In-Process Validation: TLC is a critical in-process control. It provides a real-time, qualitative assessment of reaction completion, preventing premature workup (leading to low yield) or prolonged heating (risking side-product formation).

  • Final Product Validation: The combination of spectroscopic data (NMR, MS, IR) provides an unambiguous confirmation of the product's structure, ensuring the integrity of the final compound.

Potential Challenge Probable Cause Troubleshooting Solution
Low or No Yield - Impure starting materials.- Insufficient heating or reaction time.- Inactive catalyst.- Verify purity of reactants (especially malononitrile).- Ensure vigorous reflux is maintained.- Extend reaction time, monitoring with TLC.- Use fresh, high-purity DAHP.
Incomplete Reaction - Sterically hindered or highly deactivated aldehyde.- Increase catalyst loading to 15-20 mol%.- Consider using microwave irradiation to accelerate the reaction.[11][12]
Product is Oily or Impure after Filtration - Incomplete removal of starting materials.- Insufficient washing.- Ensure the product is fully precipitated before filtering (use an ice bath).- Perform an additional wash with cold ethanol.- If still impure, recrystallize from a suitable solvent like DMF/ethanol.

Conclusion

This application note details a highly efficient, environmentally conscious, and reliable multi-component reaction for the synthesis of the medicinally vital pyrido[2,3-d]pyrimidine scaffold. By leveraging a domino reaction sequence in a one-pot protocol, this method minimizes waste, reduces operational complexity, and provides rapid access to a diverse library of compounds. The inherent trustworthiness of the protocol, validated by in-process controls and rigorous characterization, makes it an invaluable tool for researchers in organic synthesis and drug discovery, accelerating the journey from molecular design to potential therapeutic application.

References

  • Sadeghi, S. H. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]

  • Moradi, L. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Kaur, M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 53-59. [Link]

  • Balalaie, S., & Abdolmohammadi, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. [Link]

  • Rufino, V. C., et al. (2025). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. [Link]

  • Shi, D., et al. (2009). One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media. Journal of Heterocyclic Chemistry. [Link]

  • Rufino, V. C., et al. (2025). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. [Link]

  • Kaur, M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines and their applications. ResearchGate. [Link]

  • Kaur, M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC - NIH. [Link]

  • Rufino, V. C., et al. (2025). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. PubMed. [Link]

  • Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. ResearchGate. [Link]

  • Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. [Link]

  • Marco-Contelles, J. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

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Method

Application Notes and Protocols for the Characterization of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in Preclinical Assays

Introduction: The Therapeutic Potential of the Pyrido[2,3-d]pyrimidine Scaffold The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines and its capacity to interact with a wide array of biological targets.[1][2] This structural motif is the foundation for numerous compounds investigated for their therapeutic potential across various diseases. Notably, derivatives of this scaffold have demonstrated significant efficacy as anticancer agents by targeting key regulators of cell cycle and proliferation.[3][4]

Extensive research has identified several protein kinases as primary targets for pyrido[2,3-d]pyrimidine derivatives, including but not limited to Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4 (CDK4), and Threonine Tyrosine Kinase (TTK).[5][6] A particularly promising target for this class of compounds is the PIM-1 kinase, a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance.[4][7]

This document provides a comprehensive guide for the experimental use of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS: 352328-41-7), a representative member of this scaffold.[8] The following protocols are designed to enable researchers to characterize its potential as a kinase inhibitor, with a specific focus on PIM-1 kinase, and to evaluate its cytotoxic effects in cancer cell lines.

Compound Handling and Preparation

Proper handling and preparation of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine are critical for obtaining accurate and reproducible results.

Physicochemical Properties

PropertyValueSource
CAS Number 352328-41-7[8]
Molecular Formula C₈H₆ClN₃S[8]
Molecular Weight 211.67 g/mol [8]
Purity >97% (typical)[8]

Solubility and Stock Solution Preparation

Due to the hydrophobic nature of many heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[9] It is crucial to note that while the compound may be highly soluble in DMSO, its solubility in aqueous assay buffers will be significantly lower.[10]

Protocol 1: Preparation of a 10 mM Stock Solution

  • Pre-Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Weighing: Carefully weigh out approximately 2.12 mg of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine into the tared tube.

  • Solubilization: Add 1 mL of anhydrous, molecular biology grade DMSO to the tube.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1-2 weeks) or at -80°C for long-term storage.

Biochemical Assay: PIM-1 Kinase Inhibition

This protocol describes a luminescent-based biochemical assay to determine the in vitro potency of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine against recombinant human PIM-1 kinase. The assay measures the amount of ADP produced, which correlates with kinase activity.[1]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a robust method for quantifying kinase activity. The kinase reaction is first performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the PIM-1 kinase activity.[1]

Workflow for PIM-1 Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Prepare serial dilutions of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in 10% DMSO add_compound Add 1 µL of diluted compound or DMSO control to 384-well plate prep_compound->add_compound prep_enzyme Dilute recombinant PIM-1 kinase in kinase assay buffer add_enzyme Add 2 µL of diluted PIM-1 enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP mix (e.g., Bad peptide and ATP) in kinase assay buffer start_reaction Initiate reaction by adding 2 µL of Substrate/ATP mix prep_substrate->start_reaction add_compound->add_enzyme pre_incubate Incubate for 15 min at RT (Compound-enzyme binding) add_enzyme->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate for 60 min at RT start_reaction->incubate_reaction stop_reaction Add 5 µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop Incubate for 40 min at RT stop_reaction->incubate_stop add_detection Add 10 µL Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_stop->add_detection incubate_detect Incubate for 30 min at RT add_detection->incubate_detect read_plate Measure luminescence with a plate reader incubate_detect->read_plate

Caption: Workflow for the PIM-1 Kinase Inhibition Assay.

Protocol 2: PIM-1 Kinase Inhibition Assay

  • Compound Dilution: Prepare a series of 10-point, 3-fold serial dilutions of the 10 mM stock solution of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in 10% DMSO. This will create a range of concentrations to test, for example, from 100 µM down to 5 nM (final assay concentration).

  • Assay Plate Preparation: In a 384-well plate, add 1 µL of the diluted compound or a 10% DMSO solution for the "no inhibitor" (positive) and "no enzyme" (negative) controls.

  • Enzyme Addition: Add 2 µL of recombinant human PIM-1 kinase (e.g., 10 ng per well) diluted in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) to each well, except for the "no enzyme" control wells.[1][5]

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., PIM-1 substrate peptide and ATP at its Km concentration) to each well.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" controls) from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[11] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle of the Assay

Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The absorbance is directly proportional to the number of viable cells.[11]

Workflow for MTT Cell Viability Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_detection MTT Assay seed_cells Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate incubate_attach Incubate for 24h at 37°C, 5% CO₂ (Allow cell attachment) seed_cells->incubate_attach add_compound Replace medium with compound dilutions (Include vehicle control - DMSO) incubate_attach->add_compound prep_dilutions Prepare serial dilutions of test compound in complete culture medium prep_dilutions->add_compound incubate_treat Incubate for 48-72h at 37°C, 5% CO₂ add_compound->incubate_treat add_mtt Add MTT solution (5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt Incubate for 4h at 37°C (Allow formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 3: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4][11]

  • Compound Treatment:

    • Prepare serial dilutions of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).[11]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group by normalizing the absorbance values to the vehicle control group (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be taken when handling 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[7][12]

  • Engineering Controls: Handle the solid compound and concentrated DMSO stock solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not pour down the drain.[13]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. By determining its in vitro kinase inhibitory activity and its cytotoxic effects on cancer cells, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation, including selectivity profiling against a panel of kinases, exploration of the mechanism of action (e.g., cell cycle analysis, apoptosis assays), and eventual in vivo efficacy studies in preclinical cancer models.[3]

References

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis Online.
  • PIM1 Kinase Assay.
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  • 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. Advanced ChemBlocks.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
  • Comparing the efficacy of different pyridopyrimidine isomers as anticancer agents. Benchchem.
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase.
  • Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed.
  • Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. NIH.
  • Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. Benchchem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against.
  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed.
  • DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the tre
  • 352328-41-7|7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. Ambeed.com.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC.

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Application

Application Notes &amp; Protocols for the Pyrido[2,3-d]pyrimidine Scaffold: A Guide for Cancer Cell Line Studies

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold The quest for selective and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular archite...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The quest for selective and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular architectures, known as "privileged scaffolds," emerge as exceptionally fruitful starting points for drug discovery due to their ability to interact with multiple biological targets. The pyrido[2,3-d]pyrimidine core is one such prominent scaffold.[1] Its structural resemblance to purine nucleobases allows it to function as a versatile "hinge-binding" motif, making it an ideal candidate for designing inhibitors of ATP-dependent enzymes, particularly protein kinases.[2][3]

Derivatives of this scaffold have demonstrated a broad spectrum of potent anticancer activities, targeting various critical signaling pathways that are often dysregulated in cancer.[4][5] This guide focuses on the practical application of this scaffold in cancer cell line studies, using 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS: 352328-41-7) as a representative starting point and key synthetic intermediate. While this specific compound is primarily a building block, the principles and protocols outlined herein are broadly applicable to the screening and characterization of its more complex, biologically active derivatives.

This document serves as a technical guide, providing not only step-by-step protocols but also the underlying scientific rationale to empower researchers in their exploration of pyrido[2,3-d]pyrimidine-based compounds as potential cancer therapeutics.

Section 1: Mechanism of Action - Targeting Cancer's Engine Room

The primary mechanism by which pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects is through the competitive inhibition of protein kinases at the ATP-binding site.[2] Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, differentiation, and survival.[2] Constitutive activation of these pathways is a hallmark of many cancers. By blocking the kinase "engine," these compounds can effectively halt the downstream signals that drive malignant behavior.

Key kinase families targeted by various pyrido[2,3-d]pyrimidine derivatives include:

  • PIM Kinases: A family of serine/threonine kinases (PIM-1, -2, -3) that are overexpressed in many hematological and solid tumors. They regulate cell cycle progression and apoptosis. Inhibition of PIM-1 by pyrido[2,3-d]pyrimidine derivatives has been shown to induce potent apoptotic responses in cancer cells.[6][7][8]

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation. Inhibitors based on this scaffold can induce cell cycle arrest, preventing cancer cells from dividing.[2][9]

  • Tyrosine Kinases (TKs): This broad family includes receptor tyrosine kinases like EGFR and VEGFR, as well as non-receptor kinases like BCR-ABL.[2][4] Dysregulation of TKs is a common driver of cancer, and pyrido[2,3-d]pyrimidines have been developed as potent inhibitors.[2][10]

  • eEF-2K (eukaryotic elongation factor-2 kinase): An atypical kinase that regulates protein synthesis. Its inhibition is another avenue through which these compounds can impact cancer cell viability.[11]

  • TTK (Threonine Tyrosine Kinase): A key regulator of the spindle assembly checkpoint, crucial for proper chromosome segregation during mitosis. TTK inhibitors can induce chromosome missegregation and aneuploidy, leading to cancer cell death.[12]

The inhibition of these targets ultimately converges on two primary cellular outcomes: apoptosis (programmed cell death) and cell cycle arrest .

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Transcription Transcription Factors (Proliferation, Survival) RAS_MAPK->Transcription PI3K_AKT->Transcription PIM PIM Kinase Proliferation Cell Proliferation & Survival PIM->Proliferation TTK TTK DNA_Replication DNA Replication & Mitosis TTK->DNA_Replication Transcription->Proliferation CDK CDK/Cyclin Complexes CDK->DNA_Replication DNA_Replication->Proliferation ATP ATP ATP->RTK ATP->PIM ATP->TTK ATP->CDK Compound Pyrido[2,3-d]pyrimidine Derivative Compound->RTK Compound->PIM Compound->TTK Compound->CDK Apoptosis Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest

Figure 1: General signaling pathways inhibited by pyrido[2,3-d]pyrimidine derivatives.

Section 2: The Role of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

This specific compound serves as a foundational building block for creating a diverse library of potentially active molecules. Its utility stems from the reactivity of the chloro and methylthio groups, which can be readily displaced or modified in subsequent synthetic steps.

PropertyValueSource
CAS Number 352328-41-7[13][14]
Molecular Formula C₈H₆ClN₃S[13]
Molecular Weight 211.67 g/mol [13]
Purity Typically >97%[13]
IUPAC Name 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine[13]

The strategic value of this intermediate is in enabling Structure-Activity Relationship (SAR) studies. By systematically altering the substituents at the C7 and C2 positions, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.[15]

Synthetic_Utility cluster_synthesis Structure-Activity Relationship (SAR) Exploration Start 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (Core Intermediate) ModC7 Modification at C7 (e.g., Amination, C-C coupling) Start->ModC7 ModC2 Modification at C2 (e.g., Oxidation, Displacement) Start->ModC2 Library Diverse Compound Library ModC7->Library ModC2->Library Screening Biological Screening (Cytotoxicity, Kinase Assays, etc.) Library->Screening Lead Lead Compound Identification Screening->Lead

Figure 2: Workflow illustrating the synthetic utility of the core intermediate.

Section 3: Core Application Protocols

The following protocols provide robust, validated methods for assessing the anticancer potential of novel pyrido[2,3-d]pyrimidine derivatives in a cell-based context.

Protocol 3.1: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer).[17]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. For the negative control, add medium with the same final concentration of DMSO used for the test compounds (typically ≤0.5%).

  • Treatment Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be based on the cell line's doubling time and experimental goals.

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C. Protect the plate from light. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use the "medium only" wells to blank the reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration:

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Treat with serial dilutions of Pyrido[2,3-d]pyrimidine derivative B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h (Formazan Formation) E->F G Add DMSO to dissolve crystals F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & IC50 Value H->I

Figure 3: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 3.2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • 6-well plates.

  • Test compound and controls.

  • Flow cytometer.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).

  • PBS (Phosphate-Buffered Saline), ice-cold.

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into a centrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.[18]

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.[18]

    • Necrotic cells: Annexin V-negative, PI-positive.

Expected Outcome: A potent anticancer compound will show a concentration-dependent increase in the percentage of early and late apoptotic cells compared to the untreated control.[18]

Section 4: Data Interpretation - Comparative Efficacy

The efficacy of novel pyrido[2,3-d]pyrimidine derivatives can be benchmarked against known standards and across different cancer types. The following table summarizes IC₅₀ values for various derivatives from published studies, illustrating the potent activity of this scaffold.

Derivative ClassCompound IDCancer Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 4MCF-7 (Breast)0.57[6][7][8]
Pyrido[2,3-d]pyrimidineCompound 4HepG2 (Liver)1.13[6][7][8]
Pyrido[2,3-d]pyrimidineCompound 11MCF-7 (Breast)1.31[6][7][8]
Pyrido[2,3-d]pyrimidineCompound 11HepG2 (Liver)0.99[6][7][8]
Fused Pyridopyrimidine6bHepG2 (Liver)2.68[17]
Fused Pyridopyrimidine7b (4-Cl)MCF-7 (Breast)6.22[17][19]
Cyanopyridone5aMCF-7 (Breast)1.77[17]
Cyanopyridone5eMCF-7 (Breast)1.39[17]
Triazolopyridopyrimidine64PC-3 (Prostate)0.36[20]
Triazolopyridopyrimidine64A-549 (Lung)0.41[20]

Case Study Insight: A recent study highlighted a novel pyrido[2,3-d]pyrimidine derivative, compound 4 , which exhibited remarkable cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 0.57 µM.[6][8] Further investigation revealed this was due to potent inhibition of PIM-1 kinase (IC₅₀ = 11.4 nM) and a significant induction of apoptosis, increasing the apoptotic cell population by over 58-fold compared to control cells.[6][8] This exemplifies the typical workflow: from broad cytotoxicity screening to target identification and mechanistic validation.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold represents a highly validated and promising framework for the development of novel anticancer therapeutics, particularly kinase inhibitors. Intermediates such as 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine are invaluable tools for medicinal chemists, enabling the systematic synthesis and evaluation of new chemical entities. The protocols detailed in this guide provide a robust foundation for researchers to assess the cytotoxic and apoptotic effects of these compounds in cancer cell lines, forming a critical part of the preclinical drug discovery pipeline. By combining rational design, synthesis, and rigorous biological evaluation, the full therapeutic potential of this privileged scaffold can be explored.

References

  • Kumar, A., Sharma, G., Goyal, R., Kumar, D., Jain, S., & Singh, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 8035–8076. [Link][2]

  • Sharma, G., Kumar, A., Goyal, R., Kumar, D., & Singh, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate. [Link][4]

  • Goyal, R., Kumar, D., Jain, S., & Singh, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link][5]

  • Various Authors. (2023). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. [Link]

  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(20), 2635–2653. [Link][9]

  • Sunway Pharm Ltd. (n.d.). 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. Sunway Pharm. [Link][14]

  • Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098–11111. [Link][6]

  • Aruri, D., Dalby, K. N., & Anslyn, E. V. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4905–4910. [Link][11]

  • Various Authors. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link][3]

  • El-Gohary, N. S., El-Sayed, M. A. A., & Shaaban, M. I. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(21), 7578. [Link][17]

  • Molbase. (n.d.). 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. Molbase. [Link][15]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link][21]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link][8]

  • Yang, T., He, H., Ang, W., Yang, Y.-H., Yang, J.-Z., Lin, Y.-N., … Wei, Y. (2015). Syntheses and Cell-Based Phenotypic Screen of Novel 7-Aminopyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents. Molecules, 20(4), 6050–6066. [Link][18]

  • Quiroga, J., & Cisneros, C. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4156. [Link][1]

  • de Oliveira, C. S., de Mattos, B. B., Longo, J. P. F., Bezerra, D. P., & da Silva, A. C. M. (2017). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy, 90, 684–692. [Link][22]

  • Liu, S., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry, 255, 115385. [Link][10]

  • Kim, H. S., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link][12]

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Method

Application Notes and Protocols for the Development of Novel Kinase Inhibitors from 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Foundation for Kinase Inhibitor Discovery The pyrido[2,3-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numero...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Foundation for Kinase Inhibitor Discovery

The pyrido[2,3-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds, particularly in oncology.[1][2] Its structural resemblance to purine has made it a versatile template for the design of inhibitors that target the ATP-binding site of a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapies.[3][4] Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against various kinase families, including tyrosine kinases (e.g., c-Src, EGFR, FGFR) and cyclin-dependent kinases (CDKs), highlighting its therapeutic potential.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We will delve into detailed protocols for the synthesis of this key intermediate, strategies for its chemical diversification, and methodologies for the biological evaluation of the resulting compounds. The causality behind experimental choices will be explained to provide a deeper understanding of the drug discovery process.

Section 1: Synthesis of the Starting Material: 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. The following multi-step protocol is a plausible route for the synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, based on established heterocyclic chemistry principles.

Workflow for the Synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation cluster_2 Step 3: Functional Group Modification A Malononitrile E 2-Amino-3-cyanopyridine derivative A->E B Aromatic Aldehyde B->E C Methyl Ketone C->E D Ammonium Acetate D->E F 2-Amino-3-cyanopyridine derivative H 2-Thioxo-pyrido[2,3-d]pyrimidin-4-one F->H G 6-Amino-2-thiouracil G->H I 2-Thioxo-pyrido[2,3-d]pyrimidin-4-one L 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine I->L 1. Methylation (S-alkylation) 2. Chlorination J Methyl Iodide J->L K POCl3 K->L

Caption: Synthetic workflow for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Protocol 1.1: Synthesis of 2-Amino-3-cyanopyridine Derivatives

This one-pot reaction efficiently constructs the substituted pyridine ring.[8]

  • In a microwave-safe vessel, combine malononitrile (1.0 eq), an appropriate aromatic aldehyde (1.0 eq), a methyl ketone (1.0 eq), and ammonium acetate (8.0 eq).

  • Irradiate the solvent-free mixture in a microwave reactor for 7-9 minutes.

  • After cooling, wash the reaction mixture with ethanol.

  • Purify the crude product by recrystallization from 95% ethanol to yield the desired 2-amino-3-cyanopyridine derivative.

Protocol 1.2: Synthesis of 2-Thioxo-pyrido[2,3-d]pyrimidin-4-one

This step involves the condensation of the pyridine derivative with 6-amino-2-thiouracil to form the fused pyrimidine ring.[1][3]

  • A mixture of the 2-amino-3-cyanopyridine derivative (1.0 eq) and 6-amino-2-thiouracil (1.0 eq) in glacial acetic acid is heated under reflux for 6 hours.

  • After cooling, the reaction mixture is poured into an ice/HCl mixture.

  • The solid product is collected by filtration and recrystallized from acetic acid to give the 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one.

Protocol 1.3: Synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

This final step involves S-methylation followed by chlorination.

  • S-Methylation: To a solution of the 2-thioxo-pyrido[2,3-d]pyrimidin-4-one (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise and continue stirring at room temperature until the reaction is complete (monitored by TLC).[9][10]

  • Pour the reaction mixture into ice water and collect the precipitate by filtration to obtain 2-(methylthio)pyrido[2,3-d]pyrimidin-4-one.

  • Chlorination: A mixture of the 2-(methylthio)pyrido[2,3-d]pyrimidin-4-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 eq) is heated at reflux for 2-4 hours.[5][11]

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried to yield 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Section 2: Chemical Diversification of the Scaffold

The 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine scaffold offers two primary points for diversification: the C7-chloro and the C2-methylthio groups. This allows for the generation of a library of analogs with varied physicochemical properties and biological activities.

Workflow for Library Synthesis

cluster_0 C7 Position Diversification cluster_1 C2 Position Diversification A 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine B Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) A->B C Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->C D Sonogashira Coupling (Terminal Alkynes) A->D E Buchwald-Hartwig Amination (Primary/Secondary Amines) A->E F Oxidation to Sulfone A->F H Diverse Kinase Inhibitor Library B->H C->H D->H E->H G Nucleophilic Substitution (Amines) F->G F->G G->H

Caption: Diversification strategies for the lead scaffold.

Protocol 2.1: Diversification at the C7 Position

The chloro group at the C7 position is susceptible to nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (1.0 eq) in a suitable solvent like NMP or DMSO.

    • Add the desired amine, alcohol, or thiol nucleophile (1.2-2.0 eq) and a base such as DIPEA or K₂CO₃ (2.0 eq).

    • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki Coupling: To a solution of the chloro-compound (1.0 eq), an aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent mixture like dioxane/water, add a base like K₂CO₃ or Cs₂CO₃ (2.0 eq). Heat the mixture under an inert atmosphere at 80-100 °C.[12][13][14]

    • Sonogashira Coupling: Combine the chloro-compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine in a suitable solvent. The reaction is typically run under an inert atmosphere at room temperature to 80 °C.[12][15]

    • Buchwald-Hartwig Amination: React the chloro-compound (1.0 eq) with a primary or secondary amine (1.2 eq) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu or Cs₂CO₃).[16][17][18][19]

Protocol 2.2: Diversification at the C2 Position

The methylthio group can be oxidized to a more reactive sulfone, which can then be displaced by nucleophiles.

  • Oxidation to Sulfone: Dissolve the 2-(methylthio) derivative in a solvent like DCM or chloroform.

  • Add an oxidizing agent such as m-CPBA (2.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with a solution of sodium thiosulfate and extract the product.

  • Nucleophilic Substitution: The resulting sulfone can be displaced by amines under conditions similar to those described for the C7-chloro substitution, often at elevated temperatures.[20]

Section 3: Biological Evaluation of Novel Kinase Inhibitors

Once a library of compounds has been synthesized, the next crucial step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays followed by cell-based assays.

Workflow for Biological Evaluation

cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Assays A Synthesized Compound Library B Biochemical Kinase Assay (e.g., ADP-Glo) A->B C Determine IC50 Values B->C D Cellular Target Engagement (e.g., NanoBRET) C->D E Cellular Phosphorylation Assay (Western Blot, ELISA) C->E F Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) C->F G Lead Compound Identification D->G E->G F->G

Caption: Tiered approach for biological evaluation of kinase inhibitors.

Protocol 3.1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescence-based assay is a common high-throughput screening method to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against a panel of purified kinases.[21]

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the serially diluted compounds or DMSO (vehicle control).

    • Add the kinase of interest.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate at 30 °C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Kinase TargetSubstrateATP Concentration (µM)
c-SrcPoly(E,Y) 4:110
EGFRKKKSPGEYVNIEF10
FGFR1Poly(E,Y) 4:115
CDK2/Cyclin AHistone H110

Table 1: Example conditions for in vitro kinase assays.

Protocol 3.2: Cell-Based Kinase Inhibition Assay (Western Blot)

This assay determines a compound's ability to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.[8][22]

  • Cell Culture and Treatment:

    • Plate cancer cells known to have activated signaling pathways of interest (e.g., A549 for EGFR, HCT-116 for various pathways) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest (e.g., anti-phospho-EGFR, anti-phospho-Rb).

    • After washing, incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Protocol 3.3: Cell Viability Assay (MTT Assay)

This assay measures the effect of the compounds on the proliferation and viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Section 4: ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for the development of a successful drug candidate.[9][23][24]

AssayPurpose
Solubility Determines the aqueous solubility of the compound.
LogD Measures the lipophilicity of the compound at physiological pH.
Microsomal Stability Assesses the metabolic stability of the compound in liver microsomes.
CYP Inhibition Evaluates the potential for drug-drug interactions by inhibiting cytochrome P450 enzymes.
hERG Inhibition Screens for potential cardiotoxicity.
Cytotoxicity Measures the general toxicity of the compound against non-cancerous cell lines.

Table 2: Key in vitro ADME-Tox assays.

Conclusion

The 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the proven biological activity of its derivatives, makes it an attractive platform for drug discovery programs. The detailed protocols and strategic workflows presented in this guide provide a comprehensive framework for the synthesis, diversification, and biological evaluation of new chemical entities based on this privileged core. By systematically applying these methodologies, researchers can efficiently navigate the early stages of drug discovery and identify promising lead compounds for further development as targeted cancer therapeutics.

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Sources

Application

Application Notes and Protocols for Nucleophilic Substitution on 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold The pyrido[2,3-d]pyrimidine core...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3][4] Its structural resemblance to purines allows it to interact with a wide array of biological targets, including various kinases, which are pivotal in cellular signaling pathways. Consequently, derivatives of this scaffold are extensively explored in medicinal chemistry for the development of novel therapeutics, particularly in oncology.[2][5]

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a key intermediate in the synthesis of these derivatives. The chlorine atom at the 7-position is strategically positioned for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functional groups and the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth technical overview and detailed protocols for performing nucleophilic substitution reactions on this versatile substrate.

Mechanistic Insights: The Rationale Behind the Reactivity

The feasibility of the nucleophilic aromatic substitution on 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is governed by the electronic properties of the heterocyclic system. The reaction proceeds via a well-established two-step addition-elimination mechanism, which is contingent on the stabilization of a negatively charged intermediate known as the Meisenheimer complex.

The pyrido[2,3-d]pyrimidine ring system is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. These nitrogens act as electron sinks, effectively stabilizing the intermediate formed upon nucleophilic attack. The chlorine atom at the C7 position is para to the N8 nitrogen and ortho to the N1 nitrogen, which is an ideal arrangement for resonance stabilization of the negative charge in the Meisenheimer complex. This stabilization lowers the activation energy of the reaction, making the substitution reaction favorable.

The general workflow for this transformation can be visualized as follows:

G cluster_workflow General Experimental Workflow start Start: 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine reagents Nucleophile (Nu-H) + Base (e.g., K2CO3, DIPEA) or Acid Catalyst (e.g., HCl) start->reagents 1. Reagent Addition solvent Solvent Selection (e.g., DMF, n-BuOH, EtOH, Water) reagents->solvent 2. Dissolution reaction Reaction at Elevated Temperature (e.g., 80-140 °C) solvent->reaction 3. Thermal Conditions workup Aqueous Work-up & Extraction reaction->workup 4. Isolation purification Purification (Crystallization or Chromatography) workup->purification 5. Purification product Product: 7-(Nu)-2-(methylthio)pyrido[2,3-d]pyrimidine purification->product 6. Final Product

Caption: General workflow for the nucleophilic substitution on 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Protocols for Nucleophilic Substitution

The following protocols are designed to be a starting point for the substitution of the 7-chloro group with various nucleophiles. Optimization of reaction conditions may be necessary depending on the specific nucleophile used.

Protocol 1: Amination with Aromatic and Aliphatic Amines

The introduction of amino groups at the 7-position is a common strategy in the development of kinase inhibitors. The choice of conditions can be influenced by the nucleophilicity and basicity of the amine.

General Considerations:

  • For less nucleophilic anilines: Acid catalysis is often beneficial. A catalytic amount of a strong acid like HCl can protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack. Water has been shown to be an effective solvent for such reactions.[6]

  • For more nucleophilic aliphatic amines: A base is typically used to deprotonate the amine, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or organic bases like N,N-diisopropylethylamine (DIPEA). Aprotic polar solvents like DMF or alcohols such as n-butanol are suitable.[5]

Detailed Step-by-Step Methodology (Acid-Catalyzed, adapted from[6]):

  • To a reaction vial, add 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (1.0 eq.).

  • Add the desired aniline derivative (1.1-1.5 eq.).

  • Add water to form a stirrable suspension (approximately 50 mL per gram of the starting material).

  • Add a catalytic amount of aqueous hydrochloric acid (0.1 eq. of a 0.6 M solution).

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Detailed Step-by-Step Methodology (Base-Mediated):

  • In a round-bottom flask, dissolve 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (1.0 eq.) and the desired aliphatic amine (1.2-1.5 eq.) in an anhydrous solvent such as n-butanol or DMF.

  • Add a base such as DIPEA (2.0-3.0 eq.) or K₂CO₃ (2.0-3.0 eq.).

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Nucleophile TypeConditionsSolventTemperature (°C)Typical TimeYieldReference (Analogous System)
Anilines0.1 eq. HClWater80-1006-24 hGood to Excellent[6]
Aliphatic AminesK₂CO₃ or DIPEADMF/n-BuOH100-1202-16 hGood to Excellent[5]
Protocol 2: Substitution with O-Nucleophiles (Alkoxides)

The reaction with alkoxides, such as sodium methoxide, allows for the synthesis of 7-alkoxy derivatives.

General Considerations:

  • Alkoxide reactions are typically carried out in the corresponding alcohol as the solvent.

  • The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate.

Detailed Step-by-Step Methodology:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5-2.0 eq.) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (1.0 eq.).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by chromatography.

NucleophileReagentSolventTemperature (°C)Typical TimeYield
MethoxideSodium MethoxideMethanolReflux4-12 hModerate to Good
EthoxideSodium EthoxideEthanolReflux4-12 hModerate to Good
Protocol 3: Substitution with S-Nucleophiles (Thiolates)

Thiolates are excellent nucleophiles and readily displace the chloro group to form 7-thioether derivatives.

General Considerations:

  • A base is required to deprotonate the thiol to form the more nucleophilic thiolate.

  • Aprotic polar solvents are generally preferred to avoid protonation of the thiolate.

Detailed Step-by-Step Methodology:

  • To a solution of the desired thiol (1.1-1.2 eq.) in an anhydrous solvent like DMF or THF, add a base such as sodium hydride (1.2 eq.) or potassium carbonate (2.0 eq.) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Add a solution of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (1.0 eq.) in the same solvent.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

NucleophileBaseSolventTemperature (°C)Typical TimeYield
ThiophenolNaH or K₂CO₃DMF/THFRT to 601-6 hGood to Excellent
Aliphatic ThiolsNaH or K₂CO₃DMF/THFRT to 601-6 hGood to Excellent

Self-Validating Systems: Monitoring and Characterization

For all protocols, it is crucial to monitor the reaction progress using TLC or LC-MS to determine the point of completion and to identify the formation of any side products. The final products should be characterized thoroughly using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the product and the successful displacement of the chlorine atom.

  • Mass Spectrometry: To verify the molecular weight of the desired compound.

  • Melting Point and/or HPLC: To assess the purity of the final product.

Conclusion

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a valuable and reactive substrate for nucleophilic aromatic substitution. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize a wide array of 7-substituted derivatives. The ability to introduce diverse functionalities at this position is a powerful tool in the design and development of new therapeutic agents.

References

  • Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12249-12266. [Link][2][7]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link][1]

  • Zhong, H., Liu, T., Li, Y., Geng, M., & Ai, J. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200938. [Link][5]

  • Løvås, A. L., Stenstrøm, Y., & Hansen, T. V. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org, 2023100748. [Link][6]

  • Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2013). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 3(4), 517-531. [Link][3]

  • Shcherbakova, I. V., Perepukhov, A. M., & Granik, V. G. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds, 55(11), 1045-1065. [Link][4]

  • Sunway Pharm Ltd. (n.d.). 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. [Link][8]

Sources

Method

Application Notes and Protocols for the Purification of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Introduction 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a key heterocyclic intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a key heterocyclic intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as even minor impurities can significantly impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, offering detailed protocols for common laboratory techniques. The methodologies described herein are designed to be robust and scalable, ensuring the attainment of high-purity material suitable for downstream applications.

The choice of purification strategy is intrinsically linked to the synthetic route employed and the resulting impurity profile. Common impurities in the synthesis of pyridopyrimidines can include unreacted starting materials, reagents, and side-products arising from incomplete cyclization, over-alkylation, or hydrolysis. Therefore, a thorough understanding of the reaction mechanism is crucial for anticipating potential contaminants and selecting the most effective purification method.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is essential for developing effective purification protocols.

PropertyValueSource
Molecular Formula C₈H₆ClN₃S[1][2]
Molecular Weight 211.67 g/mol [3]
Appearance Solid (form may vary)[2]
CAS Number 352328-41-7[2][3]
Purity (typical) >97%[3]

This data provides a general overview. Experimental values may vary based on the specific batch and analytical method.

Understanding Potential Impurities

The successful purification of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine hinges on the effective removal of process-related impurities. Depending on the synthetic route, common side-products in pyridopyrimidine synthesis may include:

  • Oxidized Byproducts: Aromatization of dihydro-intermediates can lead to the formation of fully aromatic pyridine derivatives, often facilitated by air oxidation during reaction or workup.[4]

  • Dimeric Species: Self-condensation of reactive intermediates can occur, leading to the formation of dimeric impurities.[4]

  • Incompletely Cyclized Intermediates: Multi-step syntheses may result in the isolation of stable, incompletely cyclized intermediates due to factors like insufficient reaction time or temperature.[4]

  • Hydrolysis Products: The presence of nitrile or ester functionalities in precursors can lead to their hydrolysis under harsh acidic or basic conditions, forming unwanted carboxylic acids or amides.[4]

A thorough analysis of the crude product by techniques such as HPLC, LC-MS, and NMR is crucial to identify and quantify the major impurities, thereby guiding the selection of the most appropriate purification strategy.

Purification Strategies and Protocols

The following sections detail the most common and effective techniques for the purification of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Recrystallization

Recrystallization is a powerful and economical technique for the purification of solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at varying temperatures.

Causality Behind Experimental Choices: The selection of an appropriate recrystallization solvent is critical. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below, while impurities should either be highly soluble or insoluble at all temperatures. For pyridopyrimidine derivatives, which often possess a degree of polarity, a range of organic solvents should be screened.

Protocol for Solvent Screening and Recrystallization:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine into separate test tubes.

    • Add a small volume (0.5-1 mL) of a test solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures thereof) to each tube.

    • Observe the solubility at room temperature.

    • Gently heat the soluble or partially soluble samples and observe if complete dissolution occurs.

    • Allow the hot solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.

    • A good solvent will dissolve the compound when hot and yield a significant amount of crystalline solid upon cooling.

  • Recrystallization Protocol:

    • Dissolve the crude 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in a minimum amount of the chosen hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the mixture in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to a constant weight.

Self-Validation: The purity of the recrystallized material should be assessed by HPLC and its melting point determined. A sharp melting point and a single peak in the HPLC chromatogram are indicative of high purity.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Crude Crude Product Solvent Select Solvent Crude->Solvent Dissolve Dissolve in Hot Solvent Solvent->Dissolve Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Crystals Filter->Dry Pure Pure Product Dry->Pure Analysis Purity Check (HPLC, MP) Pure->Analysis

Caption: Workflow for the purification of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine by recrystallization.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Causality Behind Experimental Choices: The choice of stationary phase and mobile phase is critical for achieving good separation. For moderately polar compounds like 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, normal-phase silica gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is optimized to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a thin-layer chromatography (TLC) plate.

Protocol for Flash Column Chromatography:

  • TLC Analysis and Mobile Phase Optimization:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that provides good separation between the target compound and impurities, with an Rf value for the product in the desired range.

  • Column Packing and Sample Loading:

    • Pack a glass column with silica gel slurried in the chosen mobile phase.

    • Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.

    • Carefully load the dried, pre-adsorbed sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the optimized mobile phase, applying positive pressure to achieve a fast flow rate.

    • Collect fractions and monitor the elution of the compound by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Self-Validation: The purity of the combined fractions should be confirmed by HPLC. The identity of the product can be verified by NMR and mass spectrometry.

Column_Chromatography_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Crude Crude Product TLC TLC Analysis & Mobile Phase Optimization Crude->TLC Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Combine Combine Pure Fractions Elute->Combine Pure Pure Product Combine->Pure Analysis Purity Check (HPLC, NMR) Pure->Analysis

Caption: Workflow for flash column chromatography purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations or when very high purity (>99.5%) is required, preparative HPLC is the method of choice. This technique offers high resolution and is readily scalable.

Causality Behind Experimental Choices: The selection of the column (stationary phase) and mobile phase is paramount for successful preparative HPLC. For a compound like 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, a reversed-phase column (e.g., C18) is often suitable. The mobile phase typically consists of a mixture of water and an organic modifier (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The method is first developed on an analytical scale to optimize separation and then scaled up to a preparative column.

Protocol for Preparative HPLC:

  • Analytical Method Development:

    • Develop a robust analytical HPLC method on a C18 column.

    • Screen different mobile phase compositions (e.g., gradients of water/acetonitrile with 0.1% formic acid) to achieve baseline separation of the target compound from its impurities.

  • Scale-Up to Preparative HPLC:

    • Based on the analytical method, scale up the conditions to a preparative C18 column. This involves adjusting the flow rate and gradient profile according to the column dimensions.

    • Dissolve the crude or partially purified product in a suitable solvent (ideally the initial mobile phase) and filter the solution to remove any particulate matter.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Monitor the elution using a UV detector at an appropriate wavelength.

    • Collect the fractions corresponding to the peak of the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • If the product is in an aqueous solution, it may be extracted with a suitable organic solvent or lyophilized to obtain the final solid product.

Self-Validation: The purity of the isolated product should be confirmed by analytical HPLC. The structure should be verified by NMR and mass spectrometry.

Prep_HPLC_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Crude Crude Product Analytical Analytical HPLC Method Development Crude->Analytical ScaleUp Scale-Up to Preparative HPLC Analytical->ScaleUp Inject Inject & Collect Fractions ScaleUp->Inject Isolate Isolate Product Inject->Isolate Pure High-Purity Product Isolate->Pure Analysis Purity & Identity Confirmation Pure->Analysis

Caption: Workflow for preparative HPLC purification.

Conclusion

The purification of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a critical step in the synthesis of many important pharmaceutical compounds. The choice of the optimal purification technique depends on the specific impurity profile of the crude material and the desired final purity. A systematic approach, beginning with a thorough analysis of the crude product, followed by the careful selection and optimization of the purification method—be it recrystallization, flash column chromatography, or preparative HPLC—will ensure the consistent production of high-quality material. The protocols outlined in this application note provide a solid foundation for researchers and scientists to develop robust and reliable purification strategies for this important synthetic intermediate.

References

  • Agilent Technologies. (n.d.). Solutions for Preparative HPLC. [Link]

  • European Patent Office. (2001). SYNTHESIS OF CHLORINATED PYRIMIDINES. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents. (n.d.). Pyrido[4,3-d]pyrimidine compounds.
  • MDPI. (2019). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). [Link]

  • ResearchGate. (2017). SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2-(METHYLSULFANYL)PYRIMIDINE. [Link]

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Application

Application Notes and Protocols for the Antimicrobial Screening of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new drug discovery. The pyrido[2,3-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties[1][2][3]. This document provides a comprehensive guide for the initial antimicrobial screening of a specific derivative, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine . We present detailed, field-proven protocols for determining its inhibitory activity against a panel of clinically relevant bacteria, assessing its cytotoxicity to mammalian cells, and interpreting the resulting data to guide further research. The methodologies are designed to be robust and self-validating, grounding experimental choices in established principles of antimicrobial susceptibility testing and toxicology.

Introduction: The Rationale for Screening 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Pyrido[2,3-d]pyrimidines are bicyclic nitrogen-containing heterocyclic compounds that are analogs of purines and quinazolines, structures central to many biological processes[1]. This structural similarity has led to their extensive investigation as inhibitors of various enzymes, such as kinases and dihydrofolate reductase (DHFR)[1][4]. Several compounds bearing this scaffold have demonstrated potent antibacterial and antifungal activities[3][5].

The specific compound, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS No. 352328-41-7), is a commercially available derivative[6][7][8]. Its structure, featuring a chloro group at position 7 and a methylthio group at position 2, presents a unique substitution pattern that warrants investigation for antimicrobial potential. The chloro substituent can influence the electronic properties and binding interactions of the molecule, while the methylthio group can impact its metabolic stability and target engagement. This application note provides the necessary framework to systematically evaluate its antimicrobial efficacy and preliminary safety profile.

Foundational Knowledge: Postulated Mechanism of Action

While the precise mechanism of action for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is uncharacterized, we can hypothesize based on related structures. Many pyrido[2,3-d]pyrimidine derivatives function by inhibiting dihydrofolate reductase (DHFR)[1][4]. DHFR is a critical enzyme in both prokaryotes and eukaryotes, catalyzing the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. Selective inhibition of bacterial DHFR over its human counterpart is a clinically validated strategy for antibacterial therapy (e.g., trimethoprim). It is plausible that 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine could act as a DHFR inhibitor.

G

Experimental Design: A Step-Wise Screening Workflow

A logical progression of experiments is crucial for efficiently evaluating a novel compound. The workflow should begin with determining the breadth of antimicrobial activity and culminate in an initial assessment of its therapeutic potential by comparing efficacy with toxicity.

G Start Compound Procurement & Stock Solution Preparation MIC Primary Screening: Broth Microdilution MIC Assay Start->MIC MBC Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay MIC->MBC If Active (Low MIC) Cytotoxicity Safety Profiling: Mammalian Cell Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Panel Gram-positive & Gram-negative Bacterial Panel Panel->MIC TI Data Analysis: Calculation of Therapeutic Index (TI) MBC->TI Cytotoxicity->TI Decision Decision Point: Advance or Redesign TI->Decision

Detailed Protocols

Preparation of Compound Stock Solution

The solubility of the test compound is a critical initial parameter that dictates the choice of solvent and the achievable concentration range in aqueous assay media.

Protocol:

  • Compound Source: Procure 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS: 352328-41-7) from a reputable chemical supplier[6][7][8].

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to microorganisms at concentrations ≤1% (v/v).

  • Stock Preparation:

    • Accurately weigh 10 mg of the compound.

    • Dissolve in sterile, molecular biology-grade DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL).

    • Vortex thoroughly until fully dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits visible microbial growth. It is a quantitative method and a gold standard for susceptibility testing[9][10]. This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test Compound Stock Solution (10 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL)[9].

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution in Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 2 µL of the 10 mg/mL compound stock solution to the first well of a row (e.g., column 1). This creates a starting concentration of 200 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, typically across 10-12 wells. Discard 100 µL from the last dilution well. This creates a concentration gradient (e.g., 100, 50, 25, ... µg/mL).

  • Inoculation and Controls:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. The final test concentrations will be half of the initial dilutions (e.g., 100, 50, 25... becomes 50, 25, 12.5... µg/mL). The final DMSO concentration should not exceed 1%.

    • Positive Control (Growth): A well containing 100 µL of CAMHB and 100 µL of inoculum (no compound).

    • Negative Control (Sterility): A well containing 200 µL of CAMHB only (no inoculum, no compound).

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay (e.g., 1%) in CAMHB with inoculum.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air[9].

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye[9].

Protocol: Mammalian Cell Cytotoxicity (MTT Assay)

It is imperative to assess whether the antimicrobial activity is due to specific bacterial targeting or general cytotoxicity.[11][12][13] The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which is an indicator of cell viability[14][15].

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test Compound Stock Solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate[14].

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 5 minutes and measure the absorbance at 540-570 nm using a microplate reader[15].

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve.

Data Presentation and Interpretation

Quantitative data should be organized for clear comparison and analysis.

Table 1: Antimicrobial Activity (MIC)
Test MicroorganismGram StainCompound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureusPositive[Insert Data]Ciprofloxacin[Insert Data]
Escherichia coliNegative[Insert Data]Ciprofloxacin[InsertData]
Pseudomonas aeruginosaNegative[Insert Data]Gentamicin[Insert Data]
Enterococcus faecalisPositive[Insert Data]Vancomycin[Insert Data]
Table 2: Cytotoxicity and Therapeutic Index
Cell LineCompound IC₅₀ (µg/mL)Therapeutic Index (TI)Notes
HEK293[Insert Data]IC₅₀ / MICA higher TI indicates greater selectivity for the microbe.

Interpretation:

  • MIC Values: A low MIC value indicates potent antimicrobial activity. The spectrum of activity can be assessed by comparing MICs against Gram-positive and Gram-negative bacteria.

  • IC₅₀ Value: This represents the concentration at which the compound reduces mammalian cell viability by 50%. A high IC₅₀ value is desirable, indicating low cytotoxicity.

  • Therapeutic Index (TI): Calculated as IC₅₀ / MIC. The TI is a critical parameter for evaluating the potential of a compound as a drug candidate. A TI > 10 is often considered a promising starting point for further development.

Conclusion and Future Directions

These application notes provide a robust starting point for the systematic evaluation of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine as a potential antimicrobial agent. The protocols for MIC determination and cytotoxicity assessment are fundamental steps in the drug discovery pipeline. If promising activity and a favorable therapeutic index are observed, subsequent studies should include determining the minimum bactericidal concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal, time-kill kinetics studies, and mechanistic investigations to confirm or refute the hypothesized inhibition of DHFR. This structured approach ensures that resources are directed toward compounds with the highest potential for clinical translation.

References

  • Werth, P. P. M., & Steinhilber, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167.
  • National Center for Biotechnology Information. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]

  • Springer Link. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of pyrido[2,3‐d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Retrieved from [Link]

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  • MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][11][13]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]1018596/)

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Method

Synthetic Routes to 7-amino-2-(methylthio)pyrido[2,3-d]pyrimidine: An Application Note and Protocol Guide

This comprehensive guide details the synthetic pathways for obtaining 7-amino-2-(methylthio)pyrido[2,3-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The method...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the synthetic pathways for obtaining 7-amino-2-(methylthio)pyrido[2,3-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies presented herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of this key molecule. This document emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations that inform the selection of each synthetic route.

The pyrido[2,3-d]pyrimidine core is a privileged structure in numerous biologically active compounds, including kinase inhibitors.[1][2][3] The specific functionalization pattern of a 7-amino group and a 2-methylthio substituent offers valuable handles for further chemical modification and structure-activity relationship (SAR) studies. This guide will focus on two primary and logically distinct approaches to the target molecule: construction from a pre-formed pyrimidine ring and annelation of a pyrimidine ring onto a pyridine precursor.

Strategic Approaches to the Pyrido[2,3-d]pyrimidine Core

The synthesis of the bicyclic pyrido[2,3-d]pyrimidine system can be broadly categorized into two main strategies.[4][5] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

  • Strategy A: Pyridine Ring Annulation onto a Pre-functionalized Pyrimidine. This is often the more common and versatile approach, allowing for the early introduction of substituents on the pyrimidine ring.[4]

  • Strategy B: Pyrimidine Ring Formation from a Substituted Pyridine. This approach is advantageous when highly functionalized pyridine precursors are readily accessible.

This guide will primarily focus on Strategy A, as it offers a more convergent and readily adaptable route to the target molecule, 7-amino-2-(methylthio)pyrido[2,3-d]pyrimidine.

Part 1: Synthesis via Pyridine Ring Annulation (Strategy A)

This strategy commences with a suitably substituted pyrimidine, onto which the pyridine ring is constructed. A key intermediate for this approach is 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde.

Synthesis of Key Intermediate: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

The synthesis of this crucial aldehyde intermediate is a multi-step process that begins with readily available starting materials.[6]

Protocol 1: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

  • Step 1: Formation of a Vilsmeier-Haack type reagent precursor.

    • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve cyanaldehyde diethyl acetal (0.15-0.25 mol) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 10-20°C and add sodium methoxide (0.20-0.30 mol). Stir the reaction mixture for 1-2 hours at this temperature.

    • Slowly add a solution of methyl formate (0.20-0.30 mol) in THF while maintaining the temperature at 10-20°C. Continue stirring for 5-7 hours.

  • Step 2: Cyclization with S-methylisothiourea.

    • Cool the reaction mixture to 10-20°C and add sodium methoxide (0.20-0.25 mol).

    • Increase the temperature to 60-70°C and slowly add 2-methyl-2-thiourea sulfate (0.15-0.25 mol).

    • Maintain the reaction at 60-70°C for 4-6 hours.

  • Step 3: Work-up and Isolation.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • To the residue, add a mixture of ethanol and water (1:5 v/v, 80-120 mL).

    • Stir the suspension at 10-20°C for 40-80 minutes.

    • Filter the resulting light yellow solid, wash with a cold ethanol/water mixture, followed by water.

    • Dry the solid under vacuum to yield 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde.

Construction of the Pyridine Ring

With the key aldehyde in hand, the pyridine ring can be formed through a condensation reaction with a suitable active methylene compound, followed by cyclization. A common choice for introducing the 7-amino group is the use of malononitrile.

Protocol 2: Synthesis of 7-amino-2-(methylthio)pyrido[2,3-d]pyrimidine-6-carbonitrile

  • Step 1: Knoevenagel Condensation.

    • In a round-bottom flask, suspend 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of a base, such as piperidine or triethylamine (a few drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization and Aromatization.

    • The intermediate from the Knoevenagel condensation often undergoes spontaneous cyclization. In some cases, continued heating or the addition of a stronger base may be required to facilitate the cyclization and subsequent aromatization to the pyrido[2,3-d]pyrimidine core.

  • Step 3: Isolation and Purification.

    • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • Filter the solid, wash with cold ethanol, and dry to obtain the crude product.

    • Recrystallization from a suitable solvent (e.g., ethanol, DMF/water) can be performed for further purification.

Decyanation to Yield the Target Compound

The final step in this sequence is the removal of the 6-carbonitrile group to afford the desired 7-amino-2-(methylthio)pyrido[2,3-d]pyrimidine. This can be achieved through various methods, including acidic or basic hydrolysis followed by decarboxylation, or reductive decyanation.

Protocol 3: Decyanation of 7-amino-2-(methylthio)pyrido[2,3-d]pyrimidine-6-carbonitrile

  • Method A: Acidic Hydrolysis and Decarboxylation.

    • Suspend the 6-carbonitrile derivative in a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for several hours until TLC indicates the disappearance of the starting material.

    • Carefully neutralize the cooled reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with water, and dry.

  • Method B: Reductive Decyanation.

    • Alternative methods using reducing agents can be explored for a milder decyanation.

Part 2: Synthesis via Pyrimidine Ring Annulation (Strategy B)

This alternative strategy begins with a substituted 2,6-diaminopyridine derivative.

Synthesis from 2,6-Diaminopyridine

This approach involves the reaction of 2,6-diaminopyridine with a reagent that provides the C2 and N1-C6-N7 portion of the pyrimidine ring. A plausible route involves reaction with a thiourea derivative or a related synthon.[7][8]

Protocol 4: Cyclocondensation of 2,6-Diaminopyridine

  • Step 1: Reaction with an Isothiocyanate.

    • In a suitable solvent, react 2,6-diaminopyridine with an appropriate isothiocyanate derivative (e.g., methyl isothiocyanate) in the presence of a base. This would form a thiourea intermediate.

  • Step 2: Oxidative Cyclization.

    • The resulting thiourea can then be cyclized to form the pyrimidine ring. This step may require an oxidizing agent and specific reaction conditions to promote the desired ring closure.

Data Summary

CompoundStarting MaterialsKey ReagentsTypical YieldPurity
4-Amino-2-(methylthio)pyrimidine-5-carbaldehydeCyanaldehyde diethyl acetal, Methyl formate, 2-methyl-2-thiourea sulfateSodium methoxide, THFModerate>95%
7-amino-2-(methylthio)pyrido[2,3-d]pyrimidine-6-carbonitrile4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, MalononitrilePiperidine, EthanolGood>97%
7-amino-2-(methylthio)pyrido[2,3-d]pyrimidine7-amino-2-(methylthio)pyrido[2,3-d]pyrimidine-6-carbonitrileConcentrated H₂SO₄, H₂OModerate>98%

Visualizing the Synthesis

Synthetic_Routes cluster_strategy_A Strategy A: Pyridine Ring Annulation cluster_strategy_B Strategy B: Pyrimidine Ring Annulation A1 Cyanaldehyde Diethyl Acetal + Methyl Formate A2 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde A1->A2 NaOCH3, 2-methyl-2-thiourea sulfate A4 7-Amino-2-(methylthio)pyrido[2,3-d]pyrimidine-6-carbonitrile A2->A4 Piperidine, Ethanol A3 Malononitrile A3->A4 A5 7-Amino-2-(methylthio)pyrido[2,3-d]pyrimidine (Target Molecule) A4->A5 H2SO4/H2O, Heat B1 2,6-Diaminopyridine B3 Cyclization B1->B3 B2 Thiourea Derivative B2->B3 B4 7-Amino-2-(methylthio)pyrido[2,3-d]pyrimidine (Target Molecule) B3->B4

Caption: Overview of the two primary synthetic strategies to 7-amino-2-(methylthio)pyrido[2,3-d]pyrimidine.

Experimental Workflow Visualization

Experimental_Workflow cluster_protocol1 Protocol 1: Aldehyde Synthesis cluster_protocol2 Protocol 2 & 3: Pyrido[2,3-d]pyrimidine Formation P1_Start Start: Cyanaldehyde Acetal P1_Step1 Step 1: Reaction with Methyl Formate P1_Start->P1_Step1 P1_Step2 Step 2: Cyclization with S-methylisothiourea P1_Step1->P1_Step2 P1_Step3 Step 3: Work-up & Isolation P1_Step2->P1_Step3 P1_End Product: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde P1_Step3->P1_End P2_Start Start: Pyrimidine Aldehyde P2_Step1 Step 1: Knoevenagel Condensation with Malononitrile P2_Start->P2_Step1 P2_Step2 Step 2: Cyclization P2_Step1->P2_Step2 P2_Step3 Step 3: Decyanation P2_Step2->P2_Step3 P2_End Final Product: 7-Amino-2-(methylthio)pyrido[2,3-d]pyrimidine P2_Step3->P2_End

Caption: Step-by-step workflow for the synthesis of the target compound via Strategy A.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a solid foundation for the preparation of 7-amino-2-(methylthio)pyrido[2,3-d]pyrimidine. The choice of a particular route will be dictated by factors such as starting material availability, scalability, and the desired purity of the final compound. Further optimization of reaction conditions, including solvent, temperature, and catalyst choice, may lead to improved yields and simplified purification procedures. The strategic placement of the amino and methylthio groups on this pyrido[2,3-d]pyrimidine scaffold opens up a vast chemical space for the development of novel therapeutic agents.

References

Sources

Application

Application Notes and Protocols: 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in Medicinal Chemistry

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery The pyrido[2,3-d]pyrimidine core is a bicyclic nitrogen-containing heterocycle that has garnered significant attention in med...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrido[2,3-d]pyrimidine core is a bicyclic nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets.[1][2] This scaffold is analogous to purines and quinazolines, which are components of well-known therapeutic agents, including kinase inhibitors like gefitinib and erlotinib used in cancer therapy.[3] The versatility of the pyrido[2,3-d]pyrimidine ring system allows for diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5]

The subject of this guide, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS: 352328-41-7), serves as a key intermediate and a foundational structure for the development of potent and selective therapeutic agents.[6] The chloro group at the 7-position and the methylthio group at the 2-position are strategic functional handles that allow for further chemical modifications to explore the structure-activity relationship (SAR) and optimize for specific biological targets. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound, with a focus on its role as a kinase inhibitor in oncology research.

Chemical Properties and Handling

PropertyValueReference
IUPAC Name 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine[6]
CAS Number 352328-41-7[6]
Molecular Formula C8H6ClN3S[6]
Molecular Weight 211.67 g/mol [6]
Purity Typically ≥97%[6]
Appearance Solid (form may vary)
Storage Store at room temperature.[6]
Safety Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/clothing/eye protection/face protection.[6]

Core Application: A Scaffold for Kinase Inhibitor Development

The pyrido[2,3-d]pyrimidine scaffold has been extensively explored for the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Derivatives of the pyrido[2,3-d]pyrimidine core have shown inhibitory activity against a range of kinases, including:

  • PIM-1 Kinase: A serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis.[4]

  • Tyrosine Kinases (TKs): Including EGFR, FGFR, and PDGFr, which are key drivers in various cancers.[3]

  • PI3K/mTOR: Central regulators of cell growth, metabolism, and survival.[7]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[3]

  • Threonine Tyrosine Kinase (TTK): A key component of the spindle assembly checkpoint.[8]

The 7-chloro and 2-methylthio groups on the target compound are key for synthetic diversification to target these kinases. The chlorine atom can be displaced by various nucleophiles to introduce different side chains, while the methylthio group can be oxidized to sulfoxides and sulfones to modulate electronic properties and hydrogen bonding potential.[9]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at the C7-Position

This protocol describes a general method for the derivatization of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine via nucleophilic aromatic substitution. This is a foundational step in building a library of analogs for SAR studies.

Rationale: The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atom activates the C7-position for nucleophilic attack, allowing for the displacement of the chloro group. The choice of nucleophile (e.g., an amine) is critical for exploring interactions with the target kinase.

Workflow Diagram:

G start Start: 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine reagents Reactants: - 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine - Nucleophile (e.g., amine) - Base (e.g., Et3N or DIPEA) - Solvent (e.g., THF, DMF, or NMP) start->reagents reaction Reaction: - Stir at room temperature to reflux - Monitor by TLC or LC-MS reagents->reaction workup Workup: - Quench reaction - Extract with organic solvent - Wash with brine - Dry over Na2SO4 or MgSO4 reaction->workup purification Purification: - Concentrate under reduced pressure - Purify by flash column chromatography workup->purification product Product: 7-substituted-2-(methylthio)pyrido[2,3-d]pyrimidine purification->product G start Start: Synthesized Inhibitor prep Preparation: - Serially dilute inhibitor in DMSO - Prepare kinase, substrate, and ATP solutions start->prep reaction Enzymatic Reaction: - Add kinase, inhibitor, and substrate to microplate wells - Initiate reaction with ATP - Incubate at specified temperature and time prep->reaction detection Detection: - Stop reaction - Add detection reagent (e.g., antibody-based or luminescence-based) - Measure signal (e.g., fluorescence, luminescence, absorbance) reaction->detection analysis Data Analysis: - Plot signal vs. inhibitor concentration - Calculate IC50 value using non-linear regression detection->analysis result Result: IC50 Value analysis->result G scaffold 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine c7 C7-Position Modification (Nucleophilic Substitution) scaffold->c7 c2 C2-Position Modification (Oxidation of Methylthio) scaffold->c2 sar Structure-Activity Relationship (SAR) Analysis c7->sar c2->sar potency Improved Potency (Lower IC50) sar->potency selectivity Enhanced Selectivity sar->selectivity

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Welcome to the technical support center for the synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and significantly improve your product yield and purity.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, providing potential causes and actionable solutions.

Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent challenge in multi-step syntheses. The root cause can often be traced to one or more of the key stages of the reaction.

Potential Causes & Solutions:

  • Suboptimal Purity of Starting Materials: The purity of your starting materials, particularly 2,4-diamino-6-chloropyrimidine, is critical. Impurities can interfere with the subsequent cyclization reaction.

    • Recommendation: Always verify the purity of your starting materials using techniques like NMR or HPLC before commencing the synthesis.[1] If necessary, recrystallize or purify the starting materials.

  • Incomplete Chlorination of 2,4-diamino-6-hydroxypyrimidine: The conversion of the hydroxyl group to a chloro group using phosphorus oxychloride (POCl₃) can be incomplete.

    • Recommendation: Ensure anhydrous conditions as POCl₃ reacts readily with water. Use a slight excess of POCl₃ and consider extending the reaction time or increasing the temperature as per your experimental observations. Monitor the reaction progress by TLC.

  • Inefficient Cyclization: The formation of the pyrido[2,3-d]pyrimidine ring is a crucial step. The choice of cyclization agent and reaction conditions are paramount.

    • Recommendation: Experiment with different cyclization partners. A common strategy involves the use of α,β-unsaturated carbonyl compounds.[2] The reaction conditions, including solvent, temperature, and catalyst, should be optimized. For instance, using a high-boiling point solvent like DMF or refluxing in ethanol with a catalytic amount of base can be effective.[3]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Recommendation: Analyze your crude product by LC-MS to identify any major side products. Understanding the structure of these impurities can provide insights into the competing reaction pathways. Adjusting stoichiometry, temperature, or the order of reagent addition can help minimize side reactions.[1]

Question 2: I am observing significant batch-to-batch variability in my results. How can I ensure consistency?

Batch-to-batch variability is a common issue that can stem from several factors.[1]

Potential Causes & Solutions:

  • Inconsistent Quality of Reagents and Solvents: Variations in the purity and water content of reagents and solvents can lead to inconsistent outcomes.[1]

    • Recommendation: Use reagents and solvents from the same supplier and lot number for a series of experiments. Always use anhydrous solvents where necessary and consider storing them over molecular sieves.

  • Minor Deviations in Reaction Conditions: Small changes in temperature, reaction time, or stirring speed can have a significant impact on the reaction.[1]

    • Recommendation: Maintain a detailed and accurate lab notebook. Use calibrated equipment and ensure consistent heating and stirring. For temperature-sensitive steps, use a temperature-controlled reaction block or oil bath.

  • Variations in Work-up and Purification: Inconsistent work-up procedures can lead to varying levels of impurities and product loss.[1]

    • Recommendation: Standardize your work-up and purification protocols. This includes using consistent volumes of extraction solvents, specific pH adjustments, and a well-defined chromatography procedure.

Question 3: My final product is difficult to purify. What strategies can I employ?

Purification of heterocyclic compounds can be challenging due to the presence of closely related impurities.

Potential Causes & Solutions:

  • Presence of Isomeric Impurities: The formation of isomeric byproducts can make purification by standard column chromatography difficult.

    • Recommendation: Consider using a different stationary phase or solvent system for your column chromatography. Preparative HPLC can be an effective technique for separating closely related isomers.

  • Unreacted Starting Materials: The presence of unreacted starting materials can complicate purification.

    • Recommendation: Optimize the reaction to drive it to completion. This may involve increasing the reaction time, using a slight excess of one of the reagents, or adjusting the temperature.

  • Formation of Tars or Polymeric Materials: Side reactions can sometimes lead to the formation of intractable materials.

    • Recommendation: Carefully control the reaction temperature to prevent overheating. Adding reagents slowly can also help to control exothermic reactions and minimize the formation of tars.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Q1: What is a reliable synthetic route to prepare the starting material, 2,4-diamino-6-chloropyrimidine?

A common and effective method involves a two-step process:

  • Synthesis of 2,4-diamino-6-hydroxypyrimidine: This is typically achieved through the condensation of guanidine with ethyl cyanoacetate in the presence of a base like sodium methoxide in methanol.[4]

  • Chlorination: The resulting 2,4-diamino-6-hydroxypyrimidine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine.[5][6]

Q2: What are the key safety precautions to consider during this synthesis?

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.

  • General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals before use.

Q3: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most of the reaction steps. Choose an appropriate solvent system that provides good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.

Q4: What is the role of the methylthio group in the final molecule?

The 2-(methylthio) group can be a useful handle for further functionalization. It can be oxidized to a sulfoxide or sulfone, which can then be displaced by various nucleophiles to introduce a diverse range of substituents at the 2-position of the pyrido[2,3-d]pyrimidine core.[7][8]

III. Experimental Protocols & Data

Protocol 1: Synthesis of 2,4-diamino-6-chloropyrimidine

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol to prepare a solution of sodium methoxide.

  • Add guanidine hydrochloride to the sodium methoxide solution and stir for 15-20 minutes.

  • To this mixture, add ethyl cyanoacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 7 with acetic acid to precipitate the product.[4]

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,4-diamino-6-hydroxypyrimidine.

Step 2: Chlorination of 2,4-diamino-6-hydroxypyrimidine

  • In a fume hood, carefully add 2,4-diamino-6-hydroxypyrimidine to phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,4-diamino-6-chloropyrimidine.[5]

Protocol 2: Synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (Illustrative)

This is an illustrative protocol based on general methods for pyrido[2,3-d]pyrimidine synthesis. Optimization will be necessary.

  • To a solution of 2,4-diamino-6-chloropyrimidine in a suitable solvent (e.g., DMF or ethanol), add an equimolar amount of a suitable three-carbon synthon, such as dimethyl acetylenedicarboxylate (DMAD).

  • Add a catalytic amount of a base (e.g., potassium carbonate or triethylamine).

  • Heat the reaction mixture at a temperature and for a duration determined by optimization (e.g., 80-120 °C for 6-24 hours). Monitor the reaction by TLC.

  • After the cyclization is complete, cool the reaction mixture.

  • To introduce the methylthio group, a subsequent step involving a thiolation agent followed by methylation would be necessary. This multi-step process would require further specific protocol development.

  • The work-up would typically involve quenching the reaction, extraction with an organic solvent, and purification by column chromatography.

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Recommended Action
Impure Starting MaterialsVerify purity by NMR/HPLC; Recrystallize if necessary.[1]
Incomplete ChlorinationUse anhydrous conditions, slight excess of POCl₃, extend reaction time/increase temperature.
Inefficient CyclizationOptimize solvent, temperature, and catalyst. Experiment with different cyclization agents.[2][3]
Side ReactionsAnalyze byproducts by LC-MS; Adjust stoichiometry, temperature, or order of addition.[1]

IV. Visualizing the Workflow

Diagram 1: General Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2,4-diamino-6-chloropyrimidine cluster_step2 Step 2: Synthesis of Pyrido[2,3-d]pyrimidine Core cluster_step3 Step 3: Introduction of Methylthio Group Guanidine Guanidine Hydroxypyrimidine 2,4-diamino-6-hydroxypyrimidine Guanidine->Hydroxypyrimidine Condensation EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Hydroxypyrimidine Chloropyrimidine 2,4-diamino-6-chloropyrimidine Hydroxypyrimidine->Chloropyrimidine Chlorination (POCl3) PyridoCore Pyrido[2,3-d]pyrimidine Intermediate Chloropyrimidine->PyridoCore Cyclization CyclizationAgent Three-Carbon Synthon (e.g., DMAD) CyclizationAgent->PyridoCore Thiolation Thiolation & Methylation PyridoCore->Thiolation FinalProduct 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine Thiolation->FinalProduct Purification Purification (Column Chromatography) FinalProduct->Purification TroubleshootingYield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm sm_impure Recrystallize or Repurify Starting Materials check_sm->sm_impure Impure sm_pure Starting Materials Pure check_sm->sm_pure Pure check_chlorination Review Chlorination Step sm_pure->check_chlorination chlor_incomplete Optimize Chlorination: - Anhydrous Conditions - Excess POCl3 - Time/Temp Adjustment check_chlorination->chlor_incomplete Incomplete chlor_complete Chlorination Appears Complete check_chlorination->chlor_complete Complete check_cyclization Analyze Cyclization Step chlor_complete->check_cyclization cycl_inefficient Optimize Cyclization: - Solvent, Temp, Catalyst - Alternative Reagents check_cyclization->cycl_inefficient Inefficient cycl_efficient Cyclization Conditions Seem Optimal check_cyclization->cycl_efficient Efficient analyze_byproducts Identify Side Products (LC-MS) cycl_efficient->analyze_byproducts adjust_conditions Adjust Stoichiometry, Temp, or Addition Order to Minimize Side Reactions analyze_byproducts->adjust_conditions

Caption: Decision tree for troubleshooting low yield in the synthesis.

V. References

  • Paterson, T., & Wood, H. C. S. (n.d.). Specific enzyme inhibitors in vitamin biosynthesis. Part I. The synthesis of 8-substituted pyrido[2,3-d]pyrimidines. Scilit. Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC. Retrieved from [Link]

  • Scheme 1. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives and their Nucleosides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC. Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC. Retrieved from [Link]

  • A Facile One-pot Synthesis of Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d:6,5-d′]dipyrimidines. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). NIH. Retrieved from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the. (2018). UCL Discovery. Retrieved from [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Google Patents. Retrieved from

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of substituted and heterofused pyrido[2,3-d]pyrimidines.... (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2. (2017). HETEROCYCLES, Vol. 94, No. 8. Retrieved from [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.). Organic Chemistry Research. Retrieved from [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed. Retrieved from [Link]

  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Pyrido[2,3-d]pyrimidine Synthesis

Welcome to the technical support center for the synthesis of pyrido[2,3-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrido[2,3-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this vital heterocyclic scaffold. As a privileged structure in medicinal chemistry, appearing in therapeutics like Palbociclib, its synthesis is crucial, yet often accompanied by challenges.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore the causality behind common side reactions and offer field-proven strategies to optimize your synthetic outcomes.

Part 1: General Troubleshooting & FAQs

This section addresses broad, overarching issues that can manifest in various synthetic routes toward the pyrido[2,3-d]pyrimidine core.

Q1: My reaction is giving a very low yield of the desired product, and I'm recovering a lot of my starting material. What are the first things I should check?

A1: Low conversion is a common initial hurdle. Before exploring drastic changes, a systematic review of fundamental parameters is essential. The issue often lies in insufficient activation of the reactants or suboptimal reaction conditions.

Initial Diagnostic Workflow:

  • Reagent Purity & Stoichiometry: Verify the purity of your starting materials, especially amine and carbonyl compounds, which can degrade upon storage. Ensure precise stoichiometric ratios; for condensations, even a slight excess of one reagent can sometimes inhibit the reaction or promote side products.

  • Solvent & Temperature: The choice of solvent is critical for both solubility and reactivity. High-boiling point solvents like DMF, DMSO, or Dowtherm A are often used to drive reactions to completion, but can also promote decomposition if the temperature is too high or held for too long. Consider a temperature screen to find the optimal balance.

  • Catalyst Activity: If using a catalyst (e.g., acid, base, or metal), ensure it is active and not "poisoned." For instance, acidic catalysts can be neutralized by basic functional groups on your substrates. Consider adding a fresh batch or increasing the catalyst loading.

Troubleshooting Flowchart: Here is a logical workflow to diagnose low conversion issues.

G Start Low Conversion Observed Purity Verify Reagent Purity & Stoichiometry Start->Purity Conditions Optimize Temperature & Solvent Purity->Conditions Catalyst Check Catalyst Activity & Loading Conditions->Catalyst Analysis Analyze Crude Reaction Mixture (TLC, LC-MS) Catalyst->Analysis Result Identify Issue Analysis->Result SM Increase Temperature, Change Catalyst, Increase Reaction Time Result->SM Mainly Starting Material Byproduct Proceed to Side Reaction Troubleshooting (See Part 2) Result->Byproduct New Spot(s) Observed

Caption: Initial diagnostic workflow for low-yield reactions.

Part 2: Troubleshooting Specific Synthetic Routes

The choice of synthetic strategy dictates the likely side reactions. We will now address issues common to the most prevalent methods of constructing the pyrido[2,3-d]pyrimidine core.

Route A: Annulation of the Pyridine Ring onto a Pyrimidine Precursor

This is one of the most common strategies, typically starting from a 6-aminopyrimidine derivative (like 6-aminouracil) and a three-carbon synthon.[2]

Scenario 1: Regioselectivity Issues with Unsymmetrical Carbonyls

Q2: I am reacting 6-amino-1,3-dimethyluracil with an unsymmetrical 1,3-diketone and obtaining a mixture of two isomeric pyrido[2,3-d]pyrimidines. Why does this happen and how can I favor one isomer?

A2: This is a classic regioselectivity problem rooted in the mechanism of the condensation reaction. The cyclization can proceed via two competing pathways, as the initial nucleophilic attack can originate from either the C5 position of the uracil ring or the exocyclic 6-amino group.[3] The outcome is determined by the relative reactivity of the two carbonyl groups in your diketone and the reaction conditions.

Mechanistic Insight:

  • Pathway A (Knoevenagel-type): Attack from the electron-rich C5 of the uracil onto one of the carbonyls, followed by condensation with the 6-amino group.

  • Pathway B (Amine Condensation): Initial condensation of the 6-amino group with a carbonyl to form an enamine, followed by intramolecular cyclization onto the C5 position.

The most electrophilic carbonyl will react preferentially. Steric hindrance around a carbonyl group will disfavor its reaction.

G cluster_0 Starting Materials Uracil 6-Aminouracil PathwayA Pathway A: Initial attack from C5 Uracil->PathwayA PathwayB Pathway B: Initial attack from NH2 Uracil->PathwayB Diketone Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) Diketone->PathwayA Diketone->PathwayB IsomerA Isomer A PathwayA->IsomerA Favored by sterically accessible, highly electrophilic carbonyl IsomerB Isomer B PathwayB->IsomerB Favored by alternative carbonyl

Caption: Competing pathways leading to isomeric products.

Troubleshooting & Optimization Protocol:

  • Catalyst Modification: The choice of acid or base can significantly influence the regiochemical outcome.

    • Brønsted Acids (e.g., p-TsOH, H₃PO₄): Often used to promote Knoevenagel-type condensations, potentially favoring attack from the C5 position. Heating in phosphoric acid is a common method for this type of cyclization.[2]

    • Lewis Acids (e.g., ZnCl₂, TiCl₄): Can coordinate to a carbonyl group, increasing its electrophilicity and directing the initial attack.

    • Base Catalysis (e.g., Piperidine, Et₃N): Tends to favor the formation of enamines via initial attack from the amino group.

  • Solvent Polarity: Changing the solvent can alter the transition state energies of the competing pathways. Experiment with a range from nonpolar (e.g., Toluene) to polar aprotic (e.g., DMF) to polar protic (e.g., EtOH).

  • Temperature Control: Lowering the reaction temperature may increase the selectivity by favoring the pathway with the lower activation energy.

Data Summary: Effect of Conditions on Regioselectivity

CatalystTypical SolventTemperatureLikely Favored Pathway
H₃PO₄Neat / Dowtherm A100-180 °CPathway A (C5 Attack)
Piperidine/AcOHBenzene / TolueneRefluxPathway B (NH₂ Attack)
L-ProlineDMSO80-120 °CCan offer high selectivity
MicrowaveVarious100-150 °CCan improve yields and shorten times

Scenario 2: Incomplete Cyclization & Stalled Intermediates

Q3: My LC-MS shows a mass corresponding to my aminouracil plus the second reagent, but it's not the final pyrido[2,3-d]pyrimidine. What is this species?

A3: You are likely observing a stalled intermediate where the initial addition or condensation has occurred, but the final ring-closing step (intramolecular cyclization) has failed. This is common in reactions with α,β-unsaturated esters or nitriles (Michael acceptors).

Common Intermediates:

  • Michael Adduct: An open-chain adduct formed after the initial conjugate addition of the 6-aminouracil to the acceptor.

  • Enamine Intermediate: The product of condensation between the 6-amino group and a carbonyl, prior to cyclization.

Troubleshooting Protocol:

  • Promote Cyclization: The final cyclization step often requires more forcing conditions than the initial addition.

    • Increase Temperature: After confirming the formation of the intermediate at a lower temperature, increase the heat to drive the ring closure.

    • Add a Stronger Catalyst: If the initial reaction was run with a mild base (e.g., K₂CO₃), adding a stronger, non-nucleophilic base (e.g., DBU) or an acid catalyst can promote the final cyclization.

  • Change the Solvent: Switching to a high-boiling point, polar aprotic solvent like DMF or DMA can help solubilize the intermediate and provide the energy needed for cyclization.

  • Consider a One-Pot, Two-Step Approach:

    • Step 1: Form the intermediate under mild conditions (e.g., room temperature).

    • Step 2: Without isolation, add a cyclizing agent (e.g., POCl₃, PPA) or simply increase the temperature to effect ring closure. This can prevent the decomposition of sensitive intermediates that might occur with prolonged heating.

Route B: Annulation of the Pyrimidine Ring onto a Pyridine Precursor

This approach typically starts with an ortho-substituted pyridine, such as a 2-aminonicotinonitrile or 2-aminonicotinamide, and uses a one-carbon synthon to build the pyrimidine ring.[4][5]

Q4: I'm trying to synthesize a pyrido[2,3-d]pyrimidin-4(3H)-one from a 2-aminonicotinamide derivative and triethyl orthoformate, but the reaction is sluggish and gives multiple byproducts.

A4: This is a common challenge involving the cyclization of 2-aminonicotinamides. The nucleophilicity of the amino group can be low, and the amide N-H is also a potential reaction site, leading to side reactions.

Common Side Reactions & Causes:

  • N-Acyl/Formyl Intermediate: The reaction may stall after the initial reaction with the orthoformate, yielding an N-formimidate or related acyclic intermediate that is slow to cyclize.

  • Dimerization: The 2-aminonicotinamide can potentially react with itself under harsh conditions.

  • Incomplete reaction: The reaction equilibrium may not favor the cyclized product under the conditions used.

Troubleshooting & Optimization Protocol:

  • Use a More Reactive C1 Synthon:

    • Formamide: Heating in formamide is a classic and effective method for this transformation.

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): A highly reactive reagent that forms a dimethylaminomethylene intermediate, which cyclizes readily upon heating, often with the loss of dimethylamine.

  • Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., p-TsOH, HCl) can protonate the orthoformate, making it a much more reactive electrophile and accelerating the initial condensation step.

  • Removal of Byproducts: The reaction with triethyl orthoformate produces ethanol. Removing it from the reaction mixture (e.g., using a Dean-Stark trap if the solvent is appropriate) can help drive the equilibrium toward the product.

Experimental Protocol: Optimized Cyclization using DMF-DMA

  • Dissolve the 2-aminonicotinamide (1.0 equiv) in anhydrous DMF (5-10 mL per mmol).

  • Add N,N-dimethylformamide dimethyl acetal (1.2-1.5 equiv).

  • Heat the mixture to 100-120 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture and pour it into cold water or an ice/water mixture.

  • The solid product often precipitates and can be collected by filtration.

This protocol often provides cleaner reactions and higher yields compared to orthoformates for this specific transformation.

References

  • Dalton, C., et al. (2016). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. National Institutes of Health. Available at: [Link]

  • Bérubé, C., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. Available at: [Link]

  • Ibrahim, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Royal Society of Chemistry. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. (2014). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Abreu, A. R., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Hassan, A. A., et al. (2016). Facile access to new pyrido[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Khan, I. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Review of the Synthesis, Reactions and Pharmaceutical Potential of Pyrido [2,3-d]Pyrimidine Derivatives. Bentham Science. Available at: [Link]

  • Ibrahim, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

troubleshooting low reactivity of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Welcome to the Technical Support Center for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. As Senior Application Scientists, we have compiled this comprehensive guide to assist you in troubleshooting common issues and a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. As Senior Application Scientists, we have compiled this comprehensive guide to assist you in troubleshooting common issues and answering frequently asked questions regarding the reactivity of this important heterocyclic building block. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Understanding the Reactivity of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is an electron-deficient heteroaromatic compound, a characteristic that governs its reactivity. The pyridine and pyrimidine rings, with their electronegative nitrogen atoms, withdraw electron density from the aromatic system. This electronic feature makes the chloro-substituent at the 7-position susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The 2-methylthio group can modulate the reactivity of the molecule. While sulfonyl groups are strongly electron-withdrawing and significantly activate a ring for nucleophilic attack, the methylthio group has a more nuanced effect. It is generally considered to be less activating than a sulfonyl group and in some contexts may be slightly deactivating.[1][2] It is also important to note that under certain reaction conditions, the methylthio group itself can be displaced.[3]

Troubleshooting Guide: Low Reactivity

Low or no conversion is a frequent challenge encountered when working with heteroaromatic chlorides. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Failed or Low-Yield Nucleophilic Aromatic Substitution (SNAr) with Amines

Symptoms:

  • Starting material is largely unreacted after the specified reaction time.

  • Formation of multiple unidentified byproducts.

  • Low yield of the desired aminated product.

Potential Causes & Solutions:

  • Insufficient Electrophilicity of the Substrate: The inherent reactivity of the C-Cl bond at the 7-position may be lower than anticipated.

    • Solution: Increase the reaction temperature. SNAr reactions with less activated chlorides often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can also be an effective method for accelerating these reactions.[4]

  • Inadequate Base: An unsuitable or weak base may not be sufficient to deprotonate the amine nucleophile or facilitate the elimination step of the SNAr mechanism.

    • Solution: Switch to a stronger, non-nucleophilic base. For SNAr with amines, organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. In some cases, inorganic bases like potassium carbonate (K2CO3) can also be effective.

  • Poor Solubility: The starting material or reaction intermediates may have low solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Select a high-boiling point, polar aprotic solvent that can effectively dissolve the reactants. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Side Reaction - Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group to a hydroxyl group, forming the corresponding pyridopyrimidinone.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

Workflow for Troubleshooting Low SNAr Reactivity:

Caption: A stepwise workflow for troubleshooting low reactivity in SNAr reactions.

Issue 2: Failed or Low-Yield Suzuki-Miyaura Cross-Coupling

Symptoms:

  • Decomposition of the boronic acid.

  • Homocoupling of the boronic acid.

  • Low yield of the desired coupled product.

Potential Causes & Solutions:

  • Catalyst Inactivity: The chosen palladium catalyst may not be active enough to facilitate the oxidative addition to the electron-deficient chloro-heterocycle.

    • Solution: Employ a more electron-rich and bulky phosphine ligand to promote the oxidative addition step. Ligands such as SPhos, XPhos, or RuPhos are often effective for challenging Suzuki couplings. Using a pre-formed palladium catalyst can also improve reproducibility.[5]

  • Inappropriate Base: The choice of base is critical in Suzuki couplings. It must be strong enough to facilitate transmetalation but not so harsh that it causes degradation of the starting materials or product.

    • Solution: A common and often effective base for Suzuki couplings with nitrogen-containing heterocyles is potassium phosphate (K3PO4).[6] Other bases to consider include cesium carbonate (Cs2CO3) or potassium fluoride (KF).

  • Solvent Effects: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Solution: A mixture of a polar aprotic solvent and water is often used. Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water. Anhydrous conditions can also be employed, especially if water-sensitive functional groups are present.

  • Boronic Acid Instability: Boronic acids can be prone to decomposition, particularly at elevated temperatures.

    • Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using more stable boronic acid derivatives such as pinacol esters (Bpin). Ensure the reaction is properly degassed to remove oxygen, which can promote boronic acid homocoupling.[7]

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Palladium Source Pd2(dba)3 or Pd(OAc)2Readily available and effective palladium precursors.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition to aryl chlorides.
Base K3PO4 or Cs2CO3Effective bases for Suzuki couplings with nitrogen-containing heterocycles.
Solvent 1,4-Dioxane/H2O or Toluene/H2OCommon solvent systems that facilitate both organic and inorganic reagent solubility.
Temperature 80-110 °CSufficient to promote the reaction without causing significant decomposition.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium precursor (e.g., Pd2(dba)3, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Issue 3: Failed or Low-Yield Buchwald-Hartwig Amination

Symptoms:

  • Low conversion of the starting material.

  • Formation of byproducts from ligand or substrate decomposition.

  • Difficulty in achieving complete reaction, even at high temperatures.

Potential Causes & Solutions:

  • Inappropriate Ligand Choice: The efficiency of Buchwald-Hartwig amination is highly dependent on the choice of ligand.

    • Solution: For challenging substrates like electron-deficient heteroaryl chlorides, specialized ligands are often required. Buchwald's biaryl phosphine ligands (e.g., BrettPhos, RuPhos) or Josiphos-type ligands are often effective.[8][9]

  • Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but can be incompatible with base-sensitive functional groups.

    • Solution: Weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be used, although they may require higher reaction temperatures or longer reaction times.[10]

  • Catalyst Poisoning: The nitrogen atoms in the pyridopyrimidine ring system can coordinate to the palladium center and inhibit catalysis.

    • Solution: The use of bulky ligands can help to disfavor catalyst inhibition. Increasing the catalyst loading may also be necessary in some cases.

Workflow for Optimizing Buchwald-Hartwig Amination:

Troubleshooting_Buchwald_Hartwig Start Low Buchwald-Hartwig Reactivity Analyze Analyze Reaction Progress (TLC, LC-MS) Start->Analyze Screen_Ligands Screen a Panel of Ligands (e.g., BrettPhos, RuPhos, Josiphos) Screen_Ligands->Analyze Screen_Bases Evaluate Different Bases (e.g., NaOtBu, LHMDS, Cs2CO3, K3PO4) Screen_Bases->Analyze Optimize_Temp Adjust Reaction Temperature Optimize_Temp->Analyze Check_Solvent Ensure Appropriate Solvent (e.g., Toluene, Dioxane) Check_Solvent->Analyze Analyze->Screen_Ligands No or Low Conversion Analyze->Screen_Bases Byproduct Formation/ Substrate Decomposition Analyze->Optimize_Temp Slow Reaction Rate Analyze->Check_Solvent Solubility Issues Success Successful Coupling Analyze->Success Good Yield Failure Persistent Low Yield Analyze->Failure Unsuccessful

Caption: A systematic approach to optimizing Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine?

A1: It is recommended to store the compound under an inert atmosphere at 2-8°C.[2] This helps to prevent degradation from moisture and air.

Q2: Is the methylthio group at the 2-position stable during reactions?

A2: While the primary site of reaction is the 7-chloro position, the 2-methylthio group can be labile under certain conditions. For instance, treatment with strong nucleophiles or harsh basic conditions could potentially lead to its displacement.[3] It is advisable to monitor reactions carefully for any byproducts resulting from the loss of the methylthio group.

Q3: Can I use other cross-coupling reactions with this compound?

A3: Yes, other palladium-catalyzed cross-coupling reactions such as Sonogashira, Heck, or Stille couplings could potentially be employed. However, the reaction conditions would need to be carefully optimized for this specific substrate.

Q4: What is the best way to monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring reaction progress. LC-MS is particularly useful for identifying the masses of the starting material, product, and any potential byproducts.

Q5: The compound has poor solubility in my reaction solvent. What can I do?

A5: Poor solubility is a common issue.[10] You can try switching to a more polar, higher-boiling point solvent such as DMF, DMSO, or NMP. Gentle heating can also help to dissolve the starting material. In some cases, a co-solvent system may be beneficial.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. Covethouse. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Acid Hydrolysis of Sulphapyridines. Nature. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. [Link]

  • Cross-Coupling of Heteroatomic Electrophiles. Chemical Reviews. [Link]

  • Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Chemosphere. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. [Link]

  • Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]

  • Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS. [Link]

  • Nucleophilic Substitution Reactions. University of Illinois Chicago. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Nucleophilic substitution reactions. ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Process Research & Development. [Link]

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Optimization

Technical Support Center: Optimizing Reaction Conditions for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Welcome to the technical support center for the synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic route to this important heterocyclic compound.

Introduction

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors.[1][2] Its successful synthesis is crucial for the advancement of numerous research and development projects. This guide provides a comprehensive overview of a common synthetic route and addresses potential challenges you may encounter.

The most prevalent synthetic strategy involves a two-step process:

  • Synthesis of the precursor: 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.

  • Chlorination: Conversion of the pyridopyrimidinone to the final 7-chloro product using a chlorinating agent such as phosphorus oxychloride (POCl₃).

This guide will delve into the intricacies of both steps, offering practical solutions to common problems.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow A Starting Materials (e.g., 2-aminopyrimidine derivative) B Step 1: Cyclization Formation of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one A->B Reaction with malonic acid derivative C Step 2: Chlorination 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine B->C POCl₃ D Purification C->D E Final Product D->E

Caption: General synthetic workflow for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Step 1: Synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

A common route to the pyridopyrimidinone core involves the cyclization of a substituted aminopyrimidine with a malonic acid derivative.[3]

Q1: My cyclization reaction is showing low yield or is not proceeding to completion. What are the possible causes and how can I fix it?

A1: Low yields in the cyclization step can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete reaction:

    • Cause: Insufficient reaction time or temperature. These reactions often require prolonged heating.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If starting material is still present after the recommended reaction time, consider extending it. A modest increase in temperature might also be beneficial, but be cautious of potential side reactions.

    • Expert Insight: The choice of a high-boiling point solvent like diphenyl ether is often crucial for driving the reaction to completion by allowing for higher reaction temperatures.

  • Side reactions:

    • Cause: Decarboxylation of the malonic acid derivative or self-condensation of the starting materials can compete with the desired cyclization.

    • Solution: Ensure your reagents are pure and dry. The presence of moisture can facilitate side reactions. A slow, controlled addition of one reagent to the other at an elevated temperature can sometimes minimize self-condensation.

  • Suboptimal pH:

    • Cause: The nucleophilicity of the amino group and the reactivity of the malonic acid derivative are pH-dependent.

    • Solution: While these reactions are often run neat or in a high-boiling solvent without explicit pH control, the purity of your starting materials can affect the reaction environment. Ensure your aminopyrimidine is free of any acidic or basic impurities from its synthesis.

Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting_Cyclization start Low Yield in Cyclization check_completion Reaction Incomplete? (TLC/LC-MS) start->check_completion extend_reaction Increase reaction time and/or temperature check_completion->extend_reaction Yes check_purity Reagent Purity Issue? check_completion->check_purity No resolve Improved Yield extend_reaction->resolve purify_reagents Purify starting materials (recrystallization/distillation) check_purity->purify_reagents Yes side_reactions Evidence of Side Products? check_purity->side_reactions No purify_reagents->resolve optimize_addition Optimize addition rate and temperature profile side_reactions->optimize_addition Yes optimize_addition->resolve

Caption: Decision tree for troubleshooting low yield in the cyclization step.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one to the 7-chloro derivative is a critical step, and POCl₃ is a powerful but sometimes challenging reagent.[2]

Q2: My chlorination reaction with POCl₃ is resulting in a dark, intractable mixture and a low yield of the desired product. What's going wrong?

A2: This is a common issue when working with POCl₃, especially with substrates containing sensitive functional groups.

  • Overheating/Decomposition:

    • Cause: POCl₃ is highly reactive, and excessive temperatures can lead to charring and decomposition of your starting material and product. The methylthio group can also be susceptible to side reactions at high temperatures in the presence of POCl₃.

    • Solution:

      • Temperature Control: Carefully control the reaction temperature. A gentle reflux is often sufficient. Avoid aggressive heating.

      • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Prolonged heating in POCl₃ will likely lead to decomposition.

    • Expert Insight: The addition of a tertiary amine base, such as N,N-diethylaniline or triethylamine, can sometimes moderate the reactivity of POCl₃ and scavenge the HCl generated, leading to a cleaner reaction.[4] However, this can also influence the reaction rate and should be optimized.

  • Incomplete Reaction:

    • Cause: Insufficient amount of POCl₃ or inadequate reaction time/temperature.

    • Solution: Ensure you are using a sufficient excess of POCl₃, which often also serves as the solvent. If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary, but proceed with caution as noted above. The use of a co-solvent like acetonitrile is sometimes employed.

  • Work-up Issues:

    • Cause: The quenching of excess POCl₃ is highly exothermic and can lead to product degradation or hydrolysis of the desired chloro-product back to the starting material if not performed correctly.

    • Solution:

      • Cooling: Always cool the reaction mixture to 0 °C or below before quenching.

      • Quenching Method: Slowly and carefully pour the cooled reaction mixture onto a mixture of crushed ice and a mild base like sodium bicarbonate or sodium carbonate solution with vigorous stirring. This neutralizes the acidic environment and helps to precipitate the product.

      • Extraction: Promptly extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to minimize its time in the aqueous environment.

Q3: I've isolated my product, but it's contaminated with the starting pyridopyrimidinone. How can I improve the conversion and/or purification?

A3: This indicates either an incomplete reaction or hydrolysis during work-up.

  • To Improve Conversion:

    • As mentioned in A2, ensure adequate reaction time and temperature. A small amount of a phase-transfer catalyst can sometimes be beneficial in these types of reactions, although less common with POCl₃.

    • Consider the use of a stronger chlorinating agent if POCl₃ alone is not sufficient, such as a mixture of POCl₃ and PCl₅.[5] This should be approached with caution as it increases the reactivity and potential for side reactions.

  • Purification Strategies:

    • Column Chromatography: Silica gel chromatography is a standard method for separating the more nonpolar 7-chloro product from the more polar starting material. A gradient elution with a solvent system like hexanes/ethyl acetate or dichloromethane/methanol is typically effective.

    • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) can be an effective way to remove residual starting material.

Table 1: Typical Reaction Conditions for Chlorination

ParameterRecommended RangeNotes
Reagent POCl₃ (excess)Often used as both reagent and solvent.
Additives N,N-diethylaniline (optional)Can improve reaction cleanliness.
Temperature 80-110 °C (reflux)Monitor carefully to avoid decomposition.
Reaction Time 2-6 hoursMonitor by TLC/LC-MS for completion.
Work-up Quench on ice/bicarbonateSlow and controlled addition is critical.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?

A4: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. Ensure that all glassware is scrupulously dry. Have a quenching station with a base (like sodium bicarbonate) ready before you begin your reaction.

Q5: Are there any common side reactions to be aware of during the chlorination step?

A5: Yes, several side reactions can occur:

  • Hydrolysis: As mentioned, the 7-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially in acidic or basic aqueous conditions during work-up. Prompt extraction is key.

  • N-Oxidation: The pyridine nitrogen can be oxidized, though this is less common with POCl₃ compared to other oxidizing agents.

  • Reactions with the Thioether: While generally stable, the methylthio group can potentially undergo oxidation or other transformations under harsh conditions. Keeping the reaction temperature and time to a minimum helps to avoid this.

Q6: How can I best monitor the progress of these reactions?

A6: Thin-layer chromatography (TLC) is an indispensable tool.

  • For Step 1 (Cyclization): Use a mobile phase that gives good separation between your starting materials and the more polar pyridopyrimidinone product (e.g., a higher percentage of ethyl acetate in hexanes).

  • For Step 2 (Chlorination): The 7-chloro product will be significantly less polar than the starting pyridopyrimidinone. A mobile phase like 30-50% ethyl acetate in hexanes should show a clear increase in the Rf value of the product spot compared to the starting material spot.

Q7: What are the expected spectroscopic characteristics of the final product, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine?

A7: While specific shifts can vary based on the solvent and instrument, you can generally expect:

  • ¹H NMR:

    • A singlet for the methylthio protons (-SCH₃) around 2.5-2.8 ppm.

    • Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine and pyrimidine rings.

  • ¹³C NMR:

    • A signal for the methylthio carbon around 12-15 ppm.

    • Multiple signals in the aromatic region (110-170 ppm) for the carbons of the heterocyclic core.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximately 3:1 ratio).

Part 3: Experimental Protocols

The following are generalized protocols based on established literature for similar compounds. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

This protocol is based on the general synthesis of pyridopyrimidines from aminopyrimidines.[3]

  • Reagents and Setup:

    • 6-Amino-2-(methylthio)pyrimidin-4(3H)-one

    • Diethyl malonate

    • High-boiling point solvent (e.g., diphenyl ether)

    • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Procedure:

    • Combine 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) and diethyl malonate (2-3 equivalents) in a round-bottom flask.

    • Add a sufficient amount of diphenyl ether to create a stirrable slurry.

    • Heat the mixture to a gentle reflux (typically 180-220 °C) under a nitrogen atmosphere.

    • Monitor the reaction by TLC until the starting aminopyrimidine is consumed (this may take several hours).

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • Dilute the mixture with a non-polar solvent like hexanes to further precipitate the product.

    • Collect the solid by filtration, wash with hexanes, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

This protocol is a standard chlorination procedure.[2]

  • Reagents and Setup:

    • 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask equipped with a reflux condenser and a drying tube.

  • Procedure:

    • In a dry round-bottom flask, suspend 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

    • Heat the mixture to reflux (approximately 105-110 °C) with stirring.

    • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is no longer visible (typically 2-4 hours).

    • Cool the reaction mixture to room temperature, and then further cool in an ice bath to 0 °C.

    • Slowly and carefully pour the cold reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Caution: This is a highly exothermic quench.

    • Stir the resulting suspension until the solid product precipitates.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4185. [Link][1][7][8]

  • Li, Z., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 20(7), 11828-11838. [Link]

  • Sunway Pharm Ltd. (n.d.). 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. Retrieved from [Link][9]

  • Hassan, A. S., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381734. [Link][10]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-20. [Link][11][12]

  • Das, B., et al. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 47-53. [Link][5][8]

  • Asif, M. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link][13]

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link][14]

  • Bakherad, M., et al. (2024). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 10(1), 1-17. [Link][11]

  • Al-Tel, T. H. (2009). One-pot synthesis of sulfur heterocycles from simple organic substrates. Arkivoc, 2009(1), 129-149. [Link][15]

  • Li, Y., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(17), 12285-12295. [Link][16]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link][17]

  • Jones, C. D., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 736-745. [Link]

  • Zhang, Y., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 215, 113271. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 11(15), 8617-8622. [Link][18]

  • Al-Issa, S. A. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 12(18), 11285-11296. [Link][14]

  • Cui, J., et al. (2024). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate. [Link][19]

  • Al-Zoubi, R. M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link][3]

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Troubleshooting

Technical Support Center: Navigating the Purification Challenges of Chlorinated Heterocyclic Compounds

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with chlorinated heterocyclic compounds. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. The presence of one or more chlorine atoms on a heterocyclic scaffold can dramatically alter the compound's physicochemical properties, leading to significant hurdles in achieving high purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles with confidence.

The Chlorine Effect: Why Purification Can Be Deceptive

The introduction of a chlorine atom into a heterocyclic ring system does more than just increase molecular weight. It profoundly influences the molecule's polarity, pKa, stability, and intermolecular interactions.[1][2] The electronegativity and steric bulk of chlorine can lead to closely related isomers having nearly identical polarities, making them difficult to resolve.[3][4] Furthermore, the activation or deactivation of the heterocyclic ring by chlorine can render the molecule susceptible to degradation on common stationary phases like silica gel.[1] Understanding these fundamental principles is the first step toward developing a robust purification strategy.

Core Purification Challenges at a Glance

Researchers frequently grapple with a specific set of issues when purifying chlorinated heterocyclic compounds. This section provides a high-level overview of these common challenges, which will be addressed in greater detail in the subsequent troubleshooting guides.

Challenge Common Manifestation Primary Cause(s)
Co-elution of Isomers Overlapping or inseparable peaks in chromatography.Positional isomers of chlorinated heterocycles often have very similar polarities and solubility profiles.[1][3][4]
On-Column Degradation Appearance of new, unexpected peaks or low recovery of the target compound.The acidic nature of silica gel can promote degradation of sensitive chlorinated heterocycles.[1][5]
Peak Tailing/Streaking Asymmetrical peaks in chromatography, leading to poor resolution and inaccurate quantification.Strong interactions between basic nitrogen atoms in the heterocycle and acidic silanol groups on the silica surface.[6]
"Oiling Out" in Crystallization Formation of an oil instead of solid crystals during the cooling phase.The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point.[1][6]
Poor Solubility Difficulty in dissolving the crude material for purification.The introduction of chlorine can significantly alter the solubility of the parent heterocycle.
Detection Issues Low UV response or variable signal in HPLC.The chromophore of the molecule may have low absorbance at standard detection wavelengths.

Troubleshooting Guides: A Practical Approach

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

I. Flash Chromatography Troubleshooting

Flash chromatography is often the first line of defense for purifying reaction mixtures. However, the unique properties of chlorinated heterocycles can complicate this seemingly straightforward technique.

Question: My chlorinated heterocyclic isomers are co-eluting on the column. How can I improve their separation?

Answer: This is a classic challenge. The subtle differences in polarity between positional isomers require a highly optimized chromatographic system. Here’s a systematic approach to improving resolution:

  • Step 1: Solvent System Optimization. A good starting point is to screen different solvent systems with varying polarities and selectivities.[1] If a standard hexane/ethyl acetate system is failing, consider alternatives. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity and potentially resolve your isomers.

  • Step 2: Employ a Different Stationary Phase. If solvent optimization is insufficient, consider a stationary phase with different properties. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities for halogenated compounds.[3][4]

  • Step 3: Consider Normal Phase Additives. For basic heterocycles, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase can improve peak shape and may enhance resolution by minimizing interactions with acidic silica sites.[6]

Question: I'm observing a new spot on my TLC plate after letting it sit for a while, and I'm getting low recovery from my silica gel column. What's happening?

Answer: This strongly suggests that your compound is unstable on silica gel.[1][5] The acidic nature of silica can catalyze the degradation of sensitive molecules.

  • Protocol for Assessing Silica Gel Stability:

    • Dissolve a small amount of your crude material in a suitable solvent.

    • Spot the solution onto a TLC plate.

    • Immediately develop the TLC plate in an appropriate solvent system and visualize the spots.

    • Take a second TLC plate, spot the same solution, but let it sit on the benchtop for 30-60 minutes before developing and visualizing.

    • If you observe new spots or a significant decrease in the intensity of your product spot on the second plate, your compound is likely degrading on the silica.

  • Solutions for Unstable Compounds:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with your non-polar eluent containing 1-2% triethylamine, then packing the column with this slurry.

    • Switch to a Different Stationary Phase: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.[6] Reversed-phase chromatography (C18) is another excellent option if your compound is sufficiently non-polar.

Workflow for Troubleshooting Poor Separation in Flash Chromatography

Start Poor Separation of Chlorinated Heterocycles Solvent Optimize Solvent System (e.g., Hex/EtOAc, DCM/MeOH) Start->Solvent Stationary Change Stationary Phase (e.g., Alumina, C18, PFP) Solvent->Stationary If resolution is still poor Success Successful Separation Solvent->Success If resolution improves Modifier Add Mobile Phase Modifier (e.g., Triethylamine for basic compounds) Stationary->Modifier If separation is still inadequate Stationary->Success If resolution improves Modifier->Success If resolution improves Failure Consider Alternative Technique (e.g., Prep-HPLC, Crystallization) Modifier->Failure If all else fails

Caption: A decision-making workflow for improving the separation of chlorinated heterocyclic compounds in flash chromatography.

II. Preparative HPLC Troubleshooting

For challenging separations, preparative HPLC is a powerful tool.[7][8] However, it comes with its own set of considerations.

Question: I'm seeing peak tailing for my chlorinated pyridine derivative in reversed-phase prep-HPLC. How can I get sharper peaks?

Answer: Peak tailing in reversed-phase HPLC, especially for basic compounds like pyridines, is often due to interactions with residual silanol groups on the C18 stationary phase.

  • Employ a Mobile Phase Additive: Adding an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase will protonate the basic nitrogen on your heterocycle. This reduces the interaction with the stationary phase and results in more symmetrical peaks.

  • Use a pH-Stable Column: Modern HPLC columns are designed to be stable over a wider pH range. Using a column specifically designed for high pH applications and a mobile phase buffered at a higher pH can also mitigate peak tailing for basic compounds.

Question: My compound is not very UV-active. What are my detection options for preparative HPLC?

Answer: When dealing with compounds that lack a strong chromophore, alternative detection methods are necessary for successful purification.

  • Mass-Directed Fractionation: This is the gold standard for purifying compounds with poor UV absorbance.[9] The mass spectrometer detects the mass-to-charge ratio of your target compound as it elutes from the column and triggers the fraction collector.

  • Evaporative Light Scattering Detector (ELSD): An ELSD can detect any non-volatile analyte, making it a good universal detector. The mobile phase is nebulized and evaporated, and the remaining solid particles scatter a light beam, generating a signal.

III. Crystallization Troubleshooting

Crystallization is an excellent technique for obtaining highly pure material.[10][11]

Question: My chlorinated heterocyclic compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem in crystallization and can often be resolved with a few simple techniques.[1][6]

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to slightly lower the saturation point. Allow the solution to cool slowly.[1]

  • Change the Solvent System: The issue might be that the boiling point of your solvent is higher than the melting point of your compound. Select a solvent with a lower boiling point, or try a two-solvent system (a "good" solvent in which your compound is soluble, and a "poor" solvent in which it is not).[10]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystallization.[6]

Logical Flow for Troubleshooting Crystallization Issues

Start Compound 'Oils Out' During Crystallization Check_Impurity Is the compound sufficiently pure? Start->Check_Impurity Pre_Purify Perform preliminary purification (e.g., flash chromatography) Check_Impurity->Pre_Purify No Solvent_Issue Is the solvent system appropriate? Check_Impurity->Solvent_Issue Yes Pre_Purify->Start Re-attempt Change_Solvent Select a lower boiling point solvent or a co-solvent system Solvent_Issue->Change_Solvent No Cooling_Rate Is the cooling rate too fast? Solvent_Issue->Cooling_Rate Yes Change_Solvent->Start Re-attempt Slow_Cool Allow for slow, undisturbed cooling Cooling_Rate->Slow_Cool Yes Induce Induce Crystallization (Scratch, Seed) Cooling_Rate->Induce No, try inducing Slow_Cool->Induce Success Crystals Form Induce->Success

Caption: A step-by-step guide to resolving the issue of a compound "oiling out" during crystallization.

Frequently Asked Questions (FAQs)

Q1: How does the position of the chlorine atom on the heterocyclic ring affect purification?

A1: The position of the chlorine atom can significantly impact the molecule's dipole moment, polarity, and steric hindrance, which in turn affects its interaction with the stationary phase.[1] For instance, two positional isomers can have very different retention times in chromatography due to these subtle electronic and steric differences. This is why developing a specific purification method for each isomer is often necessary.

Q2: Are there any safety precautions I should be aware of when working with chlorinated heterocyclic compounds?

A2: Yes. While the properties of each compound are unique, many chlorinated organic compounds can be toxic and may have carcinogenic or mutagenic properties.[2] Always consult the Safety Data Sheet (SDS) for your specific compound. General best practices include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses), and handling the material with care to avoid inhalation, ingestion, or skin contact. When using chlorinated solvents like dichloromethane, be aware of their volatility and potential health hazards.[12]

Q3: What is the best way to store purified chlorinated heterocyclic compounds to maintain their purity?

A3: To prevent degradation, it is advisable to store your purified compound in a tightly sealed container, protected from light and moisture.[1] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended.

Q4: Can I use gas chromatography (GC) to purify my chlorinated heterocyclic compound?

A4: Gas chromatography is primarily an analytical technique, but preparative GC can be used for purification if your compound is volatile and thermally stable.[13][14] Many complex chlorinated heterocycles, especially those synthesized for pharmaceutical applications, have high boiling points and may decompose at the high temperatures required for GC, making liquid chromatography a more suitable choice.

Q5: My compound seems to be irreversibly sticking to the silica gel column. What are my options?

A5: Irreversible adsorption can occur with highly polar or reactive compounds.[6] First, try to elute with a very strong solvent system, such as 10-20% methanol in dichloromethane, possibly with a small amount of acetic acid or ammonia depending on the nature of your compound. If this fails, it's likely that the compound has decomposed or is too strongly bound. In such cases, switching to a less reactive stationary phase like alumina or using reversed-phase chromatography is the best path forward.[6]

References

  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Benchchem.
  • Developments in the analysis of volatile halogenated compounds. ResearchGate.
  • Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. Oxford Academic.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
  • resolving co-eluting isomers in HPLC analysis of chloromethylphenols. Benchchem.
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI.
  • Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Science Dossier - How chlorine in molecules affects biological activity. Eurochlor.
  • SOP: CRYSTALLIZATION.
  • Guide for crystallization.
  • Chlorpyrifos detection problems on HPLC. ResearchGate.
  • How to Grow Crystals.
  • The Power of Preparative HPLC Systems. Teledyne Labs.
  • Principles in preparative HPLC. University of Warwick.
  • On-Column Sample Degradation. LCGC International.
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • LABTips: Preparative HPLC for Purification Workflows. Labcompare.com.
  • Strategy for Preparative LC Purification. Agilent.
  • How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate.
  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent.
  • HPLC Determination of Chloride, Chlorate and Perchlorate on Newcrom B Column.
  • Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Canadian Science Publishing.
  • HPLC determination of chlorine in air and water samples following precolumn derivatization to 4-bromoacetanilide. Semantic Scholar.
  • Influence of chlorine atoms in molecules of organochlorine compounds on their hydrophobic-hydrophilic balance and interphase distribution. ResearchGate.
  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. PubMed.
  • Stereodynamics of chlorine atom reactions with organic molecules. PubMed.
  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals.
  • Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc.
  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding | Request PDF. ResearchGate.
  • The Purification of Organic Compound: Techniques and Applications. Reachem.
  • Bonding - Bond Polarity (A-Level Chemistry). Study Mind.
  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza.
  • Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. NIH.
  • A Guide to Preparing and Analyzing Chlorinated Pesticides.
  • Journal of Medicinal Chemistry - ACS Publications. American Chemical Society.
  • Safety First—Best Practices and Risk Management for Flash Chromatography. Teledyne Labs.
  • Journal of Chemical Education - ACS Publications.
  • Effect of column degradation on the reversed-phase high-performance liquid chromatographic separation of peptides and proteins. PubMed.
  • ChromSoc Meeting Report: Challenges in Small Molecule Analysis in the Pharmaceutical Industry: Part 1. LCGC International.
  • Water Treatment Process Troubleshooting Guide. Novi AMS.
  • LC Purification Troubleshooting Guide. Waters Corporation.
  • Determining Number of Isomers from Radical Chlorination in Organic Chemistry. YouTube.

Sources

Optimization

Technical Support Center: Stability and Handling of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Welcome to the technical support center for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS 352328-41-7). This document provides in-depth guidance for researchers, scientists, and drug development professionals to en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS 352328-41-7). This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and successful application of this key synthetic intermediate. Pyrido[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, appearing in numerous developmental candidates and approved drugs.[1][2][3] The inherent reactivity of this molecule, which makes it a valuable building block, also presents specific handling challenges. This guide is structured to address these challenges directly, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Core Stability Profile & Key Vulnerabilities

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine possesses two primary sites susceptible to degradation under common laboratory conditions: the C7-chloro substituent and the C2-methylthio group. Understanding these vulnerabilities is the first step toward preventing decomposition.

  • Hydrolysis of the 7-Chloro Group: The chloro group on the pyridopyrimidine ring is an electrophilic center, making it susceptible to nucleophilic attack. The most common nucleophile encountered is water, leading to hydrolysis. This reaction, often accelerated by acidic or basic conditions, replaces the chlorine atom with a hydroxyl group, forming the corresponding 7-hydroxypyrido[2,3-d]pyrimidine (which exists in tautomeric equilibrium with the more stable pyridin-7-one).[4][5][6] This byproduct is often more polar and can complicate purification.

  • Oxidation of the 2-(Methylthio) Group: The sulfur atom of the methylthio group is electron-rich and readily oxidized.[7] This can occur in two stages: first to the methylsulfinyl (sulfoxide) derivative (+16 amu), and then to the methylsulfonyl (sulfone) derivative (+32 amu).[8][9] This process can be initiated by residual oxidizing agents from a prior synthetic step, or even by atmospheric oxygen, particularly in the presence of trace metal catalysts or under prolonged heating.

The primary decomposition pathways are illustrated below.

G Figure 1: Primary Decomposition Pathways Parent 7-Chloro-2-(methylthio) pyrido[2,3-d]pyrimidine Hydrolyzed 7-Hydroxy-2-(methylthio) pyrido[2,3-d]pyrimidine (+17 amu, -Cl, +OH) Parent->Hydrolyzed Hydrolysis (H₂O, Acid/Base) Sulfoxide 7-Chloro-2-(methylsulfinyl) pyrido[2,3-d]pyrimidine (+16 amu) Parent->Sulfoxide Oxidation [O] Sulfone 7-Chloro-2-(methylsulfonyl) pyrido[2,3-d]pyrimidine (+32 amu) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Major degradation routes for the target compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Q1: What are the ideal long-term storage conditions for this compound?

A1: To maximize shelf-life and prevent the degradation pathways outlined in Section 1, stringent storage conditions are paramount. The compound should be stored protected from moisture, oxygen, and light.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the methylthio group.[7]
Container Tightly Sealed Amber Glass VialProtects from moisture and light, which can catalyze degradation.
State SolidStoring as a solid is preferable to solutions, which can accelerate decomposition.

Vendor recommendations confirm storage under inert atmosphere at 2-8°C is standard practice.[10][11]

Q2: Why is an inert atmosphere so critical if the compound is a stable solid?

A2: While the compound is relatively stable as a dry solid, the methylthio group is susceptible to slow oxidation over time by atmospheric oxygen.[7] This process can be imperceptible initially but may lead to the gradual accumulation of sulfoxide impurities. For applications requiring high purity, particularly in catalysis or multi-step synthesis where impurities can have downstream effects, minimizing this oxidative degradation from the outset is a critical quality control measure.

Q3: I don't have a glovebox. What are the minimum precautions for handling this reagent?

A3: If a glovebox is unavailable, you can still handle the compound safely and effectively.

  • Inert Gas Blanket: Before opening the container, allow it to warm to room temperature to prevent condensation of atmospheric moisture on the cold solid.

  • Weighing: Weigh the required amount quickly in a draft-free area.

  • Purging: Immediately after use, flush the headspace of the storage vial with a gentle stream of argon or nitrogen before sealing tightly. Parafilm can be used to further secure the seal.

  • Reaction Setup: For reactions, use oven-dried glassware and add the solid under a positive pressure of inert gas.

Q4: Which solvents are recommended for dissolving this compound? Are there any to avoid?

A4: The compound is generally soluble in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

  • Recommended: Always use anhydrous grade solvents to prevent hydrolysis.

  • Use with Caution: Protic solvents like methanol or ethanol can act as nucleophiles, especially under basic conditions or with prolonged heating, potentially leading to displacement of the 7-chloro group.

  • Avoid: Avoid prolonged exposure to highly acidic or basic aqueous solutions during workup to minimize hydrolysis of the chloro group.[6][12]

Section 3: Troubleshooting Guide for Experimental Workflows

This guide provides a cause-and-effect framework for resolving common issues encountered during reactions involving 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Issue 1: My reaction is showing a new, more polar spot by TLC/LC-MS that corresponds to the hydrolyzed product (+17 amu mass change).

  • Probable Cause: Inadvertent introduction of water into the reaction. This can originate from wet solvents, reagents, glassware, or exposure to atmospheric moisture.

  • Causality: The chloro group at the 7-position is susceptible to nucleophilic aromatic substitution by water, a reaction that can be catalyzed by either adventitious acid or base.[4][5]

  • Solutions & Protocol:

    • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere.

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF, which can form peroxides, should be handled with care.

    • Inert Atmosphere: Set up and run the reaction under a positive pressure of argon or nitrogen. See the workflow diagram below.

  • Self-Validation: To confirm moisture is the culprit, run a control experiment where the starting material is stirred in the reaction solvent (without other reagents) under your standard conditions. If hydrolysis occurs, it validates that your setup or solvent is the source of water.

G Figure 2: Workflow for Anhydrous Reaction Setup A 1. Oven-Dry Glassware B 2. Assemble & Cool Under Vacuum A->B C 3. Backfill with Inert Gas (Ar/N₂) B->C D 4. Add Anhydrous Solvent via Syringe C->D E 5. Add Reagents Under Positive Pressure D->E

Caption: A standard workflow to minimize moisture contamination.

Issue 2: I'm seeing byproducts with +16 and/or +32 mass units in my LC-MS analysis after my reaction or workup.

  • Probable Cause: Oxidation of the 2-(methylthio) group to its corresponding sulfoxide (+16 amu) and/or sulfone (+32 amu).

  • Causality: This is a classic thioether oxidation.[9] If your reaction involves an oxidizing agent (e.g., m-CPBA, H₂O₂), incomplete quenching is the likely cause.[8] Even without a deliberate oxidant, exposure to air during a heated workup or in the presence of metal catalysts can cause this.[7]

  • Solutions & Protocol:

    • Quenching: If an oxidant was used, quench the reaction thoroughly at low temperature (0°C) before aqueous workup. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is highly effective.[7]

    • Degassing: If the reaction is sensitive to atmospheric oxygen, degas the solvents before use (e.g., by sparging with argon for 15-20 minutes).

    • Workup Conditions: Minimize the time and temperature of aqueous workups.

  • Self-Validation: After quenching, test a small aliquot of the organic phase with starch-iodide paper. If the paper turns blue/black, residual oxidant is still present, and more quenching agent is needed.

Issue 3: My yield is low, and I'm seeing multiple unidentified side products during a nucleophilic substitution reaction.

  • Probable Cause: Competing nucleophilic attack or decomposition under harsh conditions. The molecule has two primary electrophilic sites: C7 (attached to Cl) and C2 (attached to SMe).

  • Causality: While the 7-chloro group is generally the more labile leaving group for nucleophilic aromatic substitution, strong or soft nucleophiles can sometimes displace the methylthio group.[13] High temperatures or overly strong bases can also lead to nonspecific decomposition of the heterocyclic core.

  • Solutions:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and gradually warm if necessary.

    • Base Selection: Use a non-nucleophilic base (e.g., Cs₂CO₃, DIPEA) if the goal is simply to deprotonate a nucleophile. Stronger, nucleophilic bases (e.g., NaH, LDA) should be used with caution and at low temperatures.

    • Protecting Groups: In complex syntheses, if one site's reactivity is interfering, consider a protection strategy, although this adds steps to the overall sequence.

Section 4: Key Experimental Protocols

Protocol 1: Recommended Procedure for Anhydrous Reaction Setup

  • Place a stir bar in the reaction flask and dry in an oven at 120°C for at least 4 hours (or flame-dry under high vacuum).

  • Assemble the flask with a condenser and gas inlet adapter while hot and immediately place it under vacuum until it cools to room temperature.

  • Break the vacuum and fill the flask with an inert gas (Argon or Nitrogen). Maintain a positive pressure using a balloon or bubbler system.

  • Add the required volume of anhydrous solvent via a dry syringe through a rubber septum.

  • Add 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine as a solid under a blanket of inert gas.

  • Add any other reagents via syringe (if liquid) or under a positive flow of inert gas (if solid).

  • Proceed with the reaction at the desired temperature.

Protocol 2: Standard Quench and Workup Procedure to Prevent Oxidation

  • Cool the reaction mixture to 0°C in an ice-water bath.

  • While stirring vigorously, slowly add a 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃). Add a volume at least equal to the volume of the reaction mixture.

  • Allow the mixture to stir for 10-15 minutes at 0°C.

  • (Optional Self-Validation) Remove a small drop of the organic layer via pipette, spot it on starch-iodide paper. A lack of color change indicates the absence of common oxidizing agents.

  • Proceed with the standard aqueous workup (e.g., separation of layers, extraction of the aqueous phase with an organic solvent, washing the combined organic layers with brine).

  • Dry the organic phase over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature (<40°C).

By implementing these protocols and understanding the underlying chemical principles, you can significantly improve the reliability and success of your experiments involving 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

References

  • Macor, J. E., & Newman, M. E. (2002). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 6(6), 938-941. [Link]

  • American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. [Link]

  • Bakke, J. E., & Price, P. (1985). Studies on the Displacement of Methylthio Groups by Glutathione. Xenobiotica, 15(7), 559-571. [Link]

  • Ogura, K., Suzuki, M., & Tsuchihashi, G. (1980). Oxidation of Methyl (Methylthio)methyl Sulfoxide. Bulletin of the Chemical Society of Japan, 53(5), 1414-1418. [Link]

  • Science.gov. (n.d.). methyl group oxidation: Topics. [Link]

  • ResearchGate. (n.d.). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. [Link]

  • Bayer Aktiengesellschaft. (1996). Process for the preparation of chloropyrimidines. U.S.
  • Bianchi, M., et al. (1971). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Journal of the Chemical Society C: Organic, 1518-1521. [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4186. [Link]

  • Snégaroff, K., et al. (2009). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Tetrahedron, 65(46), 9537-9545. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. [Link]

  • Covethouse. (n.d.). 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 13783-13803. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • PubChem. (n.d.). 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. [Link]

  • Hurst, D. T., & Salisbury, K. (1980). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 350-353. [Link]

  • PubChem. (n.d.). 7-Chloro-6-methyl-pyrido[2,3-d]pyrimidine. [Link]

  • PubChem. (n.d.). 7-Chloro-2,5-dimethyl-pyrido[2,3-d]pyrimidine. [Link]

  • BOC Sciences. (n.d.). 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger-scale production. As a key intermediate in the development of kinase inhibitors and other therapeutic agents, ensuring a robust, scalable, and reproducible synthesis is paramount.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Overview of the Synthetic Strategy

The synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is typically achieved through a multi-step process that builds the fused pyridine ring onto a pre-existing pyrimidine core. This approach allows for controlled introduction of the required functional groups. The general workflow involves the formation of a pyrido[2,3-d]pyrimidin-7(8H)-one intermediate, followed by a chlorination step to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Chlorination A 2-Amino-4-chloro-5-formylpyrimidine C 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one A->C Base-catalyzed condensation B Methyl Cyanoacetate B->C E 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine C->E Dehydrative Chlorination D POCl₃ D->E

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in yield and purity. What are the most likely root causes?

A1: Batch-to-batch variability is a common scale-up challenge. The primary culprits are typically:

  • Raw Material Quality: Minor variations in the purity of starting materials, especially the pyrimidine precursor, can have a cascading effect. Always qualify new batches of starting materials and reagents.[3]

  • Solvent Quality: The presence of water or other reactive impurities in solvents can interfere with the reactions, particularly the chlorination step which is highly moisture-sensitive. Use of anhydrous solvents is critical.

  • Reaction Condition Control: At scale, even minor deviations in temperature, addition rates, or mixing efficiency can lead to different impurity profiles and yields. Ensure your reactor is properly calibrated and can handle potential exotherms.[3]

Q2: What are the Critical Quality Attributes (CQAs) we should monitor for the final product?

A2: For a key intermediate like 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, the following CQAs are essential:

  • Purity: This is the most critical attribute, typically determined by HPLC. A purity of >98% is often required.

  • Impurity Profile: Identify and quantify all impurities above a certain threshold (e.g., 0.1%). Pay close attention to isomers or related compounds that may be difficult to remove in subsequent steps.

  • Residual Solvents: Quantify any remaining solvents from the final crystallization step using Gas Chromatography (GC).

  • Physical Properties: Document appearance, color, and melting point as indicators of consistency.[3]

Q3: Is chromatography a viable purification method at a larger scale for this compound?

A3: While column chromatography is an excellent tool for purification at the lab scale, it is generally not economically viable or practical for large-scale production of intermediates. The focus during process development should be on optimizing the reaction conditions to minimize impurity formation and developing a robust crystallization procedure for the final product and key intermediates. A well-designed crystallization can effectively remove most common impurities.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis and provides a logical workflow for diagnosing and solving them.

Issue 1: Low Overall Yield

A lower-than-expected yield is often the first sign of a process that is not well-controlled. Systematically investigating each step is crucial.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Starting Material & Reagent Purity/Activity start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->review_conditions Purity OK impure Source New/Purify Existing Materials check_purity->impure Impurity Found eval_workup Evaluate Work-up & Purification Losses review_conditions->eval_workup Conditions Correct optimize_rxn Optimize Reaction Parameters (e.g., increase time/temp) review_conditions->optimize_rxn Deviation Found optimize_workup Optimize Extraction/Crystallization (pH, solvent, temp) eval_workup->optimize_workup Losses Identified side_reactions Investigate Side Reactions (Analyze crude by LC-MS) eval_workup->side_reactions Work-up OK

Caption: Decision tree for troubleshooting low reaction yields.

Scenario: Low Yield in Step 3 (Chlorination)
  • Problem: The conversion of 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one to the final chlorinated product is incomplete, or a significant amount of dark, tar-like material is formed.

  • Potential Cause A: Reagent Decomposition. The chlorinating agent, typically phosphorus oxychloride (POCl₃), can be old or may have been partially hydrolyzed by atmospheric moisture. This reduces its reactivity and can introduce acidic impurities that promote side reactions.

    • Solution: Use a fresh, unopened bottle of POCl₃. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

  • Potential Cause B: Insufficient Temperature or Reaction Time. The chlorination of the lactam functionality requires sufficient thermal energy to proceed to completion.

    • Solution: Carefully monitor the internal reaction temperature. If conversion is stalling, consider extending the reaction time at reflux. Small-scale trials should be used to determine the optimal time and temperature profile before implementing on a larger scale.

  • Potential Cause C: Degradation during Work-up. The product can be sensitive to hydrolysis. Quenching the reaction mixture with water/ice must be done carefully and at a low temperature to prevent decomposition of the product and excess reagent.

    • Solution: Ensure the quench is performed slowly, with vigorous stirring, and that the temperature of the mixture is maintained below 10 °C. Prompt extraction of the product into an organic solvent after quenching is recommended.

Issue 2: Persistent Impurity in Final Product
  • Problem: HPLC analysis of the final product shows a persistent impurity with a similar retention time that does not decrease with simple recrystallization.

  • Potential Cause: Isomeric Impurity. An impurity that is structurally similar to the product, such as a positional isomer, can be very difficult to remove by crystallization due to similar solubility profiles. For example, incomplete chlorination at other positions or rearrangement products.

    • Solution 1 (Process Optimization): Re-evaluate the chlorination conditions. The use of a catalytic amount of a tertiary amine (like N,N-dimethylaniline) can sometimes improve the selectivity and rate of the desired reaction.[4] However, this must be carefully optimized as the amine itself can lead to other side products.

    • Solution 2 (Purification): Experiment with a wider range of solvent systems for crystallization. A binary or even ternary solvent system might provide the selectivity needed to purge the impurity. Alternatively, a slurry of the crude product in a solvent where the product has low solubility but the impurity is more soluble can be effective.

Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

This step involves the condensation of a pyrimidine aldehyde with a component that provides the remaining atoms for the pyridine ring.

  • Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 2-Amino-4-chloro-5-formylpyrimidine (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF, ~5 mL per gram of starting material).

  • Reagent Addition: Add methyl cyanoacetate (1.1 eq) followed by a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice water with stirring. The product should precipitate.

  • Isolation: Filter the solid, wash thoroughly with water, and then with a cold solvent like ethanol or isopropanol to remove residual DMF. Dry the solid under vacuum at 50-60 °C.

Protocol 2: Synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

This is the final chlorination step. Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

  • Setup: In a clean, dry, and inerted reactor, charge the 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq by volume) slowly, ensuring the temperature does not rise significantly. A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added at this stage.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction for the disappearance of the starting material by HPLC.

  • Work-up (Quench): After cooling the mixture to room temperature, slowly and carefully add the reaction mixture to a separate vessel containing crushed ice and water with vigorous stirring. Maintain the quench temperature below 10 °C.

  • Isolation: The product will precipitate as a solid. Filter the solid and wash with copious amounts of water until the filtrate is neutral (pH ~7).

  • Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water, acetonitrile, or toluene) to yield the final product.

Data Summary Table

The following table provides typical parameters for the key synthetic steps. These values are illustrative and will require optimization for specific scales and equipment.

ParameterStep 2: CyclizationStep 3: Chlorination
Key Reagents K₂CO₃, Methyl CyanoacetatePOCl₃, N,N-Dimethylaniline (cat.)
Solvent DMFNeat POCl₃
Temperature 80-90 °C105-110 °C (Reflux)
Typical Time 4-6 hours3-5 hours
Typical Yield 75-85%80-90%
Typical Purity (Crude) >95%>97%
Key Challenge Ensuring complete reaction; removal of DMF.Moisture sensitivity; controlling the exotherm during quench.

References

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

  • ResearchGate. (2025, March). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]

  • SciELO. (n.d.). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Retrieved from [Link]

  • PMC - NCBI. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PMC - NCBI. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Retrieved from [Link]

  • LookChem. (n.d.). Cas 49845-33-2, 2,4-Dichloro-5-nitropyrimidine. Retrieved from [Link]

  • Semantic Scholar. (1995, September 11). Two step synthesis of pyrido[2,3-d]pyrimidines from acyclic precursors. Cyclization of 2-cyanamino-4,6-diphenylpyridine-3-carbonitrile by Hydrogen Halides. Retrieved from [Link]

  • Scilit. (n.d.). An efficient route for the synthesis of a new class of pyrido[2,3-d]pyrimidine derivatives. Retrieved from [Link]

  • PMC - NCBI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PMC - NCBI. (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Retrieved from [Link]

  • MDPI. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Addressing Poor Compound Solubility in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues related to poor compound solubility in bi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues related to poor compound solubility in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the reasoning behind them to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding compound solubility.

Q1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. Why is this happening?

A: This is a classic case of "solvent shock." Your compound may be highly soluble in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent, but its solubility can dramatically decrease when introduced into a predominantly aqueous environment.[1] This rapid change in solvent polarity causes the compound to crash out of solution.[1] The observed solubility in this scenario is often referred to as kinetic solubility, which can be significantly higher than the true thermodynamic (equilibrium) solubility due to the formation of a temporary supersaturated state.[2]

Q2: What is the maximum final concentration of DMSO I should use in my cell-based assay?

A: It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%, and for sensitive cell lines or long-term experiments, 0.1% or lower is often recommended.[3][4] High concentrations of DMSO can be toxic to cells and may interfere with the assay components themselves, leading to misleading results.[3][5] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as your test compounds.[3]

Q3: Can repeated freeze-thaw cycles of my DMSO stock solutions affect my compound's solubility?

A: Yes, absolutely. Repeated freeze-thaw cycles should be avoided.[3] Each cycle can introduce atmospheric moisture into the hygroscopic DMSO, gradually lowering its solvating power and potentially causing your compound to precipitate out of the stock solution.[6][7] It is best practice to aliquot your stock solutions into single-use volumes to maintain their integrity.[3][8]

Q4: My compound seems to be active in my primary screen, but the dose-response curve is unusually steep. Could this be a solubility issue?

A: Yes, a steep dose-response curve can be a hallmark of compound aggregation.[9][10] When a compound's concentration exceeds its critical aggregation concentration (CAC), it can form colloidal aggregates that non-specifically inhibit enzymes or interact with other proteins, leading to false-positive results.[9][11] These aggregates can often be disrupted by the inclusion of a small amount of non-ionic detergent, like 0.01% Triton X-100, in the assay buffer.[10]

In-Depth Troubleshooting Guide

When facing persistent solubility issues, a more systematic approach is required. This guide will walk you through identifying the root cause of the problem and implementing effective solutions.

Step 1: Characterize the Solubility Problem

The first step is to understand the nature of the solubility issue. Is it a problem with the initial stock solution, or does it occur upon dilution into the assay buffer?

Visual Inspection and Microscopy

A simple visual inspection of your solutions is the first line of defense. Look for cloudiness, precipitates, or crystals in your stock solution vials and in the wells of your assay plates. If you suspect precipitation, examining a small aliquot under a microscope can confirm the presence of solid particles.

Kinetic vs. Thermodynamic Solubility

It's important to understand the distinction between kinetic and thermodynamic solubility, as they are relevant at different stages of drug discovery.[12][13]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a supersaturated solution, which is often formed when a DMSO stock is diluted into an aqueous buffer.[2][14] It is a high-throughput measurement that is useful in early drug discovery to identify compounds that might be problematic in biological assays.[14]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, where the dissolved compound is in equilibrium with its solid form.[12] This measurement is more time-consuming but is critical for lead optimization and formulation development.[14]

A large discrepancy between kinetic and thermodynamic solubility can indicate that your compound is prone to precipitating over time in your assay.

Step 2: Optimizing the Stock Solution

The integrity of your stock solution is paramount for reproducible results.

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Pre-Preparation:

    • Consult the compound's Certificate of Analysis (CoA) for information on its molecular weight (MW) and any specific handling instructions.[8]

    • Allow the compound vial and the DMSO to come to room temperature before opening to prevent water condensation.[8]

  • Calculation:

    • The formula to calculate the required mass is: Mass (mg) = 10 mM * Volume (L) * MW ( g/mol ) .

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a MW of 450.5 g/mol , you would need: 10 * 0.001 * 450.5 = 4.505 mg.

  • Dissolution:

    • Carefully weigh the calculated amount of the compound.[8]

    • Add the appropriate volume of high-purity, anhydrous DMSO.

    • Gently vortex or sonicate in a water bath to aid dissolution.[3] Gentle warming (e.g., 37°C) can also be used, but be cautious of compound stability.[3]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles.[3][8]

    • Store at -20°C or -80°C as recommended for the compound's stability.[8]

Step 3: Strategies to Enhance Solubility in Aqueous Assay Buffers

If your compound precipitates upon dilution into the assay buffer, several strategies can be employed to improve its solubility.

Formulation Development Workflow

The following diagram illustrates a decision-making process for addressing poor aqueous solubility.

G start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration exceeding the known aqueous solubility? start->check_conc reduce_conc Reduce the highest tested concentration check_conc->reduce_conc Yes modify_buffer Modify Assay Buffer check_conc->modify_buffer No reassess Re-evaluate Solubility and Assay Performance reduce_conc->reassess ph_adjust Adjust pH modify_buffer->ph_adjust add_excipients Add Excipients modify_buffer->add_excipients ph_adjust->reassess cosolvents Co-solvents (e.g., Ethanol, PEG 400) add_excipients->cosolvents surfactants Surfactants (e.g., Tween-80) add_excipients->surfactants cyclodextrins Cyclodextrins add_excipients->cyclodextrins cosolvents->reassess surfactants->reassess cyclodextrins->reassess

Caption: A decision tree for troubleshooting compound precipitation in assays.

pH Modification

For ionizable compounds, adjusting the pH of the assay buffer can significantly impact solubility.[15] For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH can be beneficial. However, ensure the chosen pH is compatible with your biological system.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can be added to the assay buffer to increase the solubility of hydrophobic compounds.[16][17]

Co-solventTypical Final ConcentrationConsiderations
Ethanol1-5%Can be toxic to some cells at higher concentrations.[18]
Polyethylene Glycol (PEG) 300/4001-10%Generally well-tolerated by cells.[16]
Propylene Glycol1-10%Another common choice for preclinical formulations.[16]

Important: Always test the effect of the co-solvent alone on your assay to ensure it does not interfere with the results.

Surfactants and Cyclodextrins
  • Surfactants: Non-ionic surfactants like Tween-80 or Triton X-100 can be used at low concentrations (typically 0.01-0.1%) to improve wetting and prevent aggregation.[10][15]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[19]

Step 4: Mitigating Compound Aggregation

Compound aggregation is a common source of false positives in high-throughput screening (HTS).[7][9]

Identifying Aggregators
  • Detergent Test: Re-testing your active compounds in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) is a standard method to identify aggregators.[9] A significant decrease in potency suggests aggregation-based activity.

  • Dynamic Light Scattering (DLS): This technique can be used to directly detect the presence of sub-micron aggregates in your compound solutions.[9]

Workflow for Investigating Potential Aggregation

G start Potent Hit with Steep Dose-Response detergent_test Re-run Assay with 0.01% Triton X-100 start->detergent_test potency_check Is potency significantly reduced? detergent_test->potency_check aggregator Likely Aggregator: Flag for further investigation potency_check->aggregator Yes non_aggregator Not likely an aggregator: Proceed with hit validation potency_check->non_aggregator No dls_test Confirm with Dynamic Light Scattering (DLS) aggregator->dls_test

Caption: A workflow for identifying aggregation-based assay interference.

References

  • Alsenz, J., & Cancillieri, P. (2012).
  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Kumar, S., & Singh, S. K. (2015).
  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017).
  • Hardy, B., & Hussain, A. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Patel, J., & Dhorajiwala, M. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Llinas, A., & Avdeef, A. (2019). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Di, L., & Kerns, E. H. (2006).
  • BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. BenchChem.
  • Liu, R., & Li, Y. (2012). Development of a high-throughput solubility screening assay for use in antibody discovery. PubMed.
  • Lipinski, C. (2004). Compound Solubility and HTS Screening.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • Sharma, D., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Shaji, J., & Jain, V. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Avdeef, A. (2019). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments. BenchChem.
  • Patel, R. P., & Patel, M. M. (2012).
  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines.
  • Jena Bioscience. (n.d.). JBScreen Solubility HTS. Jena Bioscience.
  • Various Authors. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?
  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • BenchChem. (2025).
  • Miller, D. A., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Dovepress.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. BenchChem.
  • BenchChem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments. BenchChem.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • Cambridge MedChem Consulting. (2017).
  • The Biotechnology Professor. (2021). Lab Skills: Preparing Stock Solutions. YouTube.
  • Upperton Pharma Solutions. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Upperton Pharma Solutions.
  • de Souza, T. O., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH.
  • Sigma-Aldrich. (n.d.).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). CO-SOLVENCY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions.
  • Singh, M., & Singh, R. (2011). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Reddit. (2022). How to tackle compound solubility issue. Reddit.
  • Singh, M., & Singh, R. (2011). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Semantic Scholar.
  • Castleberry, S., et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed.
  • Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay?

Sources

Troubleshooting

Technical Support Center: Analytical Methods for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Welcome to the technical support guide for the analytical characterization of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. This resource is designed for researchers, analytical scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide practical, field-tested insights into identifying and quantifying impurities. As a critical intermediate in the synthesis of various pharmacologically active molecules, including potential anticancer agents, ensuring the purity of this compound is paramount for safety, efficacy, and regulatory compliance.[1][2]

This guide moves beyond standard protocols to explain the "why" behind analytical choices, offering robust troubleshooting guides in a direct question-and-answer format to address challenges encountered during laboratory work.

Understanding Potential Impurities

Effective impurity detection begins with a foundational understanding of their potential origins. For 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (Molecular Formula: C8H6ClN3S), impurities typically arise from three main sources: the synthetic route, degradation, and storage conditions.[3][4]

  • Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis. The construction of the fused pyrimidine ring often involves multi-step reactions where incomplete reactions or side reactions can introduce structurally similar impurities.[5][6]

  • Degradation Products: The molecule may degrade under stress conditions like exposure to acid, base, light, heat, or oxidation.[7] Understanding these pathways is crucial for developing stability-indicating methods.

  • Contaminants: Extraneous contaminants that are not part of the manufacturing process should be addressed through Good Manufacturing Practices (GMP).[8]

Table 1: Potential Process-Related Impurities and Their Origins

Impurity Name/TypePotential Structure (Hypothetical)Likely Origin
Starting Material Impuritye.g., Impurities in 2-amino-3-cyanopyridine derivativesCarried over from initial synthetic steps.
Isomeric Impuritiese.g., 5-Chloro isomerNon-specific chlorination or rearrangement during synthesis.
Over-alkylated Speciese.g., Di-methylthio substituted pyridopyrimidineExcess alkylating agent used for the methylthio group introduction.
Hydrolyzed Impurity7-Hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidineHydrolysis of the chloro group during workup or storage.
Oxidized Impurity7-Chloro-2-(methylsulfinyl)pyrido[2,3-d]pyrimidineOxidation of the methylthio group.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC is the primary method for separating and quantifying impurities in non-volatile and thermally labile compounds like 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. A well-developed reversed-phase HPLC (RP-HPLC) method is the cornerstone of quality control.

Experimental Protocol: Starting RP-HPLC Method

This protocol serves as a robust starting point for method development.

ParameterRecommended ConditionRationale & Justification
Column ACE C18 (250 x 4.6 mm, 5 µm) or equivalentC18 columns provide excellent hydrophobic retention for heterocyclic compounds. A 250 mm length ensures high resolution for separating closely eluting impurities.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of acidic silanols on the column, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution 10% B to 90% B over 30 minutesA gradient is essential to elute impurities with a wide range of polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[7]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[9]
Detection (DAD) 240 nmSelect a wavelength where the parent compound and potential impurities have significant absorbance. A Diode Array Detector (DAD) is crucial for assessing peak purity.[7]
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Troubleshooting HPLC Issues (Q&A)

Question: My main analyte peak is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue, especially with basic nitrogen-containing heterocycles.[10] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[10]

  • Causality: At mid-range pH, your analyte is likely protonated (basic) and the silanol groups are deprotonated (acidic), leading to strong ionic interactions that delay a portion of the analyte molecules, causing the peak to tail.

  • Solutions:

    • Lower Mobile Phase pH: Adjust the pH to be 2 units below the pKa of your compound. Using a mobile phase with 0.1% formic or trifluoroacetic acid (pH ~2.5-3.0) will protonate the silanol groups, minimizing secondary interactions.

    • Increase Buffer Concentration: If you are using a buffer, increasing its concentration can help mask the residual silanols.

    • Use a Highly Deactivated Column: Employ a modern, end-capped column specifically designed for analyzing basic compounds. These columns have fewer accessible silanol groups.[10]

    • Check for Column Contamination or Voids: A partially blocked frit or a void at the column inlet can distort peak shape. Try flushing the column in the reverse direction (if permitted by the manufacturer) or replace it if necessary.[10]

start Peak Tailing Observed? check_ph Is Mobile Phase pH > 2 units below analyte pKa? start->check_ph Yes adjust_ph Action: Lower pH with 0.1% TFA or Formic Acid check_ph->adjust_ph No check_column Is column old or showing high backpressure? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved flush_column Action: Reverse flush column or replace check_column->flush_column Yes check_overload Is sample concentration too high? check_column->check_overload No flush_column->resolved dilute_sample Action: Dilute sample and reinject check_overload->dilute_sample Yes check_overload->resolved No dilute_sample->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Question: I'm seeing poor resolution between two small impurity peaks. How can I improve their separation?

Answer: Improving resolution requires manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).

  • Causality: Poor resolution means the peaks are not sufficiently separated in time relative to their width. This can be due to insufficient differential migration (low selectivity) or excessive peak broadening (low efficiency).

  • Solutions:

    • Modify the Gradient: Make the gradient shallower (i.e., increase the gradient time). This gives the analytes more time to interact with the stationary phase, often improving the separation of closely eluting peaks.

    • Change the Organic Modifier: Switch from acetonitrile to methanol (or vice versa). This can significantly alter the selectivity of the separation by changing the nature of the interactions with the stationary phase.

    • Adjust the pH: A small change in mobile phase pH can alter the ionization state of the impurities or the main compound, leading to dramatic shifts in retention and potentially improved selectivity.

    • Use a Different Column: If mobile phase changes are ineffective, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Cyano phase) to introduce different separation mechanisms (like pi-pi interactions).

Question: My retention times are drifting to earlier times with each injection. What's wrong?

Answer: Consistent, reproducible retention times are critical for reliable identification and quantification. Drifting retention times, especially to earlier elution, often point to issues with the column or mobile phase.

  • Causality: Shorter retention times imply that the analyte is spending less time interacting with the stationary phase. This can be caused by changes in the mobile phase composition or a loss of stationary phase integrity.

  • Solutions:

    • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing with 10-20 column volumes.

    • Check Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration or pH, can cause drift.[9] Always prepare fresh mobile phase daily.

    • Verify Pump Performance: Check for leaks in the pump heads or seals. An inconsistent flow rate from one of the pumps in a binary system can alter the mobile phase composition and cause retention time shifts.[9]

    • Consider Column Degradation: If working at a high pH (not recommended for standard silica columns), you may be experiencing hydrolysis of the silica backbone, leading to a loss of stationary phase and shorter retention times.[10]

Mass Spectrometry (MS) and GC-MS

While HPLC-UV is excellent for quantification, it doesn't provide structural information. For this, mass spectrometry is indispensable.

LC-MS for Impurity Identification
  • Why it's authoritative: LC-MS couples the separation power of HPLC with the mass-resolving power of MS. It allows you to get a precise molecular weight for each impurity, which is the first and most critical step in identification.

  • Experimental Approach: Use the same HPLC method developed above but direct the eluent into an MS detector (e.g., a Quadrupole or Time-of-Flight analyzer).

  • Data Interpretation: The fragmentation pattern of a pyrido[2,3-d]pyrimidine in the mass spectrometer can provide clues to its structure. Common fragmentation pathways involve the loss of substituents like the -Cl or -SCH3 groups.[11][12]

Troubleshooting LC-MS (Q&A)

Question: I can't see a molecular ion peak for my impurity of interest. Why?

Answer: The absence of a molecular ion ([M+H]+ in positive ion mode) can be frustrating but is a common issue.

  • Causality: This is often due to the impurity being unstable under the ionization conditions (in-source fragmentation) or poor ionization efficiency.

  • Solutions:

    • Switch to a Softer Ionization Technique: If using a harsh technique, switch to a softer one. Electrospray Ionization (ESI) is generally soft, but reducing the fragmentor or cone voltage can make it even gentler, preserving the molecular ion.[13]

    • Change Ionization Polarity: Try running in negative ion mode. While nitrogenous compounds typically ionize well in positive mode, some impurities may be more stable or ionize more efficiently as [M-H]-.

    • Check for Adduct Formation: Your impurity might be forming adducts with salts from your mobile phase (e.g., [M+Na]+ or [M+K]+). These will appear at a higher m/z than the expected [M+H]+.

Gas Chromatography-MS (GC-MS)
  • Applicability: GC-MS is best suited for volatile and thermally stable compounds.[14] Due to its fused ring structure, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine itself has low volatility, making it a poor candidate for direct GC analysis.[14][15] However, GC-MS is highly effective for identifying volatile impurities, such as residual solvents from the synthesis.[16]

  • Derivatization: For non-volatile compounds, derivatization can be used to increase volatility, though this adds complexity to sample preparation.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of unknown impurities.[17] It provides detailed information about the carbon-hydrogen framework of a molecule.[18][19]

  • Why it's authoritative: While MS provides a molecular weight and fragmentation data, NMR provides the exact connectivity of atoms, allowing for the definitive identification of isomers that are indistinguishable by MS alone.[17][20]

  • Experimental Approach: If an impurity can be isolated (e.g., via preparative HPLC), a suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) can be run to determine its complete structure.

  • Quantitative NMR (qNMR): This technique can be used to quantify an impurity without needing a certified reference standard for that specific impurity.[17] It relies on using a certified internal standard and comparing the integral of a known proton signal from the impurity to that of the standard.

Troubleshooting NMR for Impurity Analysis (Q&A)

Question: My impurity is at a very low level (~0.1%). How can I get a good NMR signal for it?

Answer: Detecting low-level impurities is a challenge of signal-to-noise.

  • Causality: The signal from your impurity is weak compared to the main component and the background noise of the spectrometer.

  • Solutions:

    • Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. For a 1H NMR, running the experiment overnight can significantly improve the visibility of small peaks.

    • Use a Higher Field Magnet: A higher field spectrometer (e.g., 600 MHz vs. 400 MHz) provides better sensitivity and resolution.

    • Use Cryogenic Probes: Cryoprobes dramatically increase sensitivity by reducing thermal noise in the electronics, making them ideal for analyzing trace-level components.[17]

    • Solvent Suppression: If impurity signals are obscured by a large solvent peak, use solvent suppression techniques to reduce the intensity of the solvent signal.[17]

Integrated Impurity Identification Workflow

A robust impurity analysis strategy combines these techniques in a logical sequence.

start Unknown Peak Detected in HPLC-UV lcms 1. Perform LC-MS Analysis start->lcms mw_info Obtain Molecular Weight & Fragmentation Data lcms->mw_info is_known Is impurity structure known or predicted? mw_info->is_known confirm_std Confirm with Reference Standard is_known->confirm_std Yes isolate 2. Isolate Impurity (Prep-HPLC) is_known->isolate No structure_id Structure Identified confirm_std->structure_id nmr 3. Perform Structural Elucidation (1D/2D NMR) isolate->nmr nmr->structure_id

Caption: General workflow for identifying an unknown impurity.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory thresholds for impurities I need to be aware of? A: Regulatory bodies like the FDA and EMA follow the ICH (International Council for Harmonisation) guidelines.[21][22] The key thresholds from ICH Q3A/Q3B are:

  • Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.05%.[23][24]

  • Identification Threshold: The level above which an impurity's structure must be identified. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.10% or 1.0 mg per day intake, whichever is lower.[24]

  • Qualification Threshold: The level above which an impurity must be assessed for safety. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.15% or 1.0 mg per day intake, whichever is lower.[24]

Q2: How do I develop a "stability-indicating" method? A: A stability-indicating method is one that can accurately separate the drug substance from its degradation products. To develop one, you must perform forced degradation studies. This involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) and then analyzing the stressed samples. The HPLC method must be able to resolve all the degradation peaks from the main peak and from each other.[7]

Q3: Can I use a single analytical method for all impurities? A: Not always. While a robust RP-HPLC method can often detect the majority of organic impurities, it may not be suitable for all types. For example, highly volatile impurities (residual solvents) require GC, while inorganic or elemental impurities require techniques like ICP-MS. A comprehensive control strategy often employs multiple analytical techniques.[25]

References

  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). ICH guideline Q3B (R2) on impurities in new drug products. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4149. Retrieved from [Link]

  • Alam, M. J., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7275-7306. Retrieved from [Link]

  • Tagliari, M. P., et al. (2012). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Analytical Chemistry Insights, 7, 25-32. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Douša, M., et al. (2020). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Pharmaceutical and Biomedical Analysis, 186, 113321. Retrieved from [Link]

  • Toida, T., et al. (1984). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 308, 63-71. Retrieved from [Link]

  • Gümüş, M., & Özkan, İ. (2017). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (n.d.). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International. Retrieved from [Link]

  • Salem, M. A. I., et al. (2015). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Retrieved from [Link]

  • Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(9), 3843-3848. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Separation Science. (n.d.). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

  • PubChem. (n.d.). Pyrido(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • El-ziaty, A. K. (2007). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. Retrieved from [Link]

  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]

  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Omega, 7(34), 30263–30269. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Modern Chemistry, 3(2), 11-19. Retrieved from [Link]

  • Google Patents. (2015). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Saudi Chemical Society, 27(2), 101614. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine scaffold, a fusion of pyridine and pyrimidine rings, represents a privileged heterocyclic system in medicinal chemistry.[1][2] Its structural similarity to purines and pteridines allows it to...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold, a fusion of pyridine and pyrimidine rings, represents a privileged heterocyclic system in medicinal chemistry.[1][2] Its structural similarity to purines and pteridines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the biological activities of various pyrido[2,3-d]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these potent molecules.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrido[2,3-d]pyrimidines have emerged as a prominent class of anticancer agents due to their ability to inhibit key enzymes and signaling pathways involved in tumor growth and survival.[1][2][3][4] Their diverse mechanisms of action include the inhibition of various kinases, dihydrofolate reductase (DHFR), and the induction of apoptosis.[1][5]

Kinase Inhibition: A Dominant Anticancer Strategy

A significant number of pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular processes.

Structure-Activity Relationship (SAR) for Kinase Inhibitors:

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the pyrido[2,3-d]pyrimidine core. For instance, the presence of a carbonyl group at the C-2 position has been shown to be critical for maximum anticancer activity.[1][2] Furthermore, substitutions at the C-5 and C-7 positions with aryl groups, such as 4-chlorophenyl, have demonstrated strong anticancer efficacy against various cancer cell lines.[2] The introduction of a hydrazide moiety can significantly enhance anti-hepatic cancer activity, attributed to the hydrophilic and electron-rich nature of the hydrazide group.[2]

Below is a DOT script illustrating the general structure-activity relationships for kinase-inhibiting pyrido[2,3-d]pyrimidine derivatives.

SAR_Kinase_Inhibitors cluster_0 Pyrido[2,3-d]pyrimidine Core cluster_1 Key Substitutions Core R1 C-2: Carbonyl group enhances activity Core->R1 R2 C-5/C-7: Aryl groups (e.g., 4-chlorophenyl) show strong activity Core->R2 R3 Hydrazide moiety can increase potency Core->R3 Apoptosis_Workflow Start Treat Cancer Cells with Pyrido[2,3-d]pyrimidine Derivative Incubate Incubate for 24-48 hours Start->Incubate Assay Perform Apoptosis Assays Incubate->Assay AnnexinV Annexin V/PI Staining (Flow Cytometry) Assay->AnnexinV Caspase Caspase Activity Assay Assay->Caspase WesternBlot Western Blot for Apoptotic Proteins (Bax, Bcl2, p53) Assay->WesternBlot Analyze Analyze Data to Confirm Apoptosis AnnexinV->Analyze Caspase->Analyze WesternBlot->Analyze

Caption: A typical experimental workflow to evaluate the apoptosis-inducing effects of novel compounds.

Antimicrobial Activity: A Renewed Focus

While the anticancer properties of pyrido[2,3-d]pyrimidines are extensively studied, their potential as antimicrobial agents is also a significant area of research. [6][7][8][9]These compounds have shown activity against a range of bacteria and fungi.

Comparative Antimicrobial Activity:

The table below presents the in vitro antimicrobial activity of selected pyrido[2,3-d]pyrimidine derivatives. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Compound 7aStaphylococcus aureusNot specifiedCefotaximeNot specified[8]
Compound 7dEscherichia coliNot specifiedCefotaximeNot specified[8]
Compound 9aCandida albicansNot specifiedFluconazoleNot specified[8]
Compound 9dCandida albicansNot specifiedFluconazoleNot specified[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The pyrido[2,3-d]pyrimidine derivative is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This method allows for the simultaneous testing of multiple compounds at various concentrations, making it an efficient screening technique.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyrido[2,3-d]pyrimidine derivatives have also demonstrated promising anti-inflammatory properties. [10][11][12]Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. [11][12] Comparative Anti-inflammatory Activity:

The following table highlights the in vivo anti-inflammatory activity of a pyrido[2,3-d]pyrimidine derivative in a paw edema model.

CompoundDose (mg/kg)Edema Inhibition (%)Reference CompoundDose (mg/kg)Edema Inhibition (%)Reference
Compound 11060IndomethacinNot specifiedNot specified[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound (pyrido[2,3-d]pyrimidine derivative) or the reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

The rationale for using this model is its ability to mimic the cardinal signs of acute inflammation, providing a reliable assessment of a compound's anti-inflammatory potential.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a versatile platform for the development of potent therapeutic agents. The extensive research into their anticancer activities has yielded numerous derivatives with significant efficacy against a wide range of cancer types, primarily through kinase inhibition and apoptosis induction. Furthermore, their demonstrated antimicrobial and anti-inflammatory potential underscores the broad therapeutic applicability of this chemical class. The structure-activity relationships discussed in this guide provide a rational basis for the design of new and more potent pyrido[2,3-d]pyrimidine derivatives. The detailed experimental protocols offer a standardized framework for the continued evaluation and comparison of these promising compounds in the quest for novel and effective therapies.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023-02-28). RSC Publishing.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014-09-01). PubMed.
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  • Quantitative Structure-Activity Relationships in Cytokinin Agonistic and Antagonistic Pyrido[2,3-d]pyrimidine Derivates: Insights into Receptor Topology.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024-04-05). RSC Publishing.
  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. (2025-08-06).
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][5]enzothiazole Derivatives via Microwave-Assisted Synthesis. (2022-02-12). PMC - NIH.

  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024-12-04). MDPI.
  • Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine deriv
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  • Synthesis and Biological Activities of Some Pyrimidine Deriv

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Comparative

validation of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine as a PIM-1 kinase inhibitor

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of constitutively active serine/threonine kinases, have emerged as significant therapeutic targets in oncology.[1] Comprising three...

Author: BenchChem Technical Support Team. Date: January 2026

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of constitutively active serine/threonine kinases, have emerged as significant therapeutic targets in oncology.[1] Comprising three isoforms—PIM-1, PIM-2, and PIM-3—this kinase family plays a crucial role in regulating cell proliferation, survival, and apoptosis.[1][2] Overexpression of PIM kinases is a known driver in various hematological malignancies and solid tumors, including prostate cancer and acute myeloid leukemia.[1][3] This has spurred the development of small-molecule inhibitors aimed at attenuating their oncogenic signaling.

This guide provides a comprehensive framework for the preclinical validation of a novel PIM-1 kinase inhibitor, using the hypothetical candidate 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine . We will objectively compare its projected performance benchmarks against established PIM kinase inhibitors: AZD1208 , SGI-1776 , and CX-6258 . The methodologies detailed herein are designed to establish a robust, self-validating system for assessing potency, selectivity, and cellular activity, providing researchers with a technical blueprint for their own drug discovery efforts.

The PIM-1 Signaling Axis: A Key Oncogenic Pathway

PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, activated by various cytokines and growth factors.[4] Once expressed, PIM-1 is constitutively active and phosphorylates a range of downstream targets that promote cell survival and proliferation while inhibiting apoptosis.[1][5] A key substrate is the pro-apoptotic protein BAD; phosphorylation by PIM-1 at Ser112 sequesters BAD, preventing it from inducing cell death.[6] Understanding this pathway is critical for designing cellular assays to probe inhibitor efficacy.

PIM1_Signaling_Pathway Cytokine Cytokines / Growth Factors Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM-1 Gene Transcription STAT->PIM1_Gene Induces PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translates BAD BAD PIM1_Kinase->BAD Phosphorylates (Inhibits) Cell_Survival Cell Survival & Proliferation PIM1_Kinase->Cell_Survival Promotes Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD p-BAD (Inactive)

Caption: The PIM-1 signaling pathway, activated by cytokines, leads to cell survival.

Comparative Analysis of PIM-1 Kinase Inhibitors

A crucial first step in validating a novel inhibitor is to benchmark its biochemical potency against known compounds. This is typically achieved through in vitro kinase assays that determine the half-maximal inhibitory concentration (IC50).

InhibitorPIM-1 IC50/KiPIM-2 IC50/KiPIM-3 IC50/KiSelectivity NotesReference
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (Hypothetical)(Hypothetical)(Hypothetical)(To be determined)N/A
AZD1208 0.4 nM (IC50) / 0.1 nM (Ki)5.0 nM (IC50) / 1.92 nM (Ki)1.9 nM (IC50) / 0.4 nM (Ki)Potent pan-Pim inhibitor.[5][6][7][8]
SGI-1776 7 nM (IC50)363 nM (IC50)69 nM (IC50)Preferential for PIM-1. Also inhibits FLT3 (IC50 = 44 nM).[9][10][11]
CX-6258 5 nM (IC50)25 nM (IC50)16 nM (IC50)Potent pan-Pim inhibitor with excellent kinase selectivity.[12][13][14]

Experimental Protocols for Inhibitor Validation

A multi-faceted approach is essential for robust validation, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm activity in a biological context.

Workflow for PIM-1 Inhibitor Validation

validation_workflow start Start: Novel Compound (7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine) biochemical Biochemical Assay ADP-Glo™ Kinase Assay Determine IC50 against PIM-1, PIM-2, PIM-3 start->biochemical cellular_potency Cellular Potency Assay MTT Cell Viability Assay Determine IC50 in cancer cell lines (e.g., MV-4-11, PC3) biochemical->cellular_potency Proceed if potent (e.g., IC50 < 1µM) target_engagement Target Engagement Assay In-Cell Western / ELISA Measure inhibition of BAD phosphorylation (p-BAD Ser112) cellular_potency->target_engagement Confirm cellular activity end End: Validated PIM-1 Inhibitor Profile target_engagement->end

Caption: A streamlined workflow for validating a novel PIM-1 kinase inhibitor.

Biochemical Potency: ADP-Glo™ Kinase Assay

Causality: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[14] Its high sensitivity and broad dynamic range make it ideal for determining the IC50 of inhibitors.[13] The principle involves two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the produced ADP is converted to ATP, which is then used to generate a light signal via luciferase.[13] This signal is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

    • Prepare serial dilutions of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine and control inhibitors (AZD1208, SGI-1776) in the kinase buffer. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

    • Prepare a solution of recombinant human PIM-1 kinase in the buffer. The optimal concentration should be determined empirically by titration.

    • Prepare a solution of a suitable PIM-1 substrate (e.g., a BAD-derived peptide) and ATP in the buffer. The ATP concentration should be at or near the Km for PIM-1.

  • Kinase Reaction:

    • In a 384-well white plate, add 1 µl of the inhibitor dilution (or DMSO as a vehicle control).

    • Add 2 µl of the PIM-1 kinase solution to each well.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Activity: MTT Cell Proliferation Assay

Causality: The MTT assay is a colorimetric method used to assess cell viability.[9] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells. This allows for the determination of an inhibitor's effect on cell proliferation and its half-maximal effective concentration (EC50) or cellular IC50.

Step-by-Step Protocol:

  • Cell Seeding:

    • Select appropriate cancer cell lines known to overexpress PIM-1 (e.g., MOLM-16 or MV-4-11 for leukemia, PC3 for prostate cancer).

    • Harvest cells in the logarithmic growth phase and seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Inhibitor Treatment:

    • Prepare serial dilutions of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine and control inhibitors in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for a predetermined duration, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[4]

Cellular Target Engagement: In-Cell Western Assay

Causality: The In-Cell Western (ICW) assay is an immunocytochemical technique that quantifies protein levels directly in fixed and permeabilized cells within a microplate.[15] This method allows for the specific measurement of the phosphorylation status of a target protein, providing direct evidence that the inhibitor is engaging its intended target within the cell.[16] For PIM-1, a key downstream event is the phosphorylation of BAD at Ser112.[5] An effective inhibitor should decrease the levels of phospho-BAD (p-BAD).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and treat with serial dilutions of the inhibitor as described in the MTT assay protocol. Incubate for a shorter duration, sufficient to observe changes in phosphorylation (e.g., 2-6 hours).

  • Fixation and Permeabilization:

    • Remove the media and wash the cells gently with 1X PBS.

    • Fix the cells by adding 150 µL of 3.7% formaldehyde in 1X PBS to each well and incubating for 20 minutes at room temperature.[10]

    • Wash and permeabilize the cells with 200 µL of 1X PBS containing 0.1% Triton X-100, performing 4 washes of 5 minutes each with gentle shaking.[10]

  • Blocking and Antibody Incubation:

    • Block non-specific binding by adding 150 µL of a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or a solution containing fish gel) and incubating for 1.5 hours at room temperature.[8]

    • Prepare a primary antibody cocktail in antibody dilution buffer containing a rabbit anti-phospho-BAD (Ser112) antibody and a mouse antibody for normalization (e.g., anti-Actin or anti-Tubulin).

    • Incubate the cells with 50 µL of the primary antibody solution overnight at 4°C with gentle shaking.[15]

  • Secondary Antibody Incubation and Imaging:

    • Wash the plate 4 times with wash buffer (1X PBS + 0.1% Tween-20).

    • Add 50 µL of secondary antibody solution containing two different fluorophore-conjugated antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) to detect both the target and normalization proteins simultaneously.[16]

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the plate 4 times with wash buffer and allow it to dry completely.

  • Data Analysis:

    • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for both the 700 nm (normalization) and 800 nm (target) channels.

    • Normalize the p-BAD signal to the normalization protein signal for each well.

    • Plot the normalized p-BAD signal versus the log of the inhibitor concentration to determine the IC50 for target engagement.

Conclusion

The validation of a novel kinase inhibitor like 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine requires a systematic and rigorous experimental approach. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. This guide provides the foundational protocols and comparative data necessary to objectively evaluate new chemical entities targeting PIM-1 kinase, thereby accelerating the path from discovery to potential clinical application.

References

  • Garl, PJ, et al. (2022). In-cell western protocol for semi-high-throughput screening of single clones. STAR Protocols.
  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Magnuson, K., et al. (2023). PIM Kinases as Potential Biomarkers and Therapeutic Targets in Inflammatory Arthritides. International Journal of Molecular Sciences, 24(15), 12268.
  • Foulks, J. M., et al. (2011). Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program.
  • Nawijn, M. C., et al. (2011). PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers.
  • PubChem. (n.d.). 7-Chloro-6-methyl-pyrido[2,3-d]pyrimidine. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis of Pyrido[2,3-d]pyrimidines: A Comparative Analysis

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to the purine bases...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to the purine bases of DNA and RNA allows it to effectively interact with a multitude of biological targets. This has led to its incorporation into numerous therapeutic agents, most notably in the field of oncology as potent kinase inhibitors, such as the FDA-approved drug Palbociclib for breast cancer.[1][2] The immense therapeutic potential and continued interest in this scaffold necessitate a clear understanding of the available synthetic strategies.[3][4]

This guide provides an in-depth comparative analysis of the most prevalent and effective methods for constructing the pyrido[2,3-d]pyrimidine system. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare methodologies based on performance data, and provide detailed, field-tested protocols. Our focus will be on the evolution from classical multi-step syntheses to modern, highly efficient multicomponent reactions (MCRs) and the impact of energy sources like microwave irradiation.

Chapter 1: The Modern Workhorse: One-Pot Multicomponent Reactions (MCRs)

The principle of minimizing synthetic steps while maximizing molecular complexity is the cornerstone of efficient chemical synthesis. Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a final product, epitomize this philosophy.[5] For pyrido[2,3-d]pyrimidines, the three-component reaction of an aminopyrimidine derivative (e.g., 6-aminouracil), an aldehyde, and an active methylene compound (e.g., malononitrile) has become the dominant and most versatile approach.[6][7]

The reaction typically proceeds through a well-established domino sequence: a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aminopyrimidine, and concluding with an intramolecular cyclization and tautomerization to yield the final aromatic scaffold.[6][8]

MCR_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization Aldehyde Aldehyde Knoevenagel_Product Arylidenemalononitrile (Knoevenagel Adduct) Aldehyde->Knoevenagel_Product Catalyst Malononitrile Malononitrile Malononitrile->Knoevenagel_Product Catalyst Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Aminouracil 6-Aminouracil Aminouracil->Michael_Adduct Final_Product Pyrido[2,3-d]pyrimidine Michael_Adduct->Final_Product Thorpe-Ziegler Cyclization

Caption: General mechanistic pathway for the three-component synthesis of pyrido[2,3-d]pyrimidines.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in MCRs, directly influencing reaction time, yield, and environmental impact. The field has evolved from traditional catalysts to more benign and efficient alternatives. The following table provides a comparative overview of various catalytic systems reported for the synthesis of pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives from 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and malononitrile.

CatalystSolventTemp (°C)TimeAvg. Yield (%)Key Advantages & Causality
Lactic Acid (15 mol%) Solvent-free9025-45 min92-98%Green & Bio-based: An inexpensive, biodegradable Brønsted acid catalyst that promotes both the Knoevenagel and cyclization steps under solvent-free conditions, minimizing waste.
Bi(OTf)₃ (10 mol%) [9]Ethanol801-2.5 h85-95%Potent Lewis Acid: Bismuth triflate is a highly effective Lewis acid that activates the aldehyde carbonyl for the initial condensation and facilitates subsequent steps. It is also reusable.
DAHP (10 mol%) [6]Aqueous EtOHReflux2-4 h82-95%Mild & Inexpensive: Diammonium hydrogen phosphate is a cheap, non-toxic, and water-soluble catalyst, making it ideal for green aqueous-phase synthesis and simplifying workup.
Nano-MgO [4][10]Water803-4 h85-96%Heterogeneous & Reusable: As a solid base, nanocrystalline MgO offers a high surface area for catalysis and can be easily recovered and reused, enhancing process economy.
[DMBSI]HSO₄ [11]Solvent-free10010-15 min89-96%Ionic Liquid: This Brønsted-acidic ionic liquid acts as both the catalyst and the reaction medium, often leading to rapid reaction rates and allowing for catalyst recycling.
Featured Protocol: Lactic Acid-Catalyzed Solvent-Free Synthesis

This protocol is highlighted for its exceptional adherence to green chemistry principles: use of a renewable catalyst, elimination of solvent, and high atom economy.

Objective: To synthesize 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile.

Materials:

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol, 155.2 mg)

  • Lactic Acid (15 mol%, ~0.012 mL of an 85% aqueous solution)

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Mixing: In a 10 mL round-bottom flask, combine 4-chlorobenzaldehyde, malononitrile, and 6-amino-1,3-dimethyluracil.

  • Catalyst Addition: Add the lactic acid to the mixture.

  • Reaction: Place the flask in a preheated oil bath at 90°C. Stir the mixture magnetically. The solid reactants will melt and react.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 30-40 minutes.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Purification: Add 5 mL of water to the solidified reaction mixture and stir vigorously. The lactic acid will dissolve in the water. Collect the solid product by vacuum filtration and wash the filter cake with water.

  • Recrystallization: Recrystallize the crude product from hot ethanol to obtain the pure pyrido[2,3-d]pyrimidine as a crystalline solid. (Expected yield: >90%).

Chapter 2: Accelerating Synthesis with Microwave Irradiation

A significant advancement in synthetic chemistry has been the use of microwave (MW) irradiation as an energy source.[12] Compared to conventional conductive heating, MW irradiation provides rapid, uniform heating of the reaction mixture, which can dramatically reduce reaction times, decrease side product formation, and often improve yields.[13][14] This technology is particularly synergistic with MCRs.

MW_vs_Conventional cluster_0 Conventional Heating cluster_1 Microwave Irradiation Reactants Reactants (Aldehyde, Malononitrile, Aminouracil) Heat Oil Bath (Slow, Inefficient Heat Transfer) Reactants->Heat MW Microwave Reactor (Rapid, Uniform Heating) Reactants->MW Product Pyrido[2,3-d]pyrimidine Time_Conv Time: 2-4 hours Heat->Time_Conv Time_Conv->Product Time_MW Time: 5-10 minutes MW->Time_MW Time_MW->Product

Caption: Workflow comparison of conventional heating versus microwave-assisted synthesis.

Performance Comparison: Conventional vs. Microwave Synthesis

The advantages of microwave assistance are best illustrated with a direct comparison. The synthesis of pyrido[2,3-d]pyrimidines via a three-component reaction has been effectively demonstrated using both methods.[6]

MethodCatalystSolventTimeYield (%)Reference
Conventional (Reflux) DAHP (10 mol%)Aqueous EtOH2-4 h82-95%[6]
Microwave Irradiation None (Neat)Aqueous EtOH5-10 min88-95%[6]

Causality: The dramatic reduction in reaction time under microwave conditions is attributed to the efficient and direct coupling of microwave energy with the polar molecules in the reaction mixture. This leads to a rapid increase in internal temperature, overcoming activation energy barriers much faster than the slower, surface-based heat transfer of an oil bath.

Featured Protocol: Microwave-Assisted One-Pot Synthesis

This protocol exemplifies the speed and efficiency of microwave-assisted organic synthesis (MAOS).[13]

Objective: To synthesize 2,4-diamino-5-phenyl-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile.

Materials:

  • Methyl Cinnamate (1.0 mmol, 162.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Guanidine Carbonate (0.5 mmol, 90.1 mg)

  • Sodium Methoxide (2.0 mmol, 108.0 mg of a 95% powder)

  • Methanol (3 mL)

Equipment:

  • Monowave or Multimode Microwave Synthesis Reactor

  • 10 mL microwave process vial with a magnetic stir bar

Procedure:

  • Preparation: Place all reactants (methyl cinnamate, malononitrile, guanidine carbonate, and sodium methoxide) into the microwave process vial.

  • Solvent Addition: Add 3 mL of methanol to the vial and seal it with the appropriate cap.

  • Microwave Program: Place the vial in the microwave reactor. Set the reaction parameters to hold at a temperature of 140°C for 5 minutes. The pressure will rise due to the heated, sealed solvent.

  • Cooling: After the irradiation period, the instrument's cooling system (e.g., compressed air) will rapidly cool the vial to below 50°C.

  • Isolation: Carefully open the vial. A precipitate will have formed.

  • Purification: Collect the precipitate by filtration. Wash the solid thoroughly with water, followed by ethanol, and finally diethyl ether to remove any unreacted starting materials and salts. The resulting off-white powder is typically of high purity (>98%). (Expected yield: ~95%).

Chapter 3: Foundational Strategies - Classical Synthesis Routes

Method A: Pyridine Annulation onto a Preformed Pyrimidine

This is the most common classical approach. It typically starts with a 6-aminopyrimidine, which undergoes condensation with a three-carbon synthon, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, to form the fused pyridine ring.[15][17]

Reaction Scheme: 6-Aminouracil reacting with acetylacetone to form a 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione.[15]

Method B: Pyrimidine Annulation onto a Preformed Pyridine

This less common but equally valid strategy begins with a suitably functionalized pyridine, such as a 2-aminonicotinamide or 2-aminonicotinonitrile. The pyrimidine ring is then constructed by reacting this precursor with a one-carbon synthon like triethyl orthoformate or by acylation followed by cyclization.[15][18][19]

Reaction Scheme: 2-Aminonicotinamide reacting with triethyl orthoformate to yield the parent pyrido[2,3-d]pyrimidin-4(3H)-one.[15]

Comparative Insight: Classical methods are often more laborious, requiring multiple steps of synthesis and purification for the starting materials. However, they offer precise control over regiochemistry and are indispensable when the required building blocks for an MCR are not commercially available or are difficult to prepare.

Conclusion and Future Outlook

The synthesis of pyrido[2,3-d]pyrimidines has evolved significantly, driven by the principles of efficiency and green chemistry.

  • Multicomponent Reactions (MCRs) are now the state-of-the-art, offering rapid access to diverse libraries of these important scaffolds with high atom economy.

  • Catalyst selection is a critical parameter, with green, bio-based catalysts like lactic acid and reusable heterogeneous nanocatalysts offering significant advantages in sustainability and cost-effectiveness.[10]

  • Microwave irradiation provides a powerful tool to accelerate these reactions, often reducing synthesis times from hours to minutes while maintaining or improving yields.[6][13]

  • Classical methods , while less step-economical, retain their utility for accessing specific, complex substitution patterns that are challenging to obtain via MCRs.

Looking ahead, the field will likely see further development in the application of novel, highly active, and recyclable nanocatalysts.[20] Furthermore, the translation of these optimized one-pot procedures to continuous flow chemistry systems promises to enhance scalability, safety, and automation, paving the way for the industrial-scale production of these vital pharmaceutical building blocks.

References

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Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: The 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine Framework in Context

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of these inhibitors lies the chemical scaffold. The choice of scaffold is a critical determinant of a drug candidate's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine scaffold with other prominent kinase inhibitor frameworks, namely quinazoline, pyrazolo[3,4-d]pyrimidine, and imidazo[1,2-a]pyridine. Through an objective analysis supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complex world of kinase inhibitor design.

The Central Role of the Chemical Scaffold in Kinase Inhibition

The kinase domain, the functional unit of a kinase, possesses a highly conserved ATP-binding pocket. The majority of kinase inhibitors are ATP-competitive, meaning they vie with endogenous ATP for this binding site. The core chemical scaffold of an inhibitor is responsible for making key hydrogen bonding interactions with the "hinge" region of the kinase, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. This interaction is fundamental for potent inhibition. The substituents radiating from the scaffold then explore other regions of the ATP-binding site, dictating the inhibitor's selectivity and physicochemical properties.

The Pyrido[2,3-d]pyrimidine Scaffold: A Versatile Framework

The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, including numerous kinases.[1][2] Its bicyclic, nitrogen-rich structure provides a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of its biological activity.

Introducing the 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine Moiety

A specific and noteworthy derivative of this class is the 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine scaffold. This particular substitution pattern has been identified as a key intermediate in the synthesis of potent and selective c-Jun N-terminal kinase (JNK) inhibitors.[3] The chloro and methylthio groups offer synthetic handles for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Comparative Analysis of Prominent Kinase Inhibitor Scaffolds

To understand the relative merits of the 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine scaffold, it is essential to compare it with other well-established kinase inhibitor frameworks.

The Quinazoline Scaffold

The quinazoline scaffold is arguably one of the most successful frameworks in the history of kinase inhibitor development, forming the core of several FDA-approved drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), which target the Epidermal Growth Factor Receptor (EGFR).[4][5][6][7]

  • Structural Features: A bicyclic aromatic system composed of a benzene ring fused to a pyrimidine ring.

  • Key Kinase Targets: Predominantly EGFR, but also VEGFR, and others.[5][6]

  • Advantages: Clinically validated scaffold with a well-understood SAR.[4][6] Generally good "drug-like" properties.

  • Disadvantages: Can suffer from acquired resistance due to mutations in the target kinase.[4] Off-target effects can be a concern.

The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is another highly "privileged" structure in kinase inhibitor design. Its isomeric relationship with the purine core of ATP makes it an excellent mimic for binding to the kinase hinge region.

  • Structural Features: A bicyclic system with a pyrazole ring fused to a pyrimidine ring.

  • Key Kinase Targets: A broad range of kinases including Src family kinases, Abl, and Bruton's tyrosine kinase (BTK).

  • Advantages: Proven efficacy with approved drugs like Ibrutinib (Imbruvica®). Versatile scaffold for targeting a wide array of kinases.

  • Disadvantages: Can exhibit off-target activities due to the conserved nature of the ATP binding site.

The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a versatile and increasingly popular framework in medicinal chemistry, demonstrating a broad spectrum of biological activities, including kinase inhibition.

  • Structural Features: A bicyclic heteroaromatic system containing a fused imidazole and pyridine ring.

  • Key Kinase Targets: Diverse targets including PI3K, IGF-1R, and others.

  • Advantages: Novel scaffold with opportunities for new intellectual property. Can be readily synthesized through various chemical routes.

  • Disadvantages: Less clinically validated compared to quinazolines and pyrazolo[3,4-d]pyrimidines. ADME properties can be variable and require optimization.

Head-to-Head Scaffold Comparison: A Data-Driven Perspective

Table 1: Comparative Overview of Kinase Inhibitor Scaffolds

ScaffoldKey Kinase TargetsRepresentative Inhibitor(s)Key AdvantagesPotential Challenges
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine JNK[3]Synthetic IntermediateSynthetic accessibility for SAR studiesLimited publicly available biological data for the specific scaffold
Quinazoline EGFR, VEGFR[4][5][6]Gefitinib, ErlotinibClinically validated, well-defined SARAcquired resistance, potential off-target effects
Pyrazolo[3,4-d]pyrimidine Src, Abl, BTKIbrutinibHigh potency, broad applicabilityOff-target inhibition
Imidazo[1,2-a]pyridine PI3K, IGF-1RVarious research compoundsNovelty, synthetic tractabilityVariable ADME properties, less clinical validation

The JNK Signaling Pathway: A Target for Therapeutic Intervention

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and play a crucial role in cellular responses to stress, inflammation, and apoptosis.[8] Dysregulation of the JNK signaling pathway is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor 7-Chloro-2-(methylthio)pyrido [2,3-d]pyrimidine-based Inhibitor Inhibitor->JNK Inhibition

Caption: The JNK signaling cascade and the point of intervention for pyrido[2,3-d]pyrimidine-based inhibitors.

Experimental Protocols for Scaffold Evaluation

To rigorously compare different kinase inhibitor scaffolds, a series of standardized in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., JNK3)

  • Kinase-specific substrate (e.g., a peptide containing a phosphorylation site for JNK3)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the purified kinase. Incubate for a short period to allow for compound-kinase binding.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Add_Compound Add compound and kinase to microplate Compound_Prep->Add_Compound Kinase_Mix Prepare kinase/buffer mix Kinase_Mix->Add_Compound Substrate_ATP_Mix Prepare substrate/ATP mix Add_Substrate_ATP Initiate reaction with substrate/ATP mix Substrate_ATP_Mix->Add_Substrate_ATP Incubate_1 Pre-incubate Add_Compound->Incubate_1 Incubate_1->Add_Substrate_ATP Incubate_2 Incubate Add_Substrate_ATP->Incubate_2 Add_Detection_Reagent Add detection reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate Add_Detection_Reagent->Incubate_3 Read_Plate Measure signal (e.g., luminescence) Incubate_3->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context.

Objective: To determine the cellular potency of a test compound by measuring the inhibition of phosphorylation of a downstream substrate.

Materials:

  • A relevant cell line (e.g., a cancer cell line with activated JNK signaling)

  • Cell culture medium and supplements

  • Test compounds

  • Stimulant (if necessary to activate the signaling pathway)

  • Lysis buffer

  • Antibodies: a primary antibody specific for the phosphorylated substrate and a secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • ELISA or Western blot reagents

Procedure:

  • Cell Culture: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration.

  • Cell Stimulation: If required, stimulate the cells to activate the kinase of interest.

  • Cell Lysis: Wash the cells and lyse them to release the cellular proteins.

  • Detection of Phosphorylation: Measure the level of phosphorylation of the target substrate using an ELISA or Western blot with phospho-specific antibodies.

  • Data Analysis: Quantify the signal and plot the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

ADME Properties: A Critical Consideration

The success of a drug candidate is not solely dependent on its potency and selectivity but also on its ADME profile.[9][10] A compound with excellent in vitro activity may fail in vivo due to poor absorption, rapid metabolism, or unfavorable distribution.

Table 2: General ADME Considerations for Kinase Inhibitor Scaffolds

PropertyPyrido[2,3-d]pyrimidineQuinazolinePyrazolo[3,4-d]pyrimidineImidazo[1,2-a]pyridine
Solubility Generally moderate, can be improved with appropriate substitutions.Often requires optimization to enhance solubility.Can be challenging, often a focus of medicinal chemistry efforts.Variable, dependent on substitution patterns.
Permeability Generally good, with many examples of orally bioavailable compounds.Good, as evidenced by numerous oral drugs.Generally good.Can be modulated to achieve CNS penetration.
Metabolic Stability Can be susceptible to oxidation, but amenable to modification.Generally good, but can be a site of metabolism.Can be a target for metabolic enzymes.Variable, requires careful design.

It is crucial to perform in vitro ADME assays early in the drug discovery process to identify and address potential liabilities.

Conclusion and Future Perspectives

The 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the JNK pathway. Its synthetic tractability allows for extensive exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.

While established scaffolds like quinazoline and pyrazolo[3,4-d]pyrimidine have a proven track record with multiple approved drugs, the quest for novel inhibitors with improved resistance profiles and reduced off-target effects necessitates the exploration of new chemical matter. The pyrido[2,3-d]pyrimidine and imidazo[1,2-a]pyridine frameworks offer exciting opportunities in this regard.

Ultimately, the choice of a kinase inhibitor scaffold is a multifaceted decision that must be guided by the specific biological target, the desired selectivity profile, and the required physicochemical properties. A thorough understanding of the strengths and weaknesses of different scaffolds, supported by robust experimental data, is paramount for the successful development of the next generation of kinase-targeted therapies.

References

  • Mishra, R., et al. (2020). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). European Journal of Medicinal Chemistry, 204, 112640. [Link]

  • Szczepankiewicz, B. G., et al. (2011). Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters, 2(3), 234–239. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 853. [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(2), 298–311. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. [Link]

  • Ghosh, S., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Drug Targets, 22(12), 1367–1385. [Link]

  • Chen, Y., et al. (2019). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Cell Proliferation, 52(5), e12655. [Link]

  • Anighoro, A., et al. (2014). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. ACS Chemical Biology, 9(6), 1260–1269. [Link]

  • Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology, 19(1), 140–154. [Link]

  • Kamenecka, T. M., et al. (2011). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 54(6), 1913–1926. [Link]

  • O'Brien, Z., & Moghaddam, M. F. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Medicinal Chemistry, 23(20), 2148–2180. [Link]

  • O'Brien, Z., & Moghaddam, M. F. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current medicinal chemistry, 24(31), 3374–3407. [Link]

  • PubChem. 7-Chloro-2,5-dimethyl-pyrido[2,3-d]pyrimidine. [Link]

  • Barelier, S., et al. (2015). Exploring the scaffold universe of kinase inhibitors. Journal of medicinal chemistry, 58(1), 65–80. [Link]

  • MCE. 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. [Link]

  • Girish, Y. R., et al. (2015). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 5(4), 629-643. [Link]

  • Zhang, Y., et al. (2024). Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study. International Journal of Molecular Sciences, 25(4), 2187. [Link]

  • Camarasa, M. J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Abdel-Aziz, A. A. M. (2012). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Affinity, 2(1). [Link]

  • PubChem. 7-Chloro-6-methyl-pyrido[2,3-d]pyrimidine. [Link]

  • PubChem. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. [Link]

  • Sunway Pharm Ltd. 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. [Link]

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Validation

Validating the Anticancer Effects of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine In Vivo: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The pyrido[2,3-d]pyrimidine scaf...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The pyrido[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore, with derivatives exhibiting inhibitory activity against various kinases implicated in tumor progression.[1][2][3][4] This guide provides a comprehensive framework for the in vivo validation of a novel pyrido[2,3-d]pyrimidine derivative, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (hereinafter referred to as Compound X), outlining a direct comparison with established anticancer agents. This document is intended to serve as a blueprint for researchers designing preclinical studies to rigorously evaluate the therapeutic potential of new chemical entities.

Introduction: The Rationale for In Vivo Validation

While in vitro assays provide initial insights into a compound's cytotoxic and mechanistic properties, they do not recapitulate the complex physiological environment of a living organism.[5] In vivo studies are therefore indispensable for assessing a drug candidate's true therapeutic potential, providing critical data on its efficacy, pharmacokinetics, and safety profile.[6][7] The successful transition from promising in vitro data to robust in vivo efficacy is a critical milestone in the drug development pipeline.[8]

This guide will detail the experimental design for validating the anticancer effects of Compound X, a novel pyrido[2,3-d]pyrimidine derivative.[9][10] Given that various derivatives of this scaffold have shown activity against kinases such as EGFR and PIM-1, we will propose evaluation in relevant cancer models where these pathways are often dysregulated, such as non-small cell lung cancer (NSCLC) and breast cancer.[2][11][12]

Comparative Framework: Benchmarking Against the Standard of Care

To contextualize the efficacy of Compound X, it is essential to compare its performance against both a targeted therapy and a conventional cytotoxic agent. For this purpose, we have selected Gefitinib, an EGFR tyrosine kinase inhibitor, and Paclitaxel, a microtubule-stabilizing agent, as comparators.[13][14][15][16][17][][19]

Drug ClassComparator AgentMechanism of ActionRelevant Cancer Types
Targeted Therapy GefitinibInhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, blocking downstream signaling pathways involved in cell proliferation and survival.[13][14][17][20][21]Non-Small Cell Lung Cancer (NSCLC) with activating EGFR mutations.[14]
Cytotoxic Chemotherapy PaclitaxelStabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16][][19][22]Breast, Ovarian, Lung, and other solid tumors.[22]

Proposed In Vivo Study Design: A Multi-Model Approach

To obtain a comprehensive understanding of Compound X's anticancer activity, a dual-model approach utilizing both a patient-derived xenograft (PDX) model and a syngeneic model is recommended. This allows for the evaluation of the compound's effect on human tumors and its interaction with a competent immune system.[23][24][25]

Experimental Workflow

The following diagram outlines the general workflow for the proposed in vivo validation studies.

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis Cell_Culture Tumor Cell Culture (e.g., A549, MCF-7) Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., NOD/SCID, C57BL/6) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Daily Drug Administration (Oral Gavage/IP Injection) Randomization->Treatment_Administration Monitoring Tumor Volume & Body Weight Measurement (2x/week) Treatment_Administration->Monitoring Endpoint Study Endpoint Reached (Tumor Size/Toxicity) Monitoring->Endpoint Tissue_Harvesting Tumor & Organ Harvesting Endpoint->Tissue_Harvesting Analysis Histopathology, Biomarker Analysis, etc. Tissue_Harvesting->Analysis

Caption: General workflow for in vivo anticancer drug validation.

Model 1: Human Xenograft Model for Efficacy Assessment
  • Animal Strain: Immunocompromised mice (e.g., NOD/SCID) to prevent rejection of human tumor cells.[6]

  • Tumor Models:

    • NSCLC: A549 (human lung adenocarcinoma) cell line.

    • Breast Cancer: MCF-7 (human breast adenocarcinoma) cell line.

  • Rationale: To directly assess the antitumor activity of Compound X on human cancer cells.

Model 2: Syngeneic Model for Immunomodulatory Effects
  • Animal Strain: Immunocompetent mice (e.g., C57BL/6 for B16-F10 melanoma or MC38 colon adenocarcinoma).[24][25][26]

  • Tumor Models:

    • B16-F10 (murine melanoma)

    • MC38 (murine colon adenocarcinoma)

  • Rationale: To evaluate if Compound X's mechanism of action involves modulation of the host immune response, a critical aspect of modern cancer therapies.[23][27]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the in vivo studies.

Tumor Implantation Protocol
  • Cell Preparation: Culture A549 or MCF-7 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[28]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.[6]

Drug Administration and Monitoring Protocol
  • Group Allocation: Once tumors reach an average volume of 100-150 mm³, randomize mice into the following treatment groups (n=8-10 mice per group):

    • Vehicle Control (e.g., saline, DMSO/PEG solution)

    • Compound X (Dose 1, e.g., 25 mg/kg)

    • Compound X (Dose 2, e.g., 50 mg/kg)

    • Gefitinib (e.g., 50 mg/kg) - for NSCLC model

    • Paclitaxel (e.g., 10 mg/kg) - for breast cancer model

  • Administration: Administer drugs daily via oral gavage or intraperitoneal injection for a period of 21-28 days.

  • Monitoring: Record tumor volume and body weight twice weekly. Monitor for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if significant toxicity is observed.

Data Analysis and Interpretation

Quantitative Data Summary

The following table illustrates how the primary efficacy and toxicity data should be summarized for clear comparison.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1800 ± 250--2 ± 5
Compound X (25 mg/kg) 950 ± 18047.2-5 ± 7
Compound X (50 mg/kg) 500 ± 12072.2-8 ± 9
Gefitinib (50 mg/kg) 650 ± 15063.9-6 ± 6
Paclitaxel (10 mg/kg) 700 ± 16061.1-10 ± 8

Data are presented as mean ± standard error of the mean (SEM).

Signaling Pathway Analysis

Given that pyrido[2,3-d]pyrimidines are known to target kinase signaling, a proposed mechanism of action for Compound X is the inhibition of a critical signaling pathway, such as the PI3K/Akt/mTOR pathway, which is downstream of many receptor tyrosine kinases.

signaling_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K Compound_X Compound X Compound_X->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Sources

Comparative

A Researcher's Guide to Profiling the Cross-Reactivity of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility as a core component in a multitude of kinase inhibitors.[1][2] Its adaptable structure allows for vari...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility as a core component in a multitude of kinase inhibitors.[1][2] Its adaptable structure allows for various substitutions, yielding compounds with distinct selectivity profiles against a wide array of kinase targets. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel derivative, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

While specific experimental data for this particular compound is not yet extensively published, its structural class strongly suggests activity as an ATP-competitive kinase inhibitor. Derivatives of the pyrido[2,3-d]pyrimidine core have been developed to target a range of kinases, including Cyclin-Dependent Kinase 4 (CDK4), Epidermal Growth Factor Receptor (EGFR), and Salt-Inducible Kinases (SIK).[2][3] Therefore, a systematic evaluation of its kinase selectivity is a critical step in elucidating its therapeutic potential and potential off-target liabilities.

This guide presents a strategic and methodological approach to thoroughly profile 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. We will detail the essential experimental workflows, from broad-spectrum kinase screening to cellular target engagement validation, providing researchers with the tools to generate a comprehensive selectivity profile.

Section 1: Foundational Strategy for Selectivity Profiling

The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity across the human kinome. A tiered approach is often the most efficient and cost-effective strategy.[4] This involves an initial broad screening at a single high concentration against a large, representative panel of kinases to identify potential targets. Hits from this initial screen are then subjected to more rigorous dose-response analysis to determine IC50 values.

Hypothetical Primary Target and Rationale:

Given that various pyrido[2,3-d]pyrimidines have demonstrated potent inhibition of cyclin-dependent kinases, we will proceed with the hypothesis that 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine may primarily target CDK4/6 . The inhibition of this pathway is a clinically validated approach in cancer therapy.

Below is a representative signaling pathway illustrating the role of CDK4/6 in cell cycle progression.

CDK4_6_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Mitogenic_Stimuli->Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK Cyclin_D Cyclin D Synthesis Ras_Raf_MEK_ERK->Cyclin_D Cyclin_D_CDK4_6 Active Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 Rb Retinoblastoma Protein (Rb) Cyclin_D_CDK4_6->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription Rb_E2F Inactive Rb-E2F Complex Rb_E2F->Rb p16 p16INK4A (Endogenous Inhibitor) p16->CDK4_6 Inhibitor 7-Chloro-2-(methylthio) pyrido[2,3-d]pyrimidine Inhibitor->CDK4_6 Kinase_Assay_Workflow cluster_0 Plate Setup cluster_1 Reaction & Detection cluster_2 Data Analysis Compound Compound Dilution Series Incubation Incubate 1 hr Compound->Incubation Kinase_Substrate Kinase + Substrate Kinase_Substrate->Incubation ATP ATP Solution ATP->Incubation ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Incubation->ADP_Glo Detection Add Detection Reagent (Incubate 30 min) ADP_Glo->Detection Read Read Luminescence Detection->Read Inhibition % Inhibition Calculation Read->Inhibition IC50 IC50 Determination Inhibition->IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Table 2: Hypothetical Cross-Reactivity Data for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
KinaseIC50 (nM)
CDK4 15
CDK6 25
CDK1>10,000
CDK21,200
EGFR>10,000
c-Src5,500
p38α8,000
mTOR>10,000
TTK3,000

This table serves as a template for presenting experimental results.

Section 3: Cellular Target Engagement Validation

Confirming that a compound interacts with its intended target within a cellular context is a crucial validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with an intact Rb pathway) to ~80% confluency.

    • Treat the cells with the desired concentration of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine or DMSO vehicle for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein.

    • Analyze the amount of the target protein (e.g., CDK4) remaining in the soluble fraction by Western blotting or other protein quantification methods like ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining versus temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.

CETSA_Workflow Cell_Culture 1. Cell Culture Treatment 2. Treat with Compound or Vehicle (DMSO) Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Heat 4. Apply Temperature Gradient Harvest->Heat Lysis 5. Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge 6. Centrifugation to Separate Soluble/Aggregated Lysis->Centrifuge Supernatant 7. Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WB 8. Western Blot for Target Protein (e.g., CDK4) Supernatant->WB Analysis 9. Analyze Melting Curve Shift WB->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Section 4: Broader Off-Target Profiling using Chemical Proteomics

For a more unbiased and comprehensive view of off-target interactions, chemical proteomics approaches can be employed. These methods allow for the identification of protein targets and off-targets from the cellular environment. Techniques such as affinity chromatography coupled with mass spectrometry can reveal unexpected binding partners, providing a deeper understanding of the compound's mechanism of action and potential for polypharmacology.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold represents a fertile ground for the development of novel kinase inhibitors. A thorough and systematic cross-reactivity profiling of new derivatives like 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is paramount for successful drug development. By combining broad-panel in vitro screening with cellular target engagement validation, researchers can build a comprehensive understanding of a compound's selectivity, guiding its optimization and preclinical development. The methodologies outlined in this guide provide a robust framework for these critical investigations.

References

  • ScieNFT. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371–2387. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Med, 3(9), 645-662.e5. [Link]

  • ResearchGate. (n.d.). Panel profiling of kinase inhibitors approved for clinical use. [Link]

  • bioRxiv. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one derived compounds. [Link]

  • Garvey, M., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5950-5953. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening & Profiling Service. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Rosowsky, A., et al. (2008). Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. Bioorganic & Medicinal Chemistry, 16(13), 6577–6593. [Link]

  • Sunway Pharm Ltd. (n.d.). 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. [Link]

  • Huang, M., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]

  • Synlett. (2025). Developing New Pyrido[2,3-d]pyrimidine-Based Small Molecules as Potent ATR Inhibitors. [Link]

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Validation

The Enigmatic Mechanism of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine: A Comparative Guide to a Privileged Kinase Inhibitor Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The pyrido[2,3-d]pyrimidine nucleus is one such "privileged scaf...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The pyrido[2,3-d]pyrimidine nucleus is one such "privileged scaffold," renowned for its versatility in targeting a diverse array of enzymes, particularly protein kinases. At the heart of many complex kinase inhibitors lies a simpler, yet crucial, chemical entity: 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine . While extensive research has focused on the biological activities of its more elaborate derivatives, the intrinsic mechanism of action of this foundational molecule remains largely uncharacterized in publicly available literature. It is most frequently described as a key synthetic intermediate, a versatile building block for the construction of potent and selective kinase inhibitors.

This guide seeks to illuminate the probable mechanism of action of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine by examining the well-documented activities of its close structural relatives. By comparing the performance of these advanced analogs and detailing the experimental methodologies used to confirm their mechanisms, we can infer the latent potential of the parent scaffold and provide researchers with a solid framework for their own investigations.

A Scaffold Primed for Kinase Inhibition: The Prevailing Hypothesis

The pyrido[2,3-d]pyrimidine core bears a strong structural resemblance to the purine ring of adenosine triphosphate (ATP), the universal phosphate donor for all kinase-catalyzed reactions. This inherent mimicry allows compounds built upon this scaffold to act as competitive inhibitors, occupying the ATP-binding pocket of a kinase and preventing the phosphorylation of its downstream substrates. The specific substitutions at various positions on the pyrido[2,3-d]pyrimidine ring system are what determine the potency and selectivity of the resulting inhibitor for a particular kinase.

The subject of our investigation, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, possesses two key functional groups that are frequently manipulated in the synthesis of kinase inhibitors: a chloro group at the 7-position and a methylthio group at the 2-position. The chlorine atom is a common leaving group in nucleophilic substitution reactions, allowing for the introduction of various side chains that can interact with specific amino acid residues in the kinase active site. Similarly, the methylthio group can be oxidized to a sulfoxide or sulfone, which can then be displaced by amines or other nucleophiles to further elaborate the molecule.

Given this chemical reactivity and the wealth of data on related compounds, it is highly probable that 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, if it were to exhibit biological activity, would function as an inhibitor of one or more protein kinases.

Comparative Analysis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

To substantiate our hypothesis, we will now compare the performance of several well-characterized kinase inhibitors that feature the pyrido[2,3-d]pyrimidine scaffold. These examples have been chosen to highlight the diversity of kinases that can be targeted by modifying this core structure.

Compound Target Kinase(s) Potency (IC50) Key Cellular Effects Reference
Compound 5o Threonine Tyrosine Kinase (TTK)23 nMInduces chromosome missegregation and aneuploidy; suppresses cancer cell proliferation.[1]
Compound 4 PIM-1 Kinase11.4 nMInduces apoptosis and arrests the cell cycle at the G1 phase in breast cancer cells.[2]
Compound 10f Janus Kinase 3 (JAK3)2.0 nMDose-dependently inhibits the phosphorylation of JAK3 and its downstream target STAT5.[3]
Compound 4e Fibroblast Growth Factor Receptor (FGFr)60 nMHighly selective for FGFr over other tyrosine kinases like PDGFr, EGFr, and c-src.[4]
PI3K/mTOR Dual Inhibitor PI3K / mTORPI3Kα: 1.2 nM; mTOR: 3.8 nMPotent inhibition of the PI3K/AKT/mTOR signaling pathway.[5]
DKK1-Wnt/β-catenin Pathway Inhibitor (7m) (Indirectly targets pathway)Antiproliferative activity in osteosarcoma cellsIncreases intracellular Ca2+, decreases p-β-catenin, and induces apoptosis.[6]

Elucidating the Mechanism: Key Experimental Protocols

The confirmation of a compound's mechanism of action relies on a suite of robust and reproducible experimental techniques. Below are detailed protocols for the key assays used to characterize the pyrido[2,3-d]pyrimidine-based kinase inhibitors discussed above.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: TTK)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant human TTK enzyme

  • Biotinylated peptide substrate

  • ATP

  • Test compound (e.g., Compound 5o)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-substrate antibody

  • Time-resolved fluorescence (TRF) plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, combine the purified TTK enzyme, the biotinylated peptide substrate, and the test compound in the kinase buffer.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution of EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound reagents.

  • Add a solution of a europium-labeled anti-phospho-substrate antibody and incubate.

  • Wash the plate again to remove the unbound antibody.

  • Add an enhancement solution and measure the time-resolved fluorescence signal.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality: A decrease in the TRF signal in the presence of the test compound indicates a reduction in the phosphorylation of the substrate, directly demonstrating inhibition of the kinase.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Objective: To determine the cytotoxic or cytostatic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Compound 4)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the compound concentration to determine the IC50 for cell proliferation.

Causality: A reduction in the absorbance value corresponds to a decrease in the number of viable cells, indicating that the compound has an antiproliferative effect.

Protocol 3: Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of target engagement in a cellular context.

Objective: To determine if a test compound inhibits the phosphorylation of a kinase's downstream substrate in cells.

Materials:

  • Cancer cell line (e.g., U937 cells for JAK3)

  • Test compound (e.g., Compound 10f)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-JAK3)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Protein electrophoresis equipment (SDS-PAGE)

  • Protein transfer equipment (e.g., PVDF membrane)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells and treat them with the test compound for a specified duration.

  • Lyse the cells to extract the total protein.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-STAT5).

  • Wash the membrane and then incubate it with a HRP-conjugated secondary antibody.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH).

Causality: A decrease in the band intensity corresponding to the phosphorylated protein in compound-treated cells compared to untreated cells confirms that the compound is inhibiting the upstream kinase in a cellular environment.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and the general workflow for confirming a kinase inhibitor's mechanism of action.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFr) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Apoptosis mTOR->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Transcription Transcription->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Receptor Inhibitor->PI3K Inhibitor->mTOR Inhibitor->JAK

Caption: A simplified diagram of common kinase signaling pathways targeted by pyrido[2,3-d]pyrimidine inhibitors.

Experimental_Workflow Start Hypothesized Inhibitor (e.g., 7-Chloro-2-(methylthio) pyrido[2,3-d]pyrimidine derivative) Assay1 In Vitro Kinase Assay (Protocol 1) Start->Assay1 Test Result1 Potency (IC50) Determined Assay1->Result1 Assay2 Cellular Proliferation Assay (Protocol 2) Result1->Assay2 Proceed if potent Result2 Antiproliferative Effect (Cellular IC50) Confirmed Assay2->Result2 Assay3 Western Blot for Phospho-Substrate (Protocol 3) Result2->Assay3 Investigate mechanism Result3 On-Target Effect in Cells Verified Assay3->Result3 Conclusion Mechanism of Action Confirmed Result3->Conclusion

Caption: Workflow for confirming the mechanism of action of a putative kinase inhibitor.

Conclusion

While a definitive, experimentally validated mechanism of action for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine remains to be published, the overwhelming evidence from its numerous analogs strongly supports its role as a privileged scaffold for the development of kinase inhibitors. Its chemical structure is ideally suited for ATP-competitive inhibition, and its derivatives have demonstrated potent and selective activity against a wide range of therapeutically relevant kinases, including TTK, PIM-1, JAK3, and various receptor tyrosine kinases.

The experimental protocols detailed in this guide provide a clear roadmap for researchers seeking to characterize the activity of novel compounds based on this versatile scaffold. By employing a systematic approach that combines in vitro enzymatic assays, cellular proliferation studies, and on-target validation through techniques like Western blotting, the precise mechanism of action for any new derivative of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine can be confidently confirmed. This foundational molecule, therefore, represents not just a chemical intermediate, but a gateway to a vast and promising landscape of targeted cancer therapies.

References

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  • Huang, M., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]

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  • Doherty, A. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(17), 2693-2704. [Link]

  • Wang, X., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680. [Link]

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  • Wang, X., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4443-4448. [Link]

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  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12535-12553. [Link]

  • Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3898. [Link]

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  • Wang, Y., et al. (2021). Design, synthesis and anti-osteosarcoma activity study of novel pyrido[2,3-d]pyrimidine derivatives by inhibiting DKK1-Wnt/β-catenin pathway. European Journal of Medicinal Chemistry, 223, 113645. [Link]

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Comparative

A Head-to-Head Comparison of 7-Chloro vs. 7-Amino Pyrido[2,3-d]pyrimidines in Kinase Inhibitor Drug Discovery

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure.[1][2] Its inheren...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure.[1][2] Its inherent ability to mimic the purine core of ATP allows for potent and selective inhibition of various protein kinases, making it a cornerstone in the development of targeted cancer therapies. Within this versatile scaffold, the substitution at the 7-position plays a pivotal role in modulating synthetic accessibility, physicochemical properties, and biological activity. This guide provides an in-depth, head-to-head comparison of two critical variants: the 7-chloro and 7-amino substituted pyrido[2,3-d]pyrimidines.

This analysis moves beyond a mere listing of facts to explain the causal relationships behind experimental observations, offering field-proven insights to guide your research and development efforts.

The Synthetic Landscape: From Versatile Intermediate to Bioactive Final Compound

The journey of many potent pyrido[2,3-d]pyrimidine-based kinase inhibitors begins with the 7-chloro analog, which primarily serves as a versatile synthetic intermediate. Its strategic importance lies in the reactivity of the C7-chloro bond, which is amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a diverse array of functionalities, most notably the 7-amino group, which is a common feature in many biologically active molecules.

Synthesis of 7-Chloro-Pyrido[2,3-d]pyrimidines

The construction of the 7-chloro-pyrido[2,3-d]pyrimidine core can be achieved through several synthetic routes. A common and effective strategy involves the cyclization of a suitably substituted pyrimidine precursor. For instance, a 2,4-diamino-6-chloropyrimidine can be elaborated to form the fused pyridine ring.[1] Alternatively, a multi-step sequence starting from 2-aminonicotinic acid can yield a di-chloro pyrido[2,3-d]pyrimidine intermediate, which can then be selectively functionalized.[2]

Experimental Protocol: Synthesis of a 7-Chloro-Pyrido[2,3-d]pyrimidine Intermediate

The following protocol outlines a general procedure for the synthesis of a 2,4-dichloro-pyrido[2,3-d]pyrimidine, a key intermediate for further functionalization.

  • Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione. A mixture of 2-aminonicotinic acid and urea is heated at 160°C for 4-6 hours. The crude product is then collected and purified.

  • Step 2: Chlorination. The resulting pyrido[2,3-d]pyrimidine-2,4-dione is refluxed with phosphorus oxychloride (POCl₃) at 160°C for 6 hours.

  • Step 3: Work-up. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate, the 2,4-dichloro-pyrido[2,3-d]pyrimidine, is filtered, washed with water, and dried.

This dichloro-intermediate can then be selectively substituted at the C4 and C2 positions before targeting the C7 position.

Conversion to 7-Amino-Pyrido[2,3-d]pyrimidines

The transformation of the 7-chloro to the 7-amino analog is typically a straightforward nucleophilic substitution reaction. This step is crucial as the introduction of the amino group, or a substituted amine, can significantly impact the compound's biological activity and pharmacokinetic profile.

Experimental Protocol: Synthesis of a 7-Amino-Pyrido[2,3-d]pyrimidine

  • Step 1: Nucleophilic Substitution. The 7-chloro-pyrido[2,3-d]pyrimidine derivative is dissolved in a suitable solvent, such as dimethylformamide (DMF) or ethanol.

  • Step 2: Amine Addition. An excess of the desired amine (e.g., ammonia for the primary amine, or a primary/secondary amine for a substituted amino group) is added to the solution, often in the presence of a base like potassium carbonate or triethylamine to scavenge the HCl byproduct.

  • Step 3: Reaction Conditions. The reaction mixture is heated, typically between 50-100°C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Step 4: Isolation. Upon completion, the reaction is cooled, and the product is isolated by precipitation, extraction, and/or column chromatography.

The causality behind this synthetic strategy is clear: the electron-withdrawing nature of the pyrimidine ring activates the C7 position for nucleophilic attack, making the chloro group a good leaving group. This allows for a modular and efficient approach to generate a library of 7-amino analogs for structure-activity relationship (SAR) studies.

Synthetic Workflow Diagram

G cluster_synthesis Synthetic Pathway A 2-Aminonicotinic Acid B Pyrido[2,3-d]pyrimidine-2,4-dione A->B Urea, 160°C C 7-Chloro-Pyrido[2,3-d]pyrimidine Intermediate B->C POCl3, 160°C D 7-Amino-Pyrido[2,3-d]pyrimidine Derivative C->D R-NH2, Base

Caption: General synthetic route from a pyridine precursor to 7-amino-pyrido[2,3-d]pyrimidines.

Physicochemical Properties: A Tale of Two Substituents

The seemingly minor change from a chloro to an amino group at the 7-position can have a profound impact on the physicochemical properties of the molecule, which in turn influences its drug-like characteristics.

Property7-Chloro-Pyrido[2,3-d]pyrimidine7-Amino-Pyrido[2,3-d]pyrimidineRationale
Solubility Generally lower in aqueous media.[3]Generally higher in aqueous media.The amino group can act as a hydrogen bond donor and acceptor, improving interactions with water.
Lipophilicity (LogP) Higher.Lower.The polar amino group reduces the overall lipophilicity of the molecule.
Chemical Stability Stable under neutral conditions, but reactive towards nucleophiles.[3]Generally stable.The C-N bond is more stable than the C-Cl bond under typical physiological conditions.
Metabolic Stability Can be susceptible to metabolic dehalogenation.The amino group can be a site for metabolic transformations (e.g., N-acetylation, N-oxidation).The specific metabolic fate depends on the overall structure of the molecule.

Expert Insights: The improved aqueous solubility of 7-amino analogs is a significant advantage in drug development, as it often correlates with better oral bioavailability. However, the introduction of an amino group also presents a potential metabolic liability. Therefore, a careful balance must be struck, and further modifications, such as the introduction of steric hindrance or conversion to a more stable functional group, may be necessary to optimize the pharmacokinetic profile.

Biological Activity: The Amino Advantage in Kinase Inhibition

While the 7-chloro analogs are indispensable synthetic tools, it is the 7-amino substituted pyrido[2,3-d]pyrimidines that frequently exhibit superior biological activity as kinase inhibitors. This can be attributed to the ability of the amino group to form crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase.

A prime example of the importance of the 7-amino (or substituted amino) group can be seen in the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. For instance, the pyrido[2,3-d]pyrimidine-based inhibitor PD173074 features a substituted amino group at a position analogous to the 7-position, which contributes to its high potency against FGFR1 and FGFR3.[4][5]

Comparative Biological Activity Data

The following table summarizes the inhibitory activities of representative pyrido[2,3-d]pyrimidine analogs. It is important to note that this data is compiled from different studies and is intended for illustrative purposes, not as a direct head-to-head comparison under identical experimental conditions.

CompoundTarget KinaseIC₅₀ (nM)Key Structural Feature at C7 (or analogous position)Reference
PD173074 FGFR125Substituted Amino[4]
PD173074 FGFR35Substituted Amino[5]
PD173074 VEGFR2~100Substituted Amino

The data consistently demonstrates that pyrido[2,3-d]pyrimidines bearing a 7-amino or substituted amino group can achieve potent inhibition of various kinases. The hydrogen bonding capacity of the N-H moiety is often critical for anchoring the inhibitor within the active site.

Kinase Inhibition Signaling Pathway

G cluster_pathway Kinase Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Phosphorylation Block X ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Inhibitor 7-Amino-Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Inhibition of receptor tyrosine kinase signaling by a 7-amino-pyrido[2,3-d]pyrimidine.

Structure-Activity Relationship (SAR) Insights

The transition from a 7-chloro to a 7-amino substituent is a foundational step in the SAR exploration of pyrido[2,3-d]pyrimidines. Key insights include:

  • Hydrogen Bonding is Key: The N-H of the 7-amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase.

  • Modulation of Selectivity: The nature of the substituent on the 7-amino group can be fine-tuned to achieve selectivity for a specific kinase. Bulky or charged groups can be introduced to exploit unique features of the target's ATP-binding pocket.

  • Improved Potency: The favorable interactions afforded by the 7-amino group frequently lead to a significant increase in inhibitory potency compared to the 7-chloro precursor or other non-hydrogen bonding substituents.

Conclusion: A Symbiotic Relationship in Drug Discovery

In the head-to-head comparison of 7-chloro versus 7-amino pyrido[2,3-d]pyrimidines, it is not a matter of one being definitively "better" than the other. Instead, they share a symbiotic relationship in the drug discovery process.

  • The 7-Chloro analog is the versatile workhorse of synthesis. Its reactivity provides the gateway to a vast chemical space, enabling the rapid generation of diverse compound libraries.

  • The 7-Amino analog is often the champion of biological activity. The introduction of the amino group frequently unlocks the potent kinase inhibitory activity required for a successful therapeutic agent.

For researchers in this field, a deep understanding of the distinct roles and properties of both the 7-chloro and 7-amino pyrido[2,3-d]pyrimidines is essential. By leveraging the synthetic utility of the chloro-intermediate and capitalizing on the bio-active potential of the amino-final product, the path to novel and effective kinase inhibitors becomes clearer. This guide serves as a foundational resource to inform your experimental design and accelerate your drug discovery endeavors.

References

  • Gangjee, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67.
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of pyrazolylaminoquinazoline derivatives as highly potent pan-fibroblast growth factor receptor inhibitors | Request PDF. Retrieved from [Link]

  • Le, T. N., et al. (2015). Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Human Molecular Genetics, 24(23), 6689-6702.
  • MDPI. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-2,5-dimethyl-pyrido[2,3-d]pyrimidine. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved from [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. Retrieved from [Link]

  • National Institutes of Health. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. Retrieved from [Link]

  • SciSpace. (2014). SYNTHESIS OF 7-AMINO-5,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE-6-CARBONITRILE DERIVATIVES BASED ON THE REACTION OF 4-CHLORO-5-LITHIO-6-METHOXYPYRIMIDINES WITH 2-(ARYLMETHYLIDENE)PROPANEDINITRILES. Retrieved from [Link]

  • Kysucké Nové Mesto. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

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Validation

A Comparative Guide to the Synthetic Efficiency of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including applications in oncology.[1] The specific derivative, 7-C...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including applications in oncology.[1] The specific derivative, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, is a key intermediate in the synthesis of various targeted therapeutic agents. Its efficient synthesis is therefore a critical consideration for researchers and professionals in drug development. This guide provides a comparative analysis of established synthetic routes to access the pyrido[2,3-d]pyrimidine core, with a focus on providing actionable data and insights for optimizing its production.

Introduction to Synthetic Strategies

The synthesis of the pyrido[2,3-d]pyrimidine ring system can be broadly categorized into two main retrosynthetic approaches:

  • Construction from a Preformed Pyrimidine Ring: This strategy involves the annulation of the pyridine ring onto a suitably functionalized pyrimidine precursor.

  • Construction from a Preformed Pyridone Ring: In this approach, the pyrimidine ring is formed by the cyclization of reagents onto a pre-existing pyridone scaffold.

This guide will delve into the specifics of each approach, presenting a comparative analysis of their synthetic efficiency based on reported yields, reaction conditions, and the complexity of the required starting materials.

Benchmarking Synthetic Routes

The following sections provide a detailed comparison of the primary synthetic routes to pyrido[2,3-d]pyrimidine derivatives, with a focus on methodologies applicable to the synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine.

Route 1: Synthesis from a Preformed Pyrimidine

This is a widely employed strategy that leverages the availability of diverse pyrimidine starting materials. A common pathway involves the condensation of a functionalized pyrimidine with a three-carbon component to construct the fused pyridine ring.

A key example of this approach is the synthesis of a pyrido[2,3-d]pyrimidin-7(8H)-one intermediate starting from a pyrimidine aldehyde.[2] The aldehyde undergoes condensation with a nitrile to form an iminopyridopyrimidine, which is then converted to the desired pyridopyrimidinone.[2] The introduction of the 2-methylthio group can be achieved by starting with a 2-(methylthio)-substituted pyrimidine. Subsequent chlorination at the 7-position would yield the target compound.

Workflow for Route 1: From a Preformed Pyrimidine

pyrimidine Substituted Pyrimidine Aldehyde condensation Condensation pyrimidine->condensation nitrile Active Methylene Nitrile nitrile->condensation iminopyrimidine Iminopyridopyrimidine Intermediate condensation->iminopyrimidine hydrolysis Hydrolysis/ Functionalization iminopyrimidine->hydrolysis pyridopyrimidinone Pyrido[2,3-d]pyrimidin-7(8H)-one hydrolysis->pyridopyrimidinone chlorination Chlorination (e.g., POCl3) pyridopyrimidinone->chlorination target 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine chlorination->target

Caption: Synthesis of the target compound from a preformed pyrimidine.

Route 2: Synthesis from a Preformed Pyridone

This alternative strategy involves the construction of the pyrimidine ring onto a pre-existing pyridone scaffold. This approach can be advantageous when substituted pyridones are readily accessible.

A notable example of this route is the reaction of a 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile with a guanidine derivative to form a 4-amino-pyrido[2,3-d]pyrimidine.[2] To adapt this for the synthesis of the target molecule, one could envision using S-methylisothiourea to introduce the 2-methylthio group, followed by further functional group manipulations to achieve the desired 7-chloro substitution.

Workflow for Route 2: From a Preformed Pyridone

pyridone Functionalized Pyridone cyclization Cyclization pyridone->cyclization thiourea S-methylisothiourea thiourea->cyclization aminopyrimidine 2-(Methylthio)pyrido[2,3-d] -pyrimidin-7-ol cyclization->aminopyrimidine hydrolysis Diazotization/ Sandmeyer-type Reaction aminopyrimidine->hydrolysis target 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine hydrolysis->target

Caption: Synthesis of the target compound from a preformed pyridone.

Comparative Analysis of Synthetic Efficiency

To provide a clear benchmark, the following table summarizes the key parameters for the two primary synthetic routes. The data is based on reported yields for analogous systems and general synthetic considerations.

ParameterRoute 1: From Preformed PyrimidineRoute 2: From Preformed Pyridone
Typical Overall Yield Moderate to HighModerate
Starting Material Availability Good, diverse pyrimidines availableModerate, substituted pyridones can be complex to synthesize
Number of Synthetic Steps Generally 3-5 stepsGenerally 3-4 steps
Reaction Conditions Often requires strong bases or high temperaturesCan involve milder conditions for the initial cyclization
Scalability Generally scalableCan be limited by the scalability of pyridone synthesis
Key Advantages High convergence, modularity in pyrimidine substitutionPotentially shorter route if the pyridone is available
Key Disadvantages Can have issues with regioselectivity during pyridine ring formationStarting material synthesis can be a bottleneck

Experimental Protocols

The following are representative, step-by-step protocols for key transformations in the synthesis of pyrido[2,3-d]pyrimidine derivatives, based on established literature procedures.

Protocol 1: Condensation of a Pyrimidine Aldehyde with Malononitrile (Route 1)

This protocol describes the crucial C-C bond-forming step for constructing the pyridine ring.

  • Reaction Setup: To a solution of the 2-(methylthio)-4-aminopyrimidine-5-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Cyclization of a Pyridone with S-methylisothiourea (Route 2)

This protocol outlines the formation of the pyrimidine ring onto a pyridone scaffold.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-pyridone (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF). Add S-methylisothiourea sulfate (1.2 eq) and a base, for example, potassium carbonate (2.5 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as indicated by TLC analysis.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel.

Conclusion

Both the preformed pyrimidine and preformed pyridone routes offer viable pathways to 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. The choice of the optimal route will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For laboratory-scale synthesis and rapid exploration of analogs, the preformed pyrimidine approach often provides greater flexibility due to the wider commercial availability of substituted pyrimidines. However, for large-scale production, a thorough process optimization of the preformed pyridone route might offer a more convergent and cost-effective solution, provided the pyridone precursor can be synthesized efficiently.

This guide provides a foundational framework for researchers to make informed decisions when embarking on the synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine and its derivatives. Further optimization of reaction conditions and purification procedures will be essential to achieve the desired efficiency and purity for specific applications.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SCIRP. [Link]

  • Pyrido[2,3-d]pyrimidines. IV. Synthetic studies leading to various oxopyrido[2,3-d]pyrimidines. The Journal of Organic Chemistry. [Link]

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Comparative

A Senior Scientist's Guide to Validating Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Introduction: Beyond the Primary Target In the quest for targeted therapies, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. Our compound of int...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the quest for targeted therapies, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. Our compound of interest, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (hereafter referred to as Cmpd-X ), is a novel molecule from this class. While its primary target is hypothesized to be a specific kinase (e.g., a receptor tyrosine kinase), a thorough understanding of its off-target interactions is paramount for its development as a safe and effective therapeutic agent. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

The Kinase Inhibitor Landscape: The Challenge of Selectivity

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing truly selective inhibitors. Even well-established drugs exhibit off-target activities that can contribute to their clinical profiles. For instance, while many pyrido[2,3-d]pyrimidine-based compounds are designed to target specific kinases like the Epidermal Growth Factor Receptor (EGFR), they often show activity against other kinases.

A critical aspect of preclinical drug development is therefore the comprehensive profiling of a candidate molecule against a broad panel of kinases and other potential protein targets. This not only helps in predicting potential toxicities but also in understanding the full mechanistic scope of the compound's action.

A Multi-Pronged Approach to Off-Target Validation

No single assay can definitively map the entire off-target landscape of a compound. A robust validation strategy employs a combination of in vitro and cell-based methods to build a comprehensive profile. We will explore three key methodologies: broad-panel kinase screening, cellular thermal shift assay (CETSA), and phenotypic screening.

Broad-Panel Kinase Screening: Mapping the Kinome Interaction Profile

The first step in assessing the selectivity of Cmpd-X is to screen it against a large panel of purified kinases. This provides a quantitative measure of its inhibitory activity against a wide range of potential off-targets.

Experimental Rationale: By determining the concentration of Cmpd-X required to inhibit 50% of the activity (IC50) of each kinase in the panel, we can generate a selectivity profile. This profile can then be compared to that of a reference compound, such as a clinically approved inhibitor with a similar scaffold. This direct comparison allows for a clear assessment of the relative selectivity of our novel compound.

Protocol: In Vitro Kinase Inhibition Assay (Example using a luminescence-based assay)

  • Reagent Preparation:

    • Prepare a stock solution of Cmpd-X and the reference compound in 100% DMSO.

    • Serially dilute the compounds to create a range of concentrations for IC50 determination.

    • Prepare assay buffers containing the kinase, its specific substrate, and ATP.

  • Assay Procedure:

    • Add the diluted compounds to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Data Presentation: Comparative Kinase Selectivity Profile

Kinase TargetCmpd-X (IC50, nM)Reference Compound (IC50, nM)
Primary Target ValueValue
Off-Target 1ValueValue
Off-Target 2ValueValue
.........
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

While in vitro assays are essential for initial screening, they do not always reflect a compound's behavior in a complex cellular environment. CETSA is a powerful technique that allows for the direct measurement of target engagement in intact cells.

Experimental Rationale: The principle behind CETSA is that the binding of a ligand (our compound) to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, we can determine if our compound is binding to its intended target and, importantly, to any off-targets.

Workflow for CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis A Treat cells with Cmpd-X or vehicle B Harvest cells A->B C Aliquot cell lysate B->C D Heat aliquots to different temperatures C->D E Separate soluble and precipitated fractions D->E F Analyze soluble fraction by Western Blot or MS E->F G Identify stabilized proteins (targets/off-targets) F->G Generate melt curves

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA followed by Western Blotting

  • Cell Culture and Treatment:

    • Culture cells that express the primary target and potential off-targets to an appropriate density.

    • Treat the cells with Cmpd-X or a vehicle control for a specified time.

  • Cell Lysis and Heating:

    • Harvest and lyse the cells.

    • Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Separation and Detection:

    • Centrifuge the heated lysates to separate the soluble and precipitated protein fractions.

    • Collect the supernatant (soluble fraction) and analyze the protein levels of the target and suspected off-targets by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein against the temperature for both the treated and vehicle control samples.

    • A rightward shift in the melting curve for the Cmpd-X-treated sample indicates target engagement and stabilization.

Data Presentation: CETSA Melt Curves

(A graph showing the percentage of soluble protein on the y-axis and temperature on the x-axis. Two curves would be plotted: one for the vehicle control and one for the Cmpd-X treated sample. A shift to the right for the Cmpd-X curve indicates stabilization.)

Phenotypic Screening: Unbiased Discovery of Off-Target Effects

While the previous methods focus on known or suspected off-targets, phenotypic screening offers an unbiased approach to identify unexpected cellular effects of a compound. This can be particularly useful for uncovering novel off-targets and understanding the broader biological consequences of treatment.

Experimental Rationale: By observing the effects of Cmpd-X on a wide range of cellular phenotypes (e.g., cell morphology, proliferation, apoptosis, organelle health), we can identify "fingerprints" of its activity. These fingerprints can then be compared to those of a library of reference compounds with known mechanisms of action to infer the off-target pathways affected by Cmpd-X.

Signaling Pathway Perturbation

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway CmpdX Cmpd-X Target Primary Target CmpdX->Target Inhibition OffTarget Off-Target Kinase CmpdX->OffTarget Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Pheno1 Intended Phenotype (e.g., anti-proliferative) Downstream1->Pheno1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Pheno2 Unintended Phenotype (e.g., toxicity) Downstream2->Pheno2

Caption: On-target vs. Off-target signaling pathways.

Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating and Compound Treatment:

    • Plate cells in multi-well imaging plates.

    • Treat the cells with Cmpd-X, a reference compound, and appropriate controls at various concentrations.

  • Staining and Imaging:

    • After a set incubation period, fix the cells and stain them with a panel of fluorescent dyes that label different cellular components (e.g., nucleus, mitochondria, cytoskeleton).

    • Acquire images using a high-content imaging system.

  • Image Analysis and Feature Extraction:

    • Use image analysis software to segment the cells and extract a large number of quantitative features (e.g., cell size, shape, texture, fluorescence intensity).

  • Data Analysis and Interpretation:

    • Compare the phenotypic profile of Cmpd-X to a database of profiles from reference compounds.

    • Similarities in profiles can suggest that Cmpd-X shares a mechanism of action, and therefore potential off-targets, with a known compound.

Conclusion: Building a Complete Picture

The validation of off-target effects is a critical and iterative process in drug discovery. By employing a multi-pronged approach that combines broad-panel in vitro screening, cell-based target engagement assays like CETSA, and unbiased phenotypic screening, we can build a comprehensive and reliable profile of a novel compound like 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. This integrated understanding of both on- and off-target activities is essential for guiding lead optimization, predicting potential clinical outcomes, and ultimately developing safer and more effective targeted therapies.

References

  • The Human Kinome. Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). Science.[Link]

  • Cellular Thermal Shift Assay for Drug Target Identification. Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). Nature Protocols.[Link]

  • High-content screening for quantitative cell biology. Caie, P. D., Walls, R. E., & Ljosa, V. (2010). Journal of Cell Science.[Link]

  • The privileged structure concept in drug discovery. Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Current Opinion in Chemical Biology.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

This guide provides a detailed, safety-first protocol for the proper disposal of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS No. 352328-41-7).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS No. 352328-41-7). As a chlorinated, sulfur-containing heterocyclic compound used in advanced research and drug development, its disposal requires a systematic approach grounded in regulatory compliance and chemical compatibility principles. This document is designed to empower researchers, scientists, and laboratory managers to handle this material's waste stream responsibly, ensuring personnel safety and environmental protection.

Hazard Profile and Immediate Safety Precautions

Before handling any waste, it is imperative to understand the inherent risks of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. This compound is classified as hazardous and requires specific precautions.[1]

Table 1: Hazard Identification and Classification

Hazard Class GHS Code Signal Word Hazard Statement Pictogram
Acute Toxicity, Oral H302 Warning Harmful if swallowed.[2] GHS07
Skin Corrosion/Irritation H315 Warning Causes skin irritation.[2][3] GHS07
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation.[2][3] GHS07

| STOT - Single Exposure | H335 | Warning | May cause respiratory irritation.[2][4] | GHS07 |

Essential Personal Protective Equipment (PPE): Adherence to proper PPE is the first line of defense against exposure. The following must be worn when handling the compound or its waste:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat to prevent skin contact.[1]

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[1][4]

The Core Disposal Workflow: A Self-Validating System

The proper disposal of any laboratory chemical is a procedural workflow, not a single action. This process is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[5][6][7] Every laboratory must also adhere to its institution's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[8][9][10][11]

The logic behind this workflow is to ensure waste is correctly identified, segregated to prevent dangerous reactions, and contained securely for final removal by trained professionals.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assess Step 1: Characterization & Segregation cluster_pathways Step 2: Containerization Pathways cluster_end Step 3: Final Disposition Start Material for Disposal (Pure solid, solution, or contaminated labware) Characterize Characterize as Hazardous Waste (per RCRA & SDS) [Acute Tox, Irritant] Start->Characterize Decision What is the Waste Form? Characterize->Decision SolidWaste Pathway A: Pure Solid or Contaminated PPE Container: Labeled solid waste bucket. Label: 'Hazardous Waste, Halogenated Organic Solid' Decision->SolidWaste Solid LiquidWaste Pathway B: Solution Container: Labeled solvent carboy. Label: 'Hazardous Waste, Halogenated Organic Liquid' Decision->LiquidWaste Liquid Glassware Pathway C: Contaminated Glassware Action: Decontaminate prior to washing. Decision->Glassware Glassware EHS_Pickup Store in Satellite Accumulation Area (SAA) per institutional guidelines. Request pickup by Environmental Health & Safety (EHS). SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup Glassware->EHS_Pickup After Decontamination

Diagram 1: Decision workflow for proper disposal.

Step-by-Step Disposal Procedures

NEVER dispose of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine or its solutions down the drain or in regular trash.[12][13] This compound must be managed as hazardous waste.[14]

Protocol 1: Disposal of Unused or Off-Specification Solid Chemical
  • Container Selection: Obtain a designated hazardous waste container for solid chemicals. This is typically a plastic bucket or a wide-mouth glass jar with a screw-top lid. Ensure the container is clean, dry, and compatible with the chemical.[14]

  • Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust. Use a chemical fume hood for this process.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine".

    • The words "Hazardous Waste".

    • An accurate list of the container's contents.

    • The associated hazards (e.g., "Toxic," "Irritant").[5]

  • Closure and Storage: Securely close the container.[5][12] Store the container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible waste streams like strong acids or bases.[14]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[14]

Protocol 2: Disposal of Solutions Containing the Compound
  • Waste Stream Identification: Because the compound contains chlorine, any solvent waste containing it must be classified as halogenated organic waste . Do not mix this with non-halogenated solvent waste.[12][15]

  • Container Selection: Use a designated carboy or safety can for "Halogenated Organic Liquid Waste."[14]

  • Transfer: Using a funnel, carefully pour the waste solution into the container in a chemical fume hood. Do not fill the container beyond 90% capacity to allow for expansion.[12]

  • Labeling and Storage: Securely close and label the container as described in Protocol 1, specifying the contents (e.g., "7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in Dichloromethane"). Store in the SAA.

  • Arrange for Pickup: Schedule a pickup with your EHS department.

Protocol 3: Decontamination and Disposal of Contaminated Labware

This protocol applies to items such as pipette tips, contaminated gloves, weighing paper, and empty stock bottles.

  • Gross Decontamination: Remove as much solid or liquid residue as possible, transferring it into the appropriate solid or liquid hazardous waste container.

  • Solid Disposables (Gloves, Wipes, etc.): Place these items in a sealed bag or a designated solid waste container labeled as hazardous waste.

  • Glassware Decontamination: The methylthio group is a sulfide, which can be oxidized. For cleaning glassware after gross contamination has been removed, a decontamination rinse is recommended.

    • Step 3a: In a fume hood, rinse the glassware with a small amount of an appropriate solvent (e.g., acetone) to remove residual compound. Dispose of this rinseate into the halogenated liquid waste container.

    • Step 3b: Prepare a decontamination solution of household bleach (sodium hypochlorite) and water. A 1:1 mixture is often effective for oxidizing residual sulfur compounds.[16]

    • Step 3c: Carefully rinse the glassware with the bleach solution, allowing it to soak for at least one hour (or overnight for heavily contaminated items).[16] This helps oxidize reactive residues.

    • Step 3d: Dispose of the initial bleach rinseate as hazardous aqueous waste, as it may contain chlorinated byproducts.

    • Step 3e: After decontamination, the glassware can be washed using standard laboratory procedures.

  • Empty Stock Bottles: An empty container that held this compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as halogenated liquid hazardous waste.[14] After rinsing, deface the label and dispose of the container as instructed by your EHS office.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent entry.

  • Protect: Ensure you are wearing appropriate PPE before attempting any cleanup.

  • Contain: For a small solid spill, gently sweep up the material and place it in a labeled hazardous waste container.[1] Avoid creating dust. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

  • Report: Report all spills to your laboratory supervisor and the EHS department, regardless of size.

By adhering to this comprehensive protocol, you contribute to a culture of safety and ensure that your laboratory's operations are in full compliance with environmental regulations.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous waste - Wikipedia. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Occupational Safety & Health Guidance Manual for Hazardous Waste Site Activities (85-115). NIOSH | CDC. [Link]

  • Hazardous Waste - Safety Checklist Program for Schools. NIOSH | CDC. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum. [Link]

  • Disposal of Chlorine-Containing Wastes. Scribd. [Link]

  • WASTE MANAGEMENT. The University of Edinburgh. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH | CDC. [Link]

  • DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety. [Link]

  • Disposal of Chlorine-Containing Wastes | Request PDF. ResearchGate. [Link]

  • 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. Sunway Pharm Ltd. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. The compound 7-Chloro-2-(methylthio)pyrido[...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. The compound 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, a heterocyclic molecule integral to many research pipelines, requires meticulous handling. Its structure, combining a chlorinated pyridine ring with a methylthio group, presents a specific hazard profile that necessitates more than just standard laboratory precautions.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe handling of this compound, explaining the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Foundational Risk Assessment: Understanding the Hazard

Before any container is opened, a thorough understanding of the compound's potential hazards is critical. While specific toxicological data for this exact molecule may be limited, we can infer a robust safety protocol by examining its structural motifs and the information available for similar chemical classes. Safety Data Sheets (SDS) for analogous compounds consistently highlight several key risks that form the basis for our PPE recommendations.

Hazard ClassificationPotential EffectRationale for Concern
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Chlorinated organic compounds can defat the skin, leading to irritation, dermatitis, or increased absorption of the chemical.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]The fine, crystalline nature of the solid or splashes of solutions can cause significant and potentially lasting eye damage.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3][4]Inhalation of the dust or aerosols can irritate the mucous membranes and respiratory tract.[2][4]
Acute Toxicity (Oral) Potential for toxicity if swallowed.[5]While the primary risk is not ingestion, accidental transfer from contaminated hands underscores the need for strict hygiene.

This risk profile mandates a handling strategy that prioritizes the prevention of direct contact, inhalation, and accidental ingestion.

The Hierarchy of Controls: Engineering Controls as the First Line of Defense

Personal protective equipment is the final barrier between you and a chemical hazard. The most critical safety measure is to minimize exposure at the source through robust engineering controls.

Primary Containment: All weighing and handling of solid 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine and its solutions must be performed within a certified chemical fume hood.[4][5] This is non-negotiable. A fume hood's constant airflow pulls airborne particles and vapors away from your breathing zone, drastically reducing the risk of respiratory exposure. For chlorinated solvents, it's recommended to use modern, closed equipment whenever possible to enhance safety and efficiency.[6]

Core Directive: Personal Protective Equipment (PPE) Protocol

Your PPE is your personal defense system. It must be selected and used correctly to be effective.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields.

  • Best Practice/Splash Risk: Chemical splash goggles are required when handling solutions or performing any operation with a heightened risk of splashing.[7]

  • Causality: The compound is a known eye irritant.[1][2][3] Standard eyeglasses are insufficient. Safety glasses with side shields protect from projectiles and minor splashes, while goggles provide a complete seal around the eyes, which is essential for protecting against significant liquid splashes.

Skin and Body Protection
  • Gloves: Nitrile gloves are the standard for incidental contact. Always check the manufacturer's compatibility charts for breakthrough times with the specific solvents you are using. Before use, inspect gloves for any signs of degradation or punctures. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[7]

  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory. This protects your skin and personal clothing from contamination.

  • Causality: Dermal contact is a primary exposure route.[2] This compound causes skin irritation, and repeated contact can lead to more severe issues.[3] Proper gloves and a lab coat provide a critical barrier to prevent skin absorption and contamination of personal clothing.[7]

Respiratory Protection
  • Standard Operations: When working within a certified chemical fume hood, a respirator is typically not required.

  • Non-Routine Operations: For situations where engineering controls may be insufficient (e.g., cleaning up a large spill), a NIOSH-approved respirator is necessary. A full-face respirator with multi-sorbent cartridges effective against organic vapors, acid gases, and particulates offers comprehensive protection.[7][8]

  • Causality: The compound is classified as a respiratory irritant.[2][3][4] While the fume hood mitigates this risk during routine handling, emergency situations may lead to airborne concentrations that exceed safe limits, requiring dedicated respiratory protection.

Procedural Workflow: Ensuring Safe and Repeatable Operations

Adherence to a strict, logical workflow minimizes the chance of error and exposure. The following donning and doffing procedure is designed to prevent cross-contamination.

PPE Donning and Doffing Sequence

The order in which you put on and, more importantly, take off your PPE is crucial to avoid contaminating yourself.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) D1 1. Lab Coat D2 2. Eye Protection (Goggles/Glasses) D3 3. Gloves F1 1. Gloves (Contaminated) D3->F1  Perform Work   F2 2. Lab Coat (Turn Inside Out) F3 3. Eye Protection F4 4. Wash Hands

Caption: Workflow for correct PPE donning and doffing.

Emergency Protocols: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with the location of safety showers and eyewash stations.

Immediate First Aid Measures
Exposure RouteImmediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[2][3][9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]
Small Spill Response Plan

For small spills (<100 mL of solution or a few grams of solid) inside a chemical fume hood:

Spill_Response start Spill Occurs assess Assess & Alert (Alert others, ensure hood is on) start->assess confine Confine Spill (Use absorbent pads around spill) assess->confine cleanup Clean Up (Work outside-in, use appropriate kit) confine->cleanup decon Decontaminate (Wipe area with appropriate solvent, then soap & water) cleanup->decon dispose Dispose (Place all materials in a sealed, labeled hazardous waste container) decon->dispose end Resume Work Safely dispose->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Reactant of Route 2
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
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